molecular formula C6H9NO B13505337 2-Azaspiro[3.3]heptan-5-one

2-Azaspiro[3.3]heptan-5-one

Cat. No.: B13505337
M. Wt: 111.14 g/mol
InChI Key: MULHFIDPZFSUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptan-5-one is a bicyclic organic compound recognized for its unique spirocyclic scaffold, which features a ketone group and a nitrogen atom in its fused ring system. This structure provides high three-dimensionality and rigidity, making it a valuable scaffold in medicinal chemistry and drug design. The compound's rigidity is known to enhance binding selectivity to biological targets, a critical factor in developing potent therapeutics with potentially fewer off-target effects. Its properties suggest it may serve as a bioisostere, capable of mimicking the structure of other bioactive molecules while potentially offering improved metabolic stability and pharmacokinetic profiles compared to more traditional, flexible heterocycles like piperidine or morpholine. The primary research value of 2-Azaspiro[3.3]heptan-5-one lies in its role as a key synthetic intermediate. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to introduce diverse functional groups and create a wide array of derivatives. This utility is exemplified by its benzhydryl-substituted derivative, which is a known synthetic intermediate. The significance of this chemical space is highlighted by ongoing research, such as the development of 2-azaspiro[3.3]heptane derivatives investigated as STAT3 inhibitors for the treatment of cancer. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-1-2-6(5)3-7-4-6/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULHFIDPZFSUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azaspiro[3.3]heptan-5-one: Structural Analysis and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Azaspiro[3.3]heptan-5-one , a specialized spirocyclic building block used in medicinal chemistry.[1] It details the chemical structure, IUPAC nomenclature logic, specific synthetic pathways (distinguishing between the 5-one and 6-one isomers), and its application as a bioisostere.

Chemical Identity and Structural Analysis[2]

2-Azaspiro[3.3]heptan-5-one is a bicyclic spiroalkane featuring two four-membered rings connected at a single spiro carbon atom. It serves as a rigid,


-rich scaffold in drug discovery, often utilized to replace piperidine or morpholine rings to alter physicochemical properties (LogP, metabolic stability) while maintaining vector orientation.
Nomenclature and Numbering

The IUPAC name is derived from the parent hydrocarbon spiro[3.3]heptane .

  • Numbering Rule : Numbering begins at a carbon atom adjacent to the spiro carbon in one ring, proceeds around that ring to the spiro atom, and then around the second ring.

  • Heteroatom Priority : When rings are of equal size (both 4-membered), numbering is assigned to give the heteroatom the lowest possible locant.

    • Position 2 : The nitrogen atom is assigned position 2 (1-CH₂, 2-NH, 3-CH₂, 4-Spiro).

    • Position 5 : The ketone carbonyl is assigned position 5, which is adjacent to the spiro carbon in the second ring.

    • Isomer Distinction : This distinguishes it from 2-azaspiro[3.3]heptan-6-one , where the ketone is located opposite the spiro center.

Physicochemical Data
PropertyData
IUPAC Name 2-Azaspiro[3.3]heptan-5-one
CAS Number 1352546-68-9 (Free base/HCl)
CAS (N-Boc) 1251020-88-8
CAS (N-Benzhydryl) 1263296-80-5
Molecular Formula

Molecular Weight 111.14 g/mol
SMILES O=C1C2(CNC2)CC1
Physical Form Solid (often supplied as HCl salt)
Geometry Rigid spirocyclic core; "puckered" cyclobutane rings

Synthetic Methodologies

The synthesis of the 5-one isomer is distinct from the more common 6-one isomer. While the 6-one derivative is typically accessed via [2+2] cycloaddition of dichloroketene to methyleneazetidine, the 5-one derivative requires a spiroannulation strategy, often employing sulfur ylide chemistry (Trost method).

Route A: Trost Spiroannulation (Target: 5-one Isomer)

This method constructs the second cyclobutane ring onto an existing azetidinone core using a cyclopropyl sulfonium ylide. It is the primary route for accessing the ketone at the 5-position (adjacent to the spiro center).

Protocol Summary:

  • Reagents : N-Protected Azetidin-3-one (e.g., N-benzhydryl or N-Boc), Cyclopropyldiphenylsulfonium tetrafluoroborate, Base (KHMDS), Lithium Iodide (LiI).

  • Mechanism :

    • Step 1 : The sulfur ylide attacks the ketone of the azetidinone to form a dispiro-epoxide intermediate (containing the original azetidine ring, the epoxide, and the cyclopropane ring).

    • Step 2 : Lewis acid-promoted rearrangement (using LiI) expands the cyclopropane/epoxide system into a cyclobutanone ring.

Experimental Workflow (Benzhydryl Protection):

  • Ylide Formation : Suspend cyclopropyldiphenylsulfonium tetrafluoroborate in anhydrous THF at -40°C. Add KHMDS dropwise to generate the ylide.

  • Addition : Add a solution of 1-benzhydrylazetidin-3-one to the ylide solution. Stir at -40°C to 0°C to form the epoxide intermediate.

  • Rearrangement : Treat the crude epoxide intermediate with a substoichiometric amount of Lithium Iodide (LiI) in THF. The rearrangement proceeds to yield 2-benzhydryl-2-azaspiro[3.3]heptan-5-one .

  • Deprotection (Optional) : Hydrogenolysis (

    
    , Pd/C) or acid hydrolysis yields the free amine or HCl salt.
    
Route B: [2+2] Cycloaddition (Target: 6-one Isomer - For Comparison)

Note: This route is frequently cited but typically yields the 6-one isomer (ketone opposite the spiro carbon). It is included here to prevent confusion.

  • Precursor : N-Boc-3-methyleneazetidine.

  • Reagent : Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu).

  • Product : The regioselectivity of ketene addition to the exocyclic double bond places the carbonyl oxygen

    
     to the spiro center, resulting in 2-azaspiro[3.3]heptan-6-one .
    
Visualization of Synthesis Pathways

SynthesisPathways Start N-Protected Azetidin-3-one Epoxide Intermediate Dispiro-Epoxide Start->Epoxide KHMDS, THF -40°C Ylide Cyclopropyl-SPh2+ (Trost Reagent) Ylide->Epoxide Prod5 2-Azaspiro[3.3] heptan-5-one (Target) Epoxide->Prod5 LiI Rearrangement Start2 N-Boc-3- Methyleneazetidine Prod6 2-Azaspiro[3.3] heptan-6-one (Isomer) Start2->Prod6 Zn, Cl3CCOCl (Regioselective) Ketene Dichloroketene [2+2] Ketene->Prod6

Figure 1: Synthetic divergence. Route A (top) yields the 5-one via spiroannulation. Route B (bottom) yields the 6-one via [2+2] cycloaddition.

Applications in Drug Discovery[3][4][5][6][7][8][9][10]

Bioisosterism and "Escape from Flatland"

2-Azaspiro[3.3]heptan-5-one is a key motif in the "Escape from Flatland" strategy, which aims to increase the fraction of


 hybridized carbons (

) in drug candidates.
  • Piperidine Surrogate : The spiro scaffold mimics the spatial volume of piperidine but with a distinct vector orientation and increased rigidity.

  • Metabolic Stability : The strained cyclobutane rings are often more resistant to oxidative metabolism (P450) compared to the flexible methylene groups of piperidine.

Vector Analysis
  • Piperidine : Substituents at C4 (para) and N1 exist in a flexible chair conformation (approx. 180° dihedral).

  • 2-Azaspiro[3.3]heptan-5-one : The ketone at C5 provides a vector adjacent to the spiro center (approx. 90° angle relative to the N-Spiro axis). This allows for the exploration of novel chemical space that is inaccessible to standard piperidine or piperazine analogs.

Safety and Handling

  • Strained Rings : Spiro[3.3]heptane systems possess significant ring strain (~26 kcal/mol per ring). While kinetically stable, they can undergo rapid ring-opening or polymerization in the presence of strong Lewis acids or extreme heat.

  • Reagents :

    • Trost Reagent : Sulfonium salts are hygroscopic and should be handled under inert atmosphere (

      
       or Ar).
      
    • Dichloroketene : Extremely reactive and toxic; must be generated and consumed in situ within a fume hood.

  • Storage : Store the N-Boc or HCl salt forms at 2-8°C under desiccant.

References

  • Synthesis of 2-Azaspiro[3.3]heptan-5-one (Trost Method)

    • Source: Thieme E-Journals - Synthesis. "Synthesis of 2-azaspiro[3.3]heptane-derived scaffolds".
    • Context: Describes the reaction of N-benzhydryl-azetidin-3-one with cyclopropyldiphenylsulfonium tetrafluorobor
  • Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.

    • Source: Organic Letters, 2009, 11(16), 3523–3525.
    • Context: Establishes the [2+2] dichloroketene route for the 6-one isomer, providing a contrast to the 5-one synthesis.
  • Commercial Availability & Properties (5-one Isomer)

    • Source: ChemScene & Sigma-Aldrich C
    • Context: Confirms CAS 1352546-68-9 and 1251020-88-8 for the 5-one deriv
  • Spirocyclic Bioisosteres in Drug Design

    • Source: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery". Angewandte Chemie Int.[2] Ed. 2010.

    • Context: Discusses the utility of spiro[3.

Sources

2-Azaspiro[3.3]heptan-5-one: The Angular Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Azaspiro[3.3]heptan-5-one , addressing the likely typographical error in the requested topic ("3.e") as the standard [3.3] spiro system.

Technical Monograph & Synthesis Guide

Executive Summary

2-Azaspiro[3.3]heptan-5-one is a high-value, strained spirocyclic scaffold used in medicinal chemistry as a rigid, three-dimensional bioisostere.[1] Unlike its more common isomer, 2-azaspiro[3.3]heptan-6-one (which presents a linear exit vector), the 5-one isomer provides an angular geometry.[2] This structural nuance allows drug developers to orient functional groups in a "tilted" vector space, accessing novel chemical space for G-protein coupled receptor (GPCR) and enzyme inhibitor design.

The compound is frequently handled in its protected forms (e.g., N-Boc or N-benzhydryl) due to the high reactivity of the free secondary amine and the strained cyclobutanone ring.

Core Compound Profile[2]
PropertyData
Corrected Name 2-Azaspiro[3.3]heptan-5-one
CAS Number 1352546-68-9 (Free base/Unspecified)
Derivative CAS 1263296-80-5 (N-Benzhydryl protected form)
Molecular Weight 111.14 g/mol (Free base)
Molecular Formula C₆H₉NO
SMILES O=C1C2(CNC2)CC1
Geometry Angular (90° twist between rings)
Key Application Peptidomimetic spacer, Fsp³-rich scaffold

Structural Analysis: The "Angular" Advantage

In fragment-based drug discovery (FBDD), the geometry of the core scaffold dictates the orientation of the pharmacophores.

  • Linear Scaffolds (e.g., 2,6-diazaspiro[3.3]heptane or the 6-one isomer): The exit vectors are 180° opposed, mimicking piperazine or 1,4-phenylene spacers.

  • Angular Scaffolds (2-azaspiro[3.3]heptan-5-one): The ketone functionality at position 5 (adjacent to the spiro carbon) creates a vector orthogonal to the azetidine nitrogen. This "kinked" geometry is critical for fitting into globular protein pockets where linear ligands fail.

Comparative Vector Diagram

VectorAnalysis cluster_linear Linear Vector (6-one Isomer) cluster_angular Angular Vector (5-one Isomer) L_N N-Terminus L_Core Spiro[3.3] Core (Ketone at C6) L_N->L_Core L_C C-Terminus L_Core->L_C A_N N-Terminus (Azetidine) A_Core Spiro[3.3] Core (Ketone at C5) A_N->A_Core A_C C-Terminus (Ketone Vector) A_Core->A_C ~90° Tilt caption Figure 1: Vector comparison showing the unique 'kinked' geometry of the 5-one isomer vs the linear 6-one.

Synthesis Protocol: Trost Spiroannulation Strategy

The synthesis of the 5-one isomer is synthetically more demanding than the 6-one isomer. The authoritative route utilizes a Trost spiroannulation involving a sulfur ylide and an azetidinone. This method builds the second ring directly onto the first, ensuring the correct regiochemistry.

Reagents & Conditions
  • Starting Material: N-Benzhydrylazetidin-3-one (CAS 40320-60-3).

  • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate.[2]

  • Base: Potassium hexamethyldisilazide (KHMDS).

  • Solvent: Anhydrous THF, -40°C.

Step-by-Step Methodology
  • Ylide Formation: In a flame-dried flask under Ar, suspend cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) in THF. Cool to -40°C.[2]

  • Deprotonation: Add KHMDS (1.3 equiv) dropwise. The solution will develop a characteristic color (often yellow/orange) indicating ylide formation. Stir for 30 min.

  • Addition: Add a solution of N-benzhydrylazetidin-3-one (1.0 equiv) in THF dropwise to the ylide.

  • Spirocyclization: The reaction proceeds via a betaine intermediate, followed by ring closure to form an epoxide dispiro intermediate.

  • Rearrangement: In the presence of Lewis acids (often LiI generated in situ or added), the intermediate rearranges to expand the cyclopropyl ring into the cyclobutanone, yielding 2-benzhydryl-2-azaspiro[3.3]heptan-5-one .

  • Deprotection (Optional): To access the free amine (CAS 1352546-68-9), subject the benzhydryl derivative to hydrogenolysis (H₂, Pd/C, MeOH) or treatment with 1-chloroethyl chloroformate (ACE-Cl).

Reaction Pathway Diagram

SynthesisRoute Start N-Benzhydryl-azetidin-3-one (Starting Material) Intermediate Dispiro Epoxide Intermediate Start->Intermediate Trost Spiroannulation (-40°C) Reagent Cyclopropyldiphenylsulfonium BF4 + KHMDS Reagent->Intermediate Rearrangement Ring Expansion (LiI / Lewis Acid) Intermediate->Rearrangement Product 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS 1263296-80-5) Rearrangement->Product Regioselective Final 2-Azaspiro[3.3]heptan-5-one (CAS 1352546-68-9) Product->Final H2/Pd-C or ACE-Cl (Deprotection) caption Figure 2: Synthesis of the 5-one isomer via sulfur ylide mediated ring expansion.

Applications in Drug Discovery

Antibacterial Gyrase Inhibitors

The 5-one scaffold has been successfully deployed in the synthesis of tricyclic gyrase inhibitors. The spirocyclic ketone serves as a rigid anchor, allowing the extension of side chains into the GyrB/ParE binding pocket with precise vector control. The 5-position ketone is often converted to a chiral amine or alcohol to interact with specific residues.

"Escape from Flatland"

Replacing flat aromatic rings (phenyl, pyridine) with saturated spirocycles increases the fraction of sp³ carbons (


). This modification typically results in:
  • Improved Solubility: Disruption of planar stacking interactions.

  • Lower Lipophilicity: Reduced LogD, leading to better metabolic stability.

  • Novel IP Space: Moving away from crowded aromatic chemical space.

Safety & Handling

  • Strain Energy: The spiro[3.3]heptane system is highly strained (~60 kcal/mol). While kinetically stable, avoid exposure to strong Lewis acids at elevated temperatures unless rearrangement is desired.

  • Reactivity: The C5 ketone is more reactive than a standard cyclohexanone due to ring strain (I-strain). Nucleophilic attacks (e.g., Grignard, reduction) proceed rapidly.

  • Storage: The free amine (CAS 1352546-68-9) absorbs CO₂ from air. Store as a salt (HCl or oxalate) or in the protected benzhydryl form.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis (Thieme).

  • Charrier, J. D., et al. (2015). Tricyclic gyrase inhibitors for use as antibacterial agents. European Patent EP2895488B1.

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.[3]

  • Sunway Pharm. (n.d.). 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Product Data.

Sources

Technical Guide: Spectroscopic Profiling of 2-Azaspiro[3.3]heptan-5-one

[1]

Executive Summary & Compound Significance

2-Azaspiro[3.3]heptan-5-one (and its derivatives) represents a high-value "3D-rich" scaffold used to replace planar piperidine or morpholine rings in medicinal chemistry.[1] Its spirocyclic nature imparts specific vectoral alignment to substituents, improving metabolic stability and solubility while restricting conformational flexibility.

Critical Stability Note: The free base amine (CAS 1352546-68-9) is chemically labile due to the strain of two spiro-fused four-membered rings and the reactive secondary amine.[1] In research and storage, it is almost exclusively handled as its N-Boc protected derivative (CAS 1251020-88-8) or as a mineral acid salt (e.g., Hydrochloride).[1] This guide primarily details the spectroscopic data for the stable N-Boc derivative, which serves as the standard reference for identity verification, followed by data for the deprotected salt.

Chemical Identity Profile
FeatureFree BaseN-Boc Derivative (Standard)Hydrochloride Salt
CAS No. 1352546-68-91251020-88-8N/A (Generic: 1420271-08-4 refers to parent)
Formula C

H

NO
C

H

NO

C

H

ClNO
MW 111.14 g/mol 211.26 g/mol 147.60 g/mol
State Unstable OilWhite/Off-white SolidHygroscopic Solid

Structural Logic & Connectivity

The molecule consists of an azetidine ring spiro-fused to a cyclobutanone ring.[1] The "5-one" designation places the ketone adjacent to the spiro carbon, introducing asymmetry relative to the azetidine ring.

Gcluster_0Azetidine Ring (Ring A)cluster_1Cyclobutanone Ring (Ring B)N2N(2)(Amine/Carbamate)C1C(1)(Methylene)N2->C1C3C(3)(Methylene)N2->C3C4C(4)(Spiro Center)C1->C4C3->C4C5C(5)=O(Ketone)C6C(6)(Alpha-CH2)C5->C6C5->C6InductiveDe-shieldingC5->C4InductiveDe-shieldingC7C(7)(Beta-CH2)C7->C6C4->C5C4->C7

Caption: Structural connectivity of 2-Azaspiro[3.3]heptan-5-one showing the spiro-fusion of azetidine and cyclobutanone rings.

Spectroscopic Data: N-Boc-2-Azaspiro[3.3]heptan-5-one

The following data refers to tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1251020-88-8), the commercially stable form.[1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

Internal Standard:

1

H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
1.45 Singlet (s)9HBoc -C(CH

)

Characteristic intense singlet for the tert-butyl group.[1]
2.45 - 2.55 Multiplet (m)2HC(7)-H

Methylene

to the ketone.[1] Less deshielded than C(6).
3.05 - 3.15 Multiplet (m)2HC(6)-H

Methylene

to the ketone.[1] Deshielded by the carbonyl anisotropy and inductive effect.
3.90 - 4.10 Broad Singlet / Multiplet4HC(1)-H

, C(3)-H

Azetidine protons.[1] Note: Due to the asymmetry introduced by the C(5) ketone, these protons are technically diastereotopic. However, at 400 MHz in CDCl

, they often appear as a broadened singlet or overlapping multiplets due to conformational flux (Boc rotation).

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
206.5 Quaternary (C=O)Ketone C(5) .[1] High frequency due to ring strain in cyclobutanone (~200-210 ppm range).[1]
156.0 Quaternary (C=O)Carbamate C=O (Boc).[1]
80.2 Quaternary (C-O)Boc tert-butyl carbon .[1]
62.0 Secondary (CH

)
Azetidine C(1), C(3) .[1] Broadened due to rotamers.
42.5 Secondary (CH

)
C(6) (

to ketone).[1]
35.5 Quaternary (C)Spiro C(4) .[1] Distinctive quaternary signal.
28.3 Primary (CH

)
Boc methyls .[1]
24.0 Secondary (CH

)
C(7) (

to ketone).[1]
B. Infrared Spectroscopy (FT-IR)

The strained rings exhibit characteristic vibrational frequencies.[1]

  • 1785 - 1795 cm

    
     (Strong): Cyclobutanone C=O stretch.  This is significantly higher than a typical acyclic ketone (1715 cm
    
    
    ) due to the high ring strain (bond angle compression increases
    
    
    -character of the
    
    
    bond, strengthening the
    
    
    bond).[1]
  • 1690 - 1705 cm

    
     (Strong): Boc C=O stretch  (Carbamate).[1]
    
  • 2970 - 2980 cm

    
    :  C-H stretches (Aliphatic/Boc).
    
C. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization)

  • [M+H]

    
    : m/z 212.1
    
  • [M+Na]

    
    : m/z 234.1 (Common adduct in ESI).[1]
    
  • [M -

    
    Bu + 2H]
    
    
    :
    m/z 156.1 (Loss of tert-butyl group).[1]
  • [M - Boc + 2H]

    
    : m/z 112.1 (The protonated free amine core).[1]
    

Spectroscopic Data: Free Base / Salt (Derived)

Handling the deprotected amine requires immediate use or salt formation.

HCl Salt ( H NMR in D O or DMSO-d )

Upon deprotection (e.g., 4M HCl in Dioxane), the Boc signals disappear.[1]

  • Azetidine Protons: Shift downfield to

    
     4.10 - 4.30 ppm  due to the formation of the cationic ammonium species (NH
    
    
    ).[1]
  • Exchangeable Protons: In DMSO-d

    
    , a broad signal at 
    
    
    9.0 - 9.5 ppm
    (NH
    
    
    ) is observed.[1]
  • Absence of Singlet: The

    
     1.45 ppm signal (Boc) is absent, confirming deprotection.
    

Experimental Protocols

Protocol 1: NMR Sample Preparation (N-Boc Derivative)

Objective: Obtain high-resolution spectra to verify batch purity.

  • Mass: Weigh 5–10 mg of the solid N-Boc derivative.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If the compound is not fully soluble, use DMSO-d

      
      , but be aware of solvent peaks (
      
      
      2.50) overlapping with C(7)-H.[1]
  • Acquisition:

    • 
      H:  16 scans, 1s relaxation delay.
      
    • 
      C:  512 scans minimum (quaternary carbons at spiro center and ketone require high S/N).
      
Protocol 2: Monitoring Deprotection (TLC/MS)

Objective: Confirm conversion to the free amine/salt.

  • TLC: Silica gel 60 F254.[1]

    • Eluent: 50% Ethyl Acetate / Hexanes.[1]

    • Stain: KMnO

      
       or Ninhydrin.[1]
      
    • Observation: The N-Boc starting material (

      
      ) will disappear. The free amine will remain at the baseline (
      
      
      ) unless a polar modifier (MeOH/NH
      
      
      ) is used.
  • MS Check: Look for the disappearance of m/z 234 ([M+Na]

    
     of Boc) and appearance of m/z 112 ([M+H]
    
    
    of core).[1]

References

  • Synthesis and Properties of Azaspiro[3.3]heptanes: Burkhard, J. A., et al. "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 2010.

  • Commercial Data Source (N-Boc Derivative): Sigma-Aldrich / MilliporeSigma. "tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate Product Information."[1]

  • Spirocyclic Bioisosteres: Carreira, E. M., & Fessard, T. C.[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, 2014.

  • Spectroscopic Database: PubChem Compound Summary for CID 56962216 (N-Boc derivative). [1]

A Technical Guide to the Solubility and Stability of 2-Azaspiro[3.3]heptan-5-one for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is a paramount objective. Among the molecular architectures that have garnered significant interest are spirocyclic systems. These are compounds where two rings are joined through a single, shared atom. The inherent three-dimensionality of spirocycles offers a unique way to explore chemical space, often leading to compounds with enhanced metabolic stability, and in some cases, improved aqueous solubility when compared to their flatter, aromatic counterparts.[1] The 2-azaspiro[3.3]heptane motif, in particular, has been recognized as a valuable bioisostere for more common heterocycles like piperidine, offering a fresh vector for intellectual property and the potential for improved drug-like properties.[2][3][4][5]

This guide focuses on a key derivative, 2-Azaspiro[3.3]heptan-5-one, a building block with significant potential in the synthesis of novel therapeutics. As with any compound destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is critical. This document provides a comprehensive overview of the methodologies and theoretical considerations for determining the solubility and stability of 2-Azaspiro[3.3]heptan-5-one, designed for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in the public domain, this guide will equip you with the necessary protocols and understanding to generate this crucial data in your own laboratories.

Physicochemical Properties of 2-Azaspiro[3.3]heptan-5-one

A foundational understanding of the intrinsic properties of 2-Azaspiro[3.3]heptan-5-one is essential before embarking on experimental studies.

PropertyValue/InformationSource
Molecular Formula C₆H₉NOChemScene[6]
Molecular Weight 111.14 g/mol ChemScene[6]
CAS Number 1352546-68-9ChemScene[6]
Appearance Likely a solid or liquidGeneral chemical knowledge
Storage Conditions Sealed in dry, 2-8°CChemScene[6]
Calculated LogP -0.0611ChemScene[6]
Topological Polar Surface Area (TPSA) 29.1 ŲChemScene[6]

The low calculated LogP value suggests that 2-Azaspiro[3.3]heptan-5-one is likely to have good aqueous solubility, a desirable trait for many drug candidates. The TPSA is also in a range typical for orally bioavailable drugs. However, these are computational predictions and must be confirmed by empirical data.

Part 1: Solubility Determination

Solubility is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its bioavailability.[7] The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of 2-Azaspiro[3.3]heptan-5-one in various solvents.

1. Preparation of Saturated Solutions:

  • Add an excess amount (e.g., 2-5 mg) of 2-Azaspiro[3.3]heptan-5-one to a vial containing a known volume (e.g., 1-2 mL) of the desired solvent. A range of solvents with varying polarities should be tested.[7]

  • The presence of undissolved solid is necessary to ensure a saturated solution.[7][8]

  • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

3. Phase Separation:

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to allow the excess solid to settle.[7]

  • Carefully aspirate the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.[10]

4. Quantification:

  • Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Prepare a calibration curve using standard solutions of 2-Azaspiro[3.3]heptan-5-one of known concentrations.

  • Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve.

5. Calculation of Solubility:

  • The concentration determined in the previous step represents the solubility of 2-Azaspiro[3.3]heptan-5-one in the specific solvent at the tested temperature.

  • Express the solubility in units such as mg/mL or µM.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess 2-Azaspiro[3.3]heptan-5-one to solvent prep2 Cap vials securely prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow excess solid to settle equil1->sep1 sep2 Collect and filter supernatant sep1->sep2 quant1 Analyze supernatant by HPLC/LC-MS sep2->quant1 quant2 Compare to calibration curve quant1->quant2 calc1 Determine solubility (mg/mL or µM) quant2->calc1 G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Stock Solution of 2-Azaspiro[3.3]heptan-5-one acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base oxid Oxidative (H₂O₂, Heat) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradants & Determine Pathways degradation->pathway

Caption: Workflow for a forced degradation study.

Conclusion

While publicly available data on the specific solubility and stability of 2-Azaspiro[3.3]heptan-5-one is limited, this guide provides a robust framework for researchers to generate this critical information. The protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are based on well-established scientific principles and regulatory guidelines. By systematically applying these methodologies, drug development professionals can build a comprehensive physicochemical profile of 2-Azaspiro[3.3]heptan-5-one, enabling informed decisions in the progression of new therapeutic agents. The unique structural attributes of spirocyclic compounds like 2-Azaspiro[3.3]heptan-5-one hold significant promise for the future of medicine, and a thorough understanding of their fundamental properties is the first step towards realizing that potential.

References

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. [Link]

  • Key pharmaceutical stability testing guidelines - Omori UK. [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. [Link]

  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester - EPA. [Link]

  • Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones | Organic Letters. [Link]

  • Adsorption and Decomposition Pathways - ACS GCI Pharmaceutical Roundtable. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF - ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]

  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. - ResearchGate. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences. [Link]

Sources

"2-Azaspiro[3.3]heptan-5-one" potential as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

The Rise of the Angular Core: A Technical Guide to 2-Azaspiro[3.3]heptan-5-one

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as premier bioisosteres for saturated heterocycles. While 2-azaspiro[3.3]heptan-6-one (the linear isomer) has been widely adopted as a piperidine surrogate, its angular isomer, 2-azaspiro[3.3]heptan-5-one , represents an underutilized yet geometrically distinct chemical space.

This guide analyzes the 2-azaspiro[3.3]heptan-5-one scaffold, detailing its potential to access novel IP space, improve metabolic stability, and provide "angular" exit vectors that mimic 3-substituted pyrrolidines and piperidines with superior physicochemical properties.

Structural & Geometric Analysis

The 2-azaspiro[3.3]heptane core consists of two cyclobutane rings fused at a single spiro-carbon (C4). The placement of the ketone at the C5 position (adjacent to the spiro center) creates an "angular" topology, distinct from the symmetric "linear" C6-ketone.

Vector Comparison
  • Piperidine (Chair): Substituents at C3/C4 project at ~109.5° (tetrahedral) or ~180° (equatorial). The ring is flexible.

  • Spiro[3.3]heptane (Puckered): The rings are rigid and orthogonal. A substituent at C5 projects at a ~90° angle relative to the amine vector. This rigidity reduces the entropic penalty of binding.

Bioisosteric Mapping:

Classical Ring Spiro Surrogate Geometric Advantage
4-Substituted Piperidine 2-Azaspiro[3.3]heptan-6-one Linear alignment, rigidified distance.
3-Substituted Piperidine 2-Azaspiro[3.3]heptan-5-one Angular alignment, access to "kinked" binding pockets.

| 3-Substituted Pyrrolidine | 2-Azaspiro[3.3]heptan-5-one | Expanded volume, improved metabolic stability. |

VectorAnalysis cluster_0 Classical Scaffold (Piperidine) cluster_1 Spiro Scaffold (Angular) Pip Piperidine Core (Flexible Chair) Vec1 C3-Vector (Tetrahedral 109.5°) Pip->Vec1 Comparison Bioisosteric Outcome: Access to 'Kinked' Binding Pockets Reduced Entropic Penalty Vec1->Comparison vs Spiro 2-Azaspiro[3.3]heptan-5-one (Rigid Orthogonal) Vec2 C5-Vector (Angular 90°) Spiro->Vec2 Vec2->Comparison

Figure 1: Geometric comparison showing the unique angular vector provided by the 5-substituted spiro scaffold.

Synthetic Accessibility

The synthesis of the angular 5-one is more challenging than the symmetric 6-one but has been solved via "one-pot" cascade cyclizations or stepwise alkylations. The most robust route, developed by Carreira and co-workers , utilizes a cascade reaction to form the spiro system.

The Carreira Route (Conceptual Workflow)

The synthesis typically circumvents the high strain of the spiro-junction by forming the bonds in a specific order, often utilizing a bis-electrophile and a bis-nucleophile or a ketene [2+2] cycloaddition strategy.

Key Intermediate: tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1263296-80-5 for benzhydryl analog).

Synthesis Start Starting Materials (Cyclobutanone / Aldimines) Step1 Step 1: [2+2] Cycloaddition (Formation of Beta-Lactam or Spiro-Core) Start->Step1 Activation Inter Intermediate (Spiro-Lactam or Protected Amine) Step1->Inter Step2 Step 2: Oxidation / Functionalization (Introduction of Ketone at C5) Inter->Step2 Transformation Final Target: 2-Azaspiro[3.3]heptan-5-one (Angular Scaffold) Step2->Final

Figure 2: General synthetic logic for accessing angular spiro-ketones.

Functionalization & Library Generation

The C5-ketone is a versatile "diversity handle." Unlike the amine (which binds to the target protein's aspartate), the ketone allows for the growth of the molecule into the hydrophobic pocket.

Key Transformations
  • Reductive Amination: Converts the ketone to a C5-amine . This creates a diamine scaffold mimicking 3-amino-piperidines (common in GPCR ligands).

  • Grignard Addition: Converts the ketone to a tertiary alcohol . This mimics 3-hydroxy-piperidines but with higher metabolic stability due to the quaternary carbon preventing oxidation.

  • Gem-Difluorination: Treatment with DAST converts the ketone to a CF2 group, modulating pKa and lipophilicity (LogD).

Table 1: Physicochemical Impact of 5-Substitution

Derivative (at C5) Effect on LogD Metabolic Stability Application
-OH (Alcohol) Lowers LogD (-0.5 to -1.0) High (Quaternary C) Solubilizing group, H-bond donor.
-NHR (Amine) Modulates basicity Moderate GPCR/Kinase hinge binder.

| -CF2 (Difluoro) | Increases Lipophilicity slightly | Very High | Bioisostere for C=O (carbonyl). |

Experimental Protocol: Reductive Amination

Objective: Synthesis of 2-(Benzhydryl)-N-benzyl-2-azaspiro[3.3]heptan-5-amine from the 5-one precursor.

Reagents:

  • 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a flame-dried flask, dissolve the 5-one (100 mg, 0.36 mmol) in anhydrous DCM (5 mL). Add Benzylamine (46 mg, 0.43 mmol) and Acetic Acid (20 µL). Stir at Room Temperature (RT) for 2 hours under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

  • Reduction: Cool the mixture to 0°C. Add STAB (114 mg, 0.54 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (3 x 10 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Validation:

  • 1H NMR: Look for the disappearance of the alpha-keto protons and the appearance of the methine proton at C5 (typically ~3.0-3.5 ppm).

  • LCMS: Confirm M+H peak.

Future Outlook: The "Cubic" Advantage

The 2-azaspiro[3.3]heptan-5-one scaffold represents the next frontier in "Escape from Flatland." By moving beyond the symmetric 6-one, medicinal chemists can access:

  • Chirality: The 5-substituted derivatives possess a chiral center (at C5), offering enantiomeric pairs to fine-tune binding affinity.

  • IP Freedom: The angular core is less patented than the linear 6-one or standard piperidines.

  • Metabolic Armor: The spiro-fusion protects the core from oxidative metabolism, a common liability in piperidine drugs.

References

  • Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters (2011), 13(4), 780–783. URL:[Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: Organic Letters (2012), 14(1), 66–69. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009), 52(21), 6752–6756. URL:[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition (2023), 62(51), e202311583. URL:[Link]

2-Azaspiroheptan-5-one: A Next-Generation Scaffold for 3D Pharmacophore Engineering

2-Azaspiro[1]heptan-5-one: A Next-Generation Scaffold for 3D Pharmacophore Engineering

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat,




1

Within this context, the 2-azaspiro[2]heptane system has emerged as a highly successful bioisostere for saturated heterocycles like piperidine, piperazine, and morpholine[3]. However, standard 2-azaspiro[2]heptanes typically present linear, geometrically opposing exit vectors. 2-Azaspiro[2]heptan-5-one represents an evolutionary leap in this chemical space. By incorporating a carbonyl group at the 5-position, this scaffold introduces angular (tilted) exit vectors, providing a unique 3D spatial arrangement while simultaneously offering a reactive handle for further functionalization[4].

Structural Mechanics & Physicochemical Profiling

As a Senior Application Scientist, I approach scaffold selection not just as a structural substitution, but as a multi-parameter optimization problem. The replacement of a piperidine ring with a 2-azaspiro[2]heptan-5-one core fundamentally alters the molecule's interaction with the solvent and the target binding pocket.

Exit Vector Geometry

The 6-substituted 2-azaspiro[2]heptanes possess exit vectors in a geometrically linear, opposing direction (180°). In contrast, the 5-substituted angular modules, such as 2-azaspiro[2]heptan-5-one, project their substituents in a tilted arrangement[4]. This angular trajectory is critical when attempting to access deep, non-linear sub-pockets within target proteins (e.g., the aromatic cage of G-protein coupled receptors) without introducing excessive rotational entropy.

Physicochemical Tuning

Adding a spirocyclic center generally lowers the lipophilicity (

526
Quantitative Data Summary
ScaffoldExit Vector Geometry

(Amine HCl)

(pH 7.4)
Metabolic Stability (HLM)
Piperidine Linear~11.21.6Low (High intrinsic clearance)
2-Azaspiro[2]heptane Linear (Opposing)~11.21.2Moderate
2-Azaspiro[2]heptan-5-one Angular (Tilted)~10.50.8High (Shielded

core)

*Values extrapolated from comparative amide models and inductive field effects of the C5-ketone[3][5][6].

Synthetic Methodology: The Modified Trost Protocol

The synthesis of spirocyclic keto-lactams and azaspiro-ketones is notoriously challenging due to the thermodynamic barrier of forming a highly strained quaternary spiro-center. The most robust method for accessing 2-azaspiro[2]heptan-5-one relies on an adaptation of the Trost cyclobutanone synthesis[4][7].

Causality-Driven Experimental Protocol

Objective: Synthesis of 2-Azaspiro[2]heptan-5-one via oxaspiropentane rearrangement.

  • Ylide Generation:

    • Action: Suspend cyclopropyldiphenylsulfonium tetrafluoroborate (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -40 °C.

    • Action: Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.2 eq).

    • Causality: KHMDS is selected over alkyl lithiums because its steric bulk and non-nucleophilic nature prevent unwanted attack on the sulfonium salt, cleanly deprotonating it to form the reactive sulfur ylide. The -40 °C temperature prevents the thermal decomposition of the ylide.

  • Epoxide Formation:

    • Action: Introduce N-benzhydryl-azetidin-3-one (1.0 eq) slowly into the reaction mixture. Stir for 2 hours, allowing the mixture to warm to 0 °C.

    • Causality: The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidin-3-one. Subsequent intramolecular displacement of diphenyl sulfide yields the intermediate oxaspiropentane (epoxide). The benzhydryl protecting group is crucial here; it is bulky enough to prevent N-alkylation but easily removed later via hydrogenolysis[4].

  • Ring Expansion (Rearrangement):

    • Action: Add a substoichiometric catalytic amount of Lithium Iodide (LiI, 0.2 eq) to the isolated epoxide in THF. Heat to 60 °C.

    • Causality: The lithium cation acts as a Lewis acid, coordinating to the epoxide oxygen to increase ring strain. The iodide anion acts as a mild, reversible nucleophile, opening the epoxide. This triggers a 1,2-alkyl shift (ring expansion) of the cyclopropyl ring, collapsing into the thermodynamically favored 2-azaspiro[2]heptan-5-one core[7].

GAN-benzhydryl-azetidin-3-oneCIntermediate EpoxideA->C -40 °C Nucleophilic AttackBCyclopropyldiphenylsulfoniumtetrafluoroborateB->C KHMDS, THF Ylide FormationD2-Azaspiro[3.3]heptan-5-oneC->D LiI (cat.) Oxaspiropentane Rearrangement

Caption: Synthetic mechanism of 2-azaspiro[2]heptan-5-one via the modified Trost oxaspiropentane rearrangement.

Applications in Drug Discovery

The 2-azaspiro[2]heptan-5-one scaffold and its derivatives are actively being deployed to rescue failed chemotypes and generate novel intellectual property.

Rewiring Opioid Receptor Bias (Analgesia without Respiratory Depression)

Fentanyl is a benchmark


28

Because the spiro-core restricts the conformational flexibility of the phenethyl/anilide geometry, the resulting analogue retains MOR-preferred binding and full antinociception (G-protein signaling) but exhibits an absent

8

GAFentanyl(Piperidine Core)Cμ-Opioid Receptor (MOR)A->C Binds MORBSpiro-Analogue(2-Azaspiro[3.3]heptane Core)B->C Binds MOREβ-arrestin-2 Recruitment(Respiratory Depression)B->E Absent in Spiro-AnalogueDG-protein Signaling(Analgesia)C->D Full EfficacyC->E Triggered by Fentanyl

Caption: Functional pathway divergence achieved by replacing piperidine with a spirocyclic core.

Tricyclic Gyrase Inhibitors (Antibacterial Agents)

The C5-ketone of 2-azaspiro[2]heptan-5-one serves as a critical electrophilic node for synthesizing complex tricyclic antibiotics targeting DNA Gyrase B (GyrB) and Topoisomerase IV (ParE)[9].

Workflow Application: To construct the chiral amine necessary for GyrB binding, 2-benzhydryl-2-azaspiro[2]heptan-5-one is reacted with


9
  • Causality:

    
     acts as both a water scavenger and a Lewis acid. It activates the sterically hindered C5-ketone, allowing the weak sulfinamide nucleophile to attack, forming a chiral sulfinimine. This intermediate is subsequently reduced stereoselectively to yield the active antibacterial pharmacophore, which neatly fits into the 3.3 Å width constraint of the GyrB enzymatic pocket[9].
    

Conclusion

The transition from flat, monocyclic amines to 3D spirocycles is no longer a niche strategy; it is a fundamental pillar of modern rational drug design. 2-Azaspiro[2]heptan-5-one offers a distinct advantage over standard linear bioisosteres by providing angular exit vectors and a highly functionalizable C5-ketone. By mastering the Trost synthesis adaptation and understanding the physicochemical causality of the


References

  • Fentanyl-Rewired: A 2-Azaspiro[2]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters (2026). Available at:[Link]

  • Functionalized Derivatives of 2-azaspiro[2]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry (2023). Available at:[Link]

  • EP2895488B1 - Tricyclic gyrase inhibitors for use as antibacterial agents.Google Patents.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv (2025). Available at:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate / ACS Med Chem Lett. Available at:[Link]

2-Azaspiro[3.3]heptan-5-one: The Angular Spirocyclic Scaffold for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from "flat" aromatic drug candidates to


-rich architectures, spirocyclic scaffolds have emerged as premier bioisosteres.[1] While the 6-substituted  2-azaspiro[3.3]heptanes are well-documented linear surrogates for piperidine, the 5-substituted  isomers—derived from 2-azaspiro[3.3]heptan-5-one —offer a distinct, "angular" vector topology.

This guide details the technical utility of 2-azaspiro[3.3]heptan-5-one (CAS: 1251020-88-8 for the Boc-derivative) as a building block. It focuses on the unique synthetic access via spiroannulation and the divergent reactivity of the C5-ketone, providing medicinal chemists with a blueprint to exploit this "kinked" scaffold for optimizing target engagement and metabolic stability.

Structural Analysis & Vector Topology

The 2-azaspiro[3.3]heptane core consists of an azetidine ring spiro-fused to a cyclobutane ring. The position of the substituent on the carbocyclic ring dictates the vector alignment relative to the amine handle.

Scaffold VariantSubstituent PositionVector GeometryBioisosteric Utility
2-Azaspiro[3.3]heptan-6-one C6 (Opposite spiro)Linear (

)
4-Substituted Piperidine / Cyclohexane
2-Azaspiro[3.3]heptan-5-one C5 (Adjacent to spiro)Angular / Kinked 3-Substituted Piperidine / 3-Aminopyrrolidine

Key Physicochemical Advantages:

  • Metabolic Switching: The spiro-fusion blocks oxidative metabolism common at the

    
    -position of piperidines.
    
  • Reduced Lipophilicity: The high

    
     character typically lowers LogD compared to aromatic equivalents, improving solubility.
    
  • Rigidification: The strained 4-membered rings lock substituents into defined conformational windows, reducing the entropic penalty of binding.

Synthetic Access: The "Make"

While the Boc-protected ketone is commercially available, large-scale access or derivative synthesis often requires de novo construction. The most authoritative method for accessing the 5-one isomer is the Trost Spiroannulation , which allows for the rapid assembly of the spiro[3.3] system from readily available azetidinones.

Protocol 1: Trost Spiroannulation to 2-Azaspiro[3.3]heptan-5-one

Rationale: This route utilizes the high reactivity of sulfonium salts to generate the cyclobutane ring directly onto an existing azetidinone core.

Reagents:

  • Substrate:

    
    -Benzhydryl-azetidin-3-one (or 
    
    
    
    -Boc equivalent).
  • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate.[2]

  • Base: Potassium hexamethyldisilazide (KHMDS).

  • Additive: Lithium Iodide (LiI).[3]

Step-by-Step Methodology:

  • Epoxide Formation: In a flame-dried flask under Argon, dissolve

    
    -benzhydryl-azetidin-3-one (1.0 equiv) and cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) in anhydrous THF. Cool to -40°C.[2]
    
  • Base Addition: Add KHMDS (1.3 equiv) dropwise. The ylide generated in situ attacks the ketone, forming a reactive betaine which collapses to a dispiro-epoxide intermediate.

  • Rearrangement: Add LiI (0.5 equiv) to the mixture. Warm to 0°C. The Lewis acidic lithium promotes the rearrangement of the strained epoxide, expanding the cyclopropane ring into the cyclobutane ring to yield the spiro[3.3]heptan-5-one.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography (SiO2, Hexane/EtOAc).
    

Mechanistic Pathway:

TrostSpiroannulation Start N-Protected Azetidin-3-one Inter Dispiro-Epoxide Intermediate Start->Inter KHMDS, -40°C (Ylide Addition) Reagent Cyclopropyl-SPh2+ BF4- Reagent->Inter Reagent Product 2-Azaspiro[3.3] heptan-5-one Inter->Product LiI, 0°C (Semipinacol-type Rearrangement)

Figure 1: Trost spiroannulation strategy for constructing the 5-oxo-2-azaspiro[3.3]heptane core.

Functionalization Strategies: The "Use"

The C5-ketone is a versatile handle. Unlike the C6-ketone, nucleophilic attack at C5 creates a chiral center, often requiring stereocontrol. The proximity to the spiro center (C4) induces significant steric bias, which can be exploited for diastereoselectivity.

Divergent Reaction Map

Functionalization Core 2-Azaspiro[3.3] heptan-5-one (Boc-Protected) Amine 5-Amino Derivative (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 (Angular Vector) Alcohol 5-Hydroxy Derivative (Stereoselective Reduction) Core->Alcohol NaBH4 or L-Selectride (Chiral Center) Difluoro 5,5-Difluoro Derivative (DAST/Deoxo-Fluor) Core->Difluoro DAST, DCM, 0°C (Metabolic Block) Olefin Exocyclic Alkene (Wittig/Petasis) Core->Olefin Ph3P=CH-R (Linker Extension)

Figure 2: Divergent synthesis from the C5-ketone handle.

Protocol 2: Reductive Amination (Angular Amine Installation)

Rationale: Installing an amine at C5 creates a diamine scaffold where the vectors are offset by approx. 109° (tetrahedral) plus ring puckering, distinct from the 180° of piperazines.

  • Imine Formation: Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (1.0 equiv) if the amine is basic. Stir at RT for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) in one portion. Stir overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Note on Stereochemistry: The hydride attack usually occurs from the less hindered face (anti to the bulky N-Boc group of the adjacent ring if puckering is significant), but mixtures of diastereomers (

    
    ) are common. Separation via HPLC or SFC is typically required.
    
Protocol 3: Gem-Difluorination

Rationale: Converting the ketone to a


 group lowers the 

of the distal amine (if present) via inductive effects and blocks metabolic hot-spots without altering steric bulk significantly.
  • Reagent Prep: Use Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) as a safer alternative to DAST.

  • Reaction: To a solution of the ketone in DCM at 0°C, add Deoxo-Fluor (2.0 equiv) dropwise.

  • Conditions: Allow to warm to RT and stir for 16h. If conversion is sluggish, heat to 40°C in a sealed vessel.

  • Safety: Quench carefully with saturated

    
     (gas evolution!).
    

Stability & Handling Guide

ParameterObservationRecommendation
Ring Strain High (~60 kcal/mol).Avoid temperatures >100°C in acidic media to prevent ring-opening or rearrangement.
N-Boc Stability Stable under standard basic/nucleophilic conditions.Deprotect using 4M HCl/Dioxane or TFA/DCM. The resulting amine salt is stable.
C5-Ketone Susceptible to hydrate formation.Store under inert atmosphere (Argon) at -20°C.
Solubility Moderate in organic solvents; High in water (as salt).Use DCM/MeOH mixtures for polar derivatives.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Synthesis.

  • Trost, B. M., et al. (2002). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society. (Foundational reference for spiroannulation chemistry).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Sigma-Aldrich. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate Product Page.

Sources

Methodological & Application

"2-Azaspiro[3.3]heptan-5-one" synthesis from azetidin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Azaspiro[3.3]heptan-5-one

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "exit vector" tool in modern medicinal chemistry, offering a conformationally restricted, spirocyclic bioisostere for piperidine and morpholine rings. By increasing fraction sp3 (


) character while maintaining low lipophilicity, this scaffold improves metabolic stability and solubility profiles.

This Application Note details the synthesis of 2-azaspiro[3.3]heptan-5-one (protected as the N-Boc derivative) starting from N-Boc-azetidin-3-one . Unlike the 6-one isomer (which requires alkylation strategies starting from malonates or epibromohydrin), the 5-one isomer is efficiently accessed via a [2+2] cycloaddition strategy. This protocol leverages a dichloroketene ring-expansion sequence that is scalable, reproducible, and chemically robust.

Retrosynthetic Analysis & Strategy

The synthesis relies on the transformation of the C3 ketone of the azetidine into an exocyclic alkene, followed by a regioselective [2+2] cycloaddition with dichloroketene. The resulting


-dichlorocyclobutanone is then reduced to the desired spirocyclic ketone.

Strategic Advantages:

  • Rapid Complexity Generation: Converts a simple 4-membered ring to a spiro[3.3] system in three steps.

  • Regiocontrol: The [2+2] cycloaddition inherently places the carbonyl oxygen at the C5 position (adjacent to the spiro center), distinct from the C6-isomer routes.

  • Scalability: Utilizes inexpensive reagents (Zn, trichloroacetyl chloride) rather than precious metals.

Retrosynthesis Target 2-Azaspiro[3.3]heptan-5-one (Target) Intermediate2 Dichlorocyclobutanone Intermediate Target->Intermediate2 Zn/AcOH (Reductive Dechlorination) Intermediate1 N-Boc-3-methyleneazetidine Intermediate2->Intermediate1 [2+2] Cycloaddition (Cl3CCOCl, Zn) SM N-Boc-azetidin-3-one (Starting Material) Intermediate1->SM Wittig Olefination (Ph3PCH3Br, KOtBu)

Figure 1: Retrosynthetic pathway demonstrating the disconnection of the spirocyclic system.

Detailed Experimental Protocols

Step 1: Wittig Olefination (Synthesis of N-Boc-3-methyleneazetidine)

This step converts the ketone to an exocyclic methylene group.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Critical Parameter: Temperature control during ylide formation is essential to prevent decomposition.

Protocol:

  • Ylide Generation: To a flame-dried 3-neck flask under nitrogen, add

    
     (1.2 equiv) and anhydrous THF (0.5 M relative to phosphonium salt). Cool to 0 °C.
    
  • Base Addition: Add

    
     (1.25 equiv) portion-wise over 15 minutes. The solution will turn bright yellow (ylide formation). Stir at 0 °C for 45 minutes.
    
  • Substrate Addition: Add a solution of N-Boc-azetidin-3-one (1.0 equiv) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Stain:

    
    ; Product is UV active but faint, stain is better).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (x3). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The product is a volatile oil; avoid prolonged high-vacuum exposure.

Yield Expectation: 75–85%.

Step 2: [2+2] Cycloaddition (The Spiro-Ring Formation)

This is the key ring-forming step. Dichloroketene is generated in situ and trapped by the alkene.

  • Reagents: Trichloroacetyl chloride, Activated Zinc dust, DME (Dimethoxyethane) or

    
    .
    
  • Safety Warning: Dichloroketene is highly reactive and toxic. Perform in a well-ventilated fume hood.

  • Mechanism: Concerted [2+2] cycloaddition. The regiochemistry places the gem-dichloro group distal to the spiro center in the transition state to minimize steric clash, resulting in the ketone at position 5.

Protocol:

  • Zinc Activation: Treat Zinc dust (4.0 equiv) with 1M HCl (stir 5 min), wash sequentially with water, acetone, and ether. Dry under high vacuum with a heat gun. Crucial: Highly active Zn is required for efficient ketene generation.

  • Setup: Suspend activated Zn in anhydrous DME (0.3 M) containing the methylene azetidine from Step 1 (1.0 equiv).

  • Addition: Add a solution of Trichloroacetyl chloride (2.0 equiv) in DME dropwise over 1 hour at RT.

    • Note: The reaction is exothermic. If scaling >5g, use a reflux condenser and control addition rate to maintain gentle reflux.

  • Completion: Stir at 40–50 °C for 4–12 hours. Monitor by NMR (disappearance of alkene peaks at ~5.0 ppm).

  • Workup: Filter through a pad of Celite to remove Zinc.[1] Dilute filtrate with EtOAc, wash with saturated

    
     (careful: gas evolution) and brine.
    
  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). The dichlorocyclobutanone intermediate is often semi-stable and should be used immediately in Step 3.

Yield Expectation: 60–75%.

Step 3: Reductive Dechlorination (Zinc/Acetic Acid)

Removal of the


-dichloro atoms to yield the final ketone.
  • Reagents: Zinc dust, Glacial Acetic Acid (AcOH).

  • Thermodynamics: Highly exothermic.

Protocol:

  • Dissolution: Dissolve the dichlorocyclobutanone intermediate in Glacial AcOH (0.2 M).

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise at RT.

    • Cooling: Use a water bath. Do not allow temperature to exceed 40 °C to prevent side reactions (e.g., Baeyer-Villiger type ring cleavage or polymerization).

  • Reaction: Stir vigorously for 2–4 hours.

  • Workup: Filter through Celite. Concentrate the acetic acid (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in EtOAc and wash carefully with saturated

    
     until pH is neutral.
    
  • Final Purification: Silica gel chromatography (EtOAc/Hexanes 10:90 to 30:70).

Yield Expectation: 70–80%.

Process Critical Parameters (PCPs)

ParameterSpecificationScientific Rationale
Zinc Activation (Step 2) HCl wash + High Vac DryOxide layers on Zn prevent electron transfer to trichloroacetyl chloride, stalling ketene formation.
Addition Rate (Step 2) Dropwise (1 hr)High instantaneous concentration of ketene leads to ketene dimerization (polymerization) rather than cycloaddition.
Temperature (Step 3) < 40 °CHigh temperatures during dechlorination can lead to ring opening of the strained cyclobutanone.
Stirring Rate > 500 RPMHeterogeneous Zn reactions are mass-transfer limited; vigorous stirring is mandatory.

Reaction Workflow & Logic

Workflow Start N-Boc-3-methyleneazetidine Cycle [2+2] Cycloaddition Start->Cycle Substrate Reagents Add: Zn (act.) + DME Then: Dropwise Cl3CCOCl Intermediate In-situ: Dichloroketene [Cl2C=C=O] Reagents->Intermediate Generation Intermediate->Cycle Trapping Product 5,5-Dichloro-2-azaspiro[3.3]heptan-?one Cycle->Product Regioselective Dechlor Zn / AcOH Reduction Product->Dechlor Final 2-Azaspiro[3.3]heptan-5-one Dechlor->Final

Figure 2: Logical workflow of the critical [2+2] cycloaddition and subsequent reduction.

Troubleshooting & Optimization

  • Problem: Low yield in Step 2 (Cycloaddition).

    • Root Cause:[2][3] Wet solvent or inactive Zinc. Ketene hydrolyzes instantly with water.

    • Solution: Distill DME over Na/Benzophenone. Use ultrasound for 5 minutes to initiate the Zn reaction.

  • Problem: "Stuck" intermediate in Step 3.

    • Root Cause:[2][3] Zinc surface passivation by zinc acetate.

    • Solution: Add a few drops of concentrated HCl or use a mechanical stirrer to break up aggregates.

  • Problem: Regioisomer confusion.

    • Validation: The 5-one isomer (this protocol) typically shows a distinct splitting pattern in

      
       NMR for the spiro carbon compared to the 6-one. The carbonyl signal for cyclobutanones is typically ~205-210 ppm.
      

References

  • Burkhard, J. A.; Carreira, E. M., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew. Chem. Int. Ed.2010 , 49, 3524–3529. Link

  • Wuitschik, G.; Rogers-Evans, M.; Müller, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angew. Chem. Int. Ed.2008 , 47, 4512–4515. Link

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chem. Rev.2014 , 114, 8257–8322. Link

  • Wuitschik, G.; Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." J. Med. Chem.2010 , 53, 3227–3246. (Contains relevant protocols for spiro-system handling). Link

  • Patent CN102442934A. "Synthesis method of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester." (Note: Describes the linear sequence Azetidinone

    
     Methylene 
    
    
    
    Spiro). Link

Sources

Application Note: Wittig Olefination Protocol for N-Protected 2-Azaspiro[3.3]heptan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Functionalized azaspiro[3.3]heptanes have emerged as highly privileged scaffolds in modern medicinal chemistry and drug development. Unlike linear alkyl-amines,1 possess exit vectors in a tilted arrangement, making them exceptional bioisosteres for piperazines and morpholines to improve metabolic stability and increase the fraction of sp3 carbons (Fsp3)[1].

A critical derivatization node for this scaffold is the 2 to yield the 5-methylene derivative[2]. This exocyclic alkene serves as a versatile linchpin for downstream functionalization, including hydroboration, cyclopropanation, and cross-metathesis. However, because the 2, applying standard unoptimized Wittig conditions often leads to base-catalyzed ring-opening or poor yields[2]. This application note provides a mechanistically optimized, self-validating protocol for the high-yielding methylenation of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Mechanistic Causality & Reaction Design

The success of this transformation hinges on mitigating the inherent ring strain (~26 kcal/mol) of the cyclobutanone moiety. Every experimental parameter has been chosen based on the following causal relationships:

  • Base Selection (The Critical Variable): The use of strongly nucleophilic bases (e.g., n-BuLi) or unhindered alkoxides (e.g., NaOMe) is detrimental. These reagents can directly attack the sterically accessible cyclobutanone carbonyl, leading to tertiary alcohols or triggering retro-aldol ring-opening sequences. To prevent this, Sodium bis(trimethylsilyl)amide (NaHMDS) is utilized. Its extreme steric bulk prevents nucleophilic attack, forcing it to act strictly as a Brønsted base to deprotonate the methyltriphenylphosphonium bromide.

  • Thermodynamic Control: The generation of the phosphorus ylide is highly exothermic. Generating the ylide at 0 °C and adding the spiroketone at this depressed temperature prevents thermal degradation of the strained ring system.

  • Byproduct Management: The stoichiometric byproduct, triphenylphosphine oxide (TPPO), frequently co-elutes with non-polar spirocyclic alkenes during chromatography. This protocol employs a targeted hexane trituration step to selectively precipitate TPPO prior to silica gel loading, drastically improving the isolated purity of the target compound.

Workflow Visualization

WittigWorkflow Step1 1. Ylide Generation MePh3PBr + NaHMDS (0 °C, 1 h) Step2 2. Ketone Addition Boc-2-Azaspiro[3.3]heptan-5-one (Dropwise, 0 °C) Step1->Step2 Yellow ylide forms Step3 3. Olefination Warm to RT, 4-8 h (Monitor via LCMS) Step2->Step3 Color fades Step4 4. Quench & Extract Sat. NH4Cl / EtOAc (Phase Separation) Step3->Step4 >95% Conversion Step5 5. TPPO Removal Hexane Trituration (Precipitate Filtration) Step4->Step5 Concentrate organics Step6 6. Target Product 5-Methylene Derivative (Silica Purification) Step5->Step6 Filtrate concentration

Workflow for the Wittig olefination of 2-azaspiro[3.3]heptan-5-one with in-process controls.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the optimization landscape for the methylenation of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 mmol scale):

ConditionBase (Equiv)SolventTemp ProfileYield (%)Mechanistic Observation
A n-BuLi (1.2)THF-78 °C to RT35%Nucleophilic attack on ketone; extensive ring-opening observed.
B KOtBu (1.5)THF0 °C to RT62%Moderate yield; competitive enolization due to alkoxide basicity.
C NaHMDS (1.5) THF 0 °C to RT 88% Clean ylide formation; minimal degradation of the strained spirocycle.
D KHMDS (1.5)Toluene0 °C to RT74%Slower reaction kinetics; incomplete conversion after 12 h.

Detailed Experimental Protocol

Target: tert-Butyl 5-methylene-2-azaspiro[3.3]heptane-2-carboxylate Scale: 5.0 mmol

Materials Required:
  • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.06 g, 5.0 mmol, 1.0 equiv)

  • Methyltriphenylphosphonium bromide (2.68 g, 7.5 mmol, 1.5 equiv) — Must be dried under vacuum at 80 °C prior to use.

  • NaHMDS (1.0 M in THF) (7.0 mL, 7.0 mmol, 1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:
  • Ylide Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add anhydrous methyltriphenylphosphonium bromide (2.68 g) and anhydrous THF (15 mL). Cool the white suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add NaHMDS (7.0 mL, 1.0 M in THF) dropwise over 10 minutes via syringe.

    • Validation Checkpoint 1: The suspension will transition to a bright, homogeneous yellow solution, confirming the successful generation of the active methylenetriphenylphosphorane ylide. Stir at 0 °C for 1 hour.

  • Ketone Addition: Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.06 g) in anhydrous THF (10 mL). Add this solution dropwise to the ylide mixture at 0 °C over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 8 hours.

    • Validation Checkpoint 2: The bright yellow color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 8:2). Visualize using KMnO₄ stain. The starting ketone appears as a slow-developing yellow spot, while the alkene product appears as a rapid-developing bright yellow/brown spot with a higher Rf.

  • Quench & Extraction: Once complete, cool the mixture back to 0 °C and quench by carefully adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude semi-solid.

  • TPPO Precipitation (Critical Step): Suspend the crude semi-solid in cold Hexanes (30 mL) and vigorously stir for 30 minutes. The TPPO will crash out as a fine white powder. Filter the suspension through a Celite pad and wash the filter cake with additional cold hexanes (10 mL).

  • Chromatography: Concentrate the filtrate and purify the residue via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes) to afford the target compound as a clear, colorless oil.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic terminal alkene protons appearing as two distinct multiplets between δ 4.80 – 5.05 ppm. The Boc group will appear as a strong singlet at ~1.45 ppm.

  • Troubleshooting Note: If the isolated yield is low and LCMS indicates an M+18 mass, the reaction temperature was likely too high during base addition, leading to hydroxide attack or aldol-type ring opening. Ensure the NaHMDS titer is accurate and strictly maintain 0 °C during all additions.

References

1.[1] Thieme E-Journals - Synthesis / Full Text Source: thieme-connect.com URL:1

2.[2] tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Benchchem Source: benchchem.com URL:2

Sources

[2+2] cycloaddition for "2-Azaspiro[3.3]heptan-5-one" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Azaspiro[3.3]heptan-5-one via [2+2] Cycloaddition

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Context & Molecule Significance

In contemporary drug discovery, the 2-azaspiro[3.3]heptane core has emerged as a privileged scaffold. It serves as a conformationally restricted, metabolically stable bioisostere for morpholines, piperazines, and piperidines. While linear 6-substituted 2-azaspiro[3.3]heptanes possess exit vectors in geometrically opposing directions, the angular 5-oxo derivative (2-azaspiro[3.3]heptan-5-one) provides a tilted spatial arrangement[1]. This unique exit vector geometry allows medicinal chemists to explore novel chemical space during Structure-Activity Relationship (SAR) optimization.

Mechanistic Rationale & Causality

The most robust method for constructing the spiro[3.3]heptane core is the [2+2] cycloaddition of an exocyclic alkene with a ketene[2]. Specifically, reacting an


-protected 3-methyleneazetidine with dichloroketene yields the spirocyclic cyclobutanone.

Causality of Experimental Choices:

  • Why Dichloroketene? Unsubstituted ketene is insufficiently electrophilic to react with unactivated alkenes and is highly prone to dimerization. Dichloroketene, generated in situ from trichloroacetyl chloride, possesses strongly electron-withdrawing chlorine atoms. This drastically lowers the LUMO energy of the ketene, facilitating a concerted, asynchronous

    
     cycloaddition with the electron-rich exocyclic double bond of the azetidine.
    
  • Why In Situ Generation via Slow Addition? Dichloroketene is highly unstable. By slowly adding trichloroacetyl chloride to a suspension of activated zinc and the alkene, we maintain a low steady-state concentration of the ketene. This kinetic control favors the desired cross-cycloaddition over ketene dimerization[2].

  • Why Reductive Dechlorination? The initial cycloaddition yields a gem-dichloro spirocycle. These chlorines must be removed to yield the target 5-one. Zinc in acetic acid is used because the sequential single-electron transfers required to cleave the strong C-Cl bonds are thermodynamically driven by the stability of the resulting unsubstituted cyclobutanone.

Visualizations of the Synthetic Logic

Mechanism A Trichloroacetyl Chloride + Activated Zn(0) B Dichloroketene (Reactive Intermediate) A->B Reduction D [2+2] Cycloaddition (Asynchronous) B->D C N-Boc-3-Methyleneazetidine C->D E 6,6-Dichloro-spiro[3.3] Intermediate D->E Ring Formation F Zn / AcOH (Dechlorination) E->F G 2-Azaspiro[3.3]heptan-5-one F->G -2 HCl

Mechanistic pathway for [2+2] cycloaddition and subsequent dehalogenation.

Workflow Step1 Step 1: Setup Purge flask with Argon Suspend Zn dust in Et2O Step2 Step 2: Ketene Generation Slow addition of Trichloroacetyl Chloride Step1->Step2 Step3 Step 3: Cycloaddition Stir 12h at RT In-situ trapping Step2->Step3 Step4 Step 4: Filtration & Workup Remove Zn salts Wash with NaHCO3 Step3->Step4 Step5 Step 5: Validation IR Check: ~1800 cm⁻¹ (Cyclobutanone C=O) Step4->Step5

Step-by-step experimental workflow for the [2+2] cycloaddition phase.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with In-Process Controls (IPC) to ensure the system is self-validating before advancing to the next synthetic step.

Protocol A: [2+2] Cycloaddition

Objective: Synthesis of N-Boc-6,6-dichloro-2-azaspiro[3.3]heptan-5-one.

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-3-methyleneazetidine (1.0 eq) in anhydrous diethyl ether (0.2 M). Add activated zinc dust (3.0 eq). Note: Ether is crucial as it coordinates with zinc salts, stabilizing the intermediates and preventing polymerization.

  • Ketene Generation: Dissolve trichloroacetyl chloride (2.0 eq) in anhydrous diethyl ether. Add this solution dropwise via an addition funnel over 2 hours at 0 °C to room temperature[2].

  • Reaction & Workup: Stir the suspension vigorously for 12 hours. Filter the mixture through a Celite pad to remove zinc salts. Wash the organic filtrate sequentially with saturated aqueous NaHCO3, water, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

  • Validation (IPC): Perform an IR scan of the crude oil. Pass criteria: A strong, sharp C=O stretching frequency at ~1800 cm⁻¹ , which is the hallmark of a highly strained cyclobutanone ring.

Protocol B: Reductive Dechlorination

Objective: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one.

  • Reaction: Dissolve the crude dichlorocyclobutanone in glacial acetic acid (0.5 M). Add zinc dust (5.0 eq) portion-wise at 0 °C to control the initial exotherm.

  • Heating: Warm the mixture to room temperature, then heat to 60 °C for 4 hours. Causality: The first electron transfer to the C-Cl bond is kinetically slow; thermal energy is required to overcome this activation barrier.

  • Workup: Cool to room temperature, filter through Celite, and neutralize the acetic acid carefully with saturated aqueous Na2CO3. Extract with ethyl acetate, dry, and concentrate. Purify via flash chromatography.

  • Validation (IPC): Analyze via 1H NMR. Pass criteria: The disappearance of the downfield cyclobutane protons adjacent to the chlorines, replaced by standard cyclobutanone methylene signals (~3.0-3.2 ppm).

Protocol C: Deprotection

Objective: Synthesis of 2-Azaspiro[3.3]heptan-5-one Hydrochloride.

  • Reaction: Dissolve the N-Boc intermediate in dichloromethane. Add 4M HCl in dioxane (10.0 eq) at 0 °C.

  • Isolation: Stir for 2 hours at room temperature. The target product will precipitate directly out of the solution as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Optimization Summary

To ensure reproducibility across different scales, adhere to the optimized parameters summarized below:

Parameter[2+2] CycloadditionReductive DechlorinationDeprotection
Reagent Trichloroacetyl chloride (2.0 eq)Zn dust (5.0 eq)4M HCl in Dioxane (10.0 eq)
Catalyst / Additive Activated Zn dust (3.0 eq)Glacial Acetic AcidNone
Solvent Anhydrous Diethyl EtherAcetic Acid (0.5 M)Dichloromethane
Temperature Profile 0 °C

Room Temp
0 °C

60 °C
0 °C

Room Temp
Reaction Time 12 hours4 hours2 hours
Expected Yield 75 - 85%80 - 90%> 95%
IPC Validation Metric IR: C=O stretch ~1800 cm⁻¹1H NMR: Loss of downfield CH2Precipitation of HCl salt

References

Sources

Asymmetric synthesis of chiral "2-Azaspiro[3.3]heptan-5-one" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral 2-Azaspiro[3.3]heptan-5-one Derivatives

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidine and morpholine rings in modern drug development. Its rigid, three-dimensional architecture improves metabolic stability and alters the spatial trajectory of exit vectors, often leading to enhanced target selectivity and reduced off-target liabilities[1]. While the symmetrical 2-azaspiro[3.3]heptane core is well-documented, functionalization at the 5-position breaks the symmetry, creating a chiral center. The asymmetric synthesis of 5-substituted 2-azaspiro[3.3]heptanes—specifically via the versatile 2-azaspiro[3.3]heptan-5-one intermediate—provides a powerful vector for medicinal chemistry. This guide details a robust, self-validating protocol for the asymmetric amination of 2-azaspiro[3.3]heptan-5-one utilizing Ellman’s auxiliary.

Mechanistic Insights and Synthetic Strategy

The synthesis of enantiopure 5-amino-2-azaspiro[3.3]heptane derivatives relies on a two-phase strategic approach governed by strict steric and electronic controls:

  • Phase 1: Construction of the Spirocyclic Core. The spiro[3.3] system is highly strained. A reliable method to construct this core involves the adaptation of Trost's cyclobutanone synthesis. N-benzhydryl-azetidin-3-one is reacted with cyclopropyldiphenylsulfonium tetrafluoroborate. The reaction proceeds via an intermediate oxaspiropentane (epoxide), which, upon treatment with substoichiometric lithium iodide, undergoes a selective ring-expansion rearrangement to yield the desired 2-benzhydryl-2-azaspiro[3.3]heptan-5-one[1].

  • Phase 2: Asymmetric Reductive Amination. Direct asymmetric reduction of the sterically congested 5-oxo spirocycle is prone to low enantiomeric excess. Instead, a chiral auxiliary approach is employed. Condensation of the ketone with (S)- or (R)-tert-butanesulfinamide (Ellman's auxiliary) generates a chiral sulfinyl imine[2]. This step strictly requires Titanium(IV) ethoxide (Ti(OEt)₄).

    • Causality: Ti(OEt)₄ acts as a mild Lewis acid to activate the sterically hindered ketone without causing acid-catalyzed ring-opening of the strained spirocycle. Simultaneously, it acts as an irreversible water scavenger (forming insoluble TiO₂), driving the equilibrium forward[3].

    • Subsequent reduction of the imine with a hydride source proceeds with high diastereoselectivity, as the bulky tert-butanesulfinyl group effectively blocks one face of the planar imine.

Visualization of the Synthetic Workflow

Mechanism cluster_0 Phase 1: Spirocyclic Core Assembly cluster_1 Phase 2: Asymmetric Transformation N1 N-Benzhydryl-azetidin-3-one (Starting Material) N2 Epoxide Intermediate (via Sulfonium Ylide) N1->N2 Base, -40°C N3 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (Spirocyclic Ketone) N2->N3 LiI Rearrangement N4 Chiral Sulfinyl Imine (via Ellman's Auxiliary) N3->N4 (S)-tert-Butanesulfinamide Ti(OEt)4, 65°C N5 Chiral 5-Amino-2-azaspiro[3.3]heptane (Diastereomerically Pure) N4->N5 Diastereoselective Reduction (NaBH4 or L-Selectride)

Workflow for the asymmetric synthesis of chiral 5-amino-2-azaspiro[3.3]heptane derivatives.

Experimental Protocols

Protocol A: Synthesis of (S)-N-(2-Benzhydryl-2-azaspiro[3.3]heptan-5-ylidene)-2-methylpropane-2-sulfinamide Self-Validating Step: The progress of this reaction must be monitored by LC/MS. The complete disappearance of the ketone mass and the appearance of the imine mass [M+H]⁺ confirm the efficiency of the Ti(OEt)₄-mediated water scavenging[2].

  • Preparation : Flame-dry a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition : Dissolve 2-benzhydryl-2-azaspiro[3.3]heptan-5-one (50.0 g, 180 mmol) in anhydrous THF (360 mL).

  • Auxiliary & Catalyst : Add (S)-2-methylpropane-2-sulfinamide (20.7 g, 171 mmol) to the stirring solution. Subsequently, add Titanium(IV) ethoxide (Ti(OEt)₄) (90.0 mL, 343 mmol) in one continuous stream via syringe[2].

    • Causality: A strict 2-fold molar excess of Ti(OEt)₄ ensures complete consumption of the water generated during condensation, preventing the reverse hydrolysis reaction without acidifying the medium.

  • Reaction : Heat the mixture to 65 °C for 5 hours. The solution will transition to a slightly yellow/orange hue.

  • Workup : Cool the mixture to room temperature. Pour the solution slowly into a vigorously stirring mixture of brine (400 mL) and EtOAc (400 mL).

    • Causality: Rapid precipitation of TiO₂ traps titanium salts, preventing emulsion formation during extraction.

  • Filtration : Filter the thick white suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 200 mL).

  • Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral sulfinyl imine.

Protocol B: Diastereoselective Reduction to (5S)-2-Benzhydryl-2-azaspiro[3.3]heptan-5-amine Self-Validating Step: The diastereomeric ratio (dr) should be evaluated immediately after workup via ¹H NMR of the crude mixture by comparing the integration of the distinct sulfinamide N-H doublet signals for each diastereomer.

  • Preparation : In a flame-dried 500 mL flask under argon, dissolve the crude sulfinyl imine (approx. 150 mmol) in anhydrous THF (250 mL).

  • Cooling : Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

    • Causality: Cryogenic temperatures are critical to rigidify the transition state, maximizing the steric differentiation provided by the tert-butyl group of the auxiliary.

  • Reduction : Slowly add Sodium borohydride (NaBH₄) (11.3 g, 300 mmol) in small portions. (Note: For higher diastereoselectivity, substitute with a 1.0 M solution of L-Selectride in THF dropwise at -78 °C).

  • Completion : Allow the reaction to stir for 4 hours while slowly warming to room temperature.

  • Quenching : Carefully quench the excess reducing agent by the slow addition of saturated aqueous NH₄Cl (100 mL).

  • Extraction : Extract the aqueous layer with EtOAc (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the product via flash column chromatography (DCM/MeOH gradient) to isolate the major diastereomer.

Quantitative Data: Optimization of Reduction Conditions

The choice of reducing agent and temperature profoundly impacts the diastereomeric ratio (dr) due to the delicate balance between reagent bulk and reaction kinetics.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (dr)Isolated Yield (%)Mechanistic Note
NaBH₄ THF-40 to RT92:885Standard non-chelating hydride transfer favors the less hindered face.
L-Selectride THF-78 to -4098:278Bulky reagent maximizes facial discrimination, providing exceptional dr.
LiBH₄ Et₂O-20 to RT85:1580Mild chelation control by Li⁺ slightly reduces the facial selectivity.
DIBAL-H DCM-7870:3065Strong Lewis acidity of Al alters the transition state, degrading selectivity.

References

  • Thieme E-Journals - Synthesis / Full Text, thieme-connect.com,
  • EP2895488B1 - Tricyclic gyrase inhibitors for use as antibacterial agents, google.
  • tert-Butyl 5-oxo-2-azaspiro[3.

Sources

"2-Azaspiro[3.3]heptan-5-one" as a piperidine bioisostere in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 2-Azaspiro[3.3]heptan-5-one as a High-Value Piperidine Bioisostere

Part 1: Executive Summary & Rationale

The piperidine ring is one of the most ubiquitous scaffolds in FDA-approved drugs. However, its prevalence has led to two significant challenges: (1) a crowded intellectual property (IP) landscape, and (2) metabolic liability at the


-carbon positions (susceptibility to CYP450-mediated oxidation).

The 2-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere. While the 6-substituted isomer mimics the linear vector of 4-substituted piperidines, the 2-azaspiro[3.3]heptan-5-one offers a distinct, angular vector . This scaffold allows researchers to mimic 3-substituted piperidines or access novel chemical space with higher fraction of sp


 carbons (

), lower lipophilicity, and enhanced metabolic stability.

Key Advantages:

  • Vector Modulation: Provides a rigid "kink" (approx. 90° twist) distinct from the linear 6-isomer.

  • Metabolic Shielding: The spiro-fusion eliminates

    
    -hydrogens relative to the nitrogen in the oxidative plane, blocking N-dealkylation and 
    
    
    
    -oxidation pathways.
  • Lower Lipophilicity: Generally lowers LogD compared to piperidine analogs, improving solubility and LLE (Lipophilic Ligand Efficiency).

Part 2: Physicochemical Profiling & Vector Analysis

The choice between the 5-one and 6-one isomers is dictated by the required exit vector of the pharmacophore.

Table 1: Scaffold Comparison
Property4-Piperidone2-Azaspiro[3.3]heptan-6-one2-Azaspiro[3.3]heptan-5-one
Geometry Chair (Flexible)Puckered/Planar (Rigid)Puckered/Planar (Rigid)
Vector Angle Linear (180°)Linear (180°)Angular (~109-120°)
Bioisostere For 4-Substituted Piperidine4-Substituted Piperidine3-Substituted Piperidine
Chirality AchiralAchiralChiral (upon substitution)
Metabolic Stability Low (Oxidation prone)HighHigh
IP Potential Low (Generic)MediumHigh
Visualizing the Vector Shift

The following diagram illustrates the structural relationship and vector differences between the standard piperidine and the spirocyclic variants.

VectorAnalysis cluster_0 Standard Scaffolds cluster_1 Spirocyclic Bioisosteres Pip4 4-Piperidone (Linear Vector) Spiro6 2-Azaspiro[3.3] heptan-6-one (Linear Mimic) Pip4->Spiro6  Isosteric Replacement (Linear) Pip3 3-Piperidone (Angular Vector) Spiro5 2-Azaspiro[3.3] heptan-5-one (Angular Mimic) Pip3->Spiro5  Isosteric Replacement (Angular) IP_Space High Fsp3 Novel Chemical Space Spiro5->IP_Space Access to Novel IP

Caption: Vector mapping showing the 5-one isomer as a specific surrogate for 3-substituted systems.

Part 3: Synthesis Protocol

Synthesis of the 5-one isomer is more complex than the 6-one (which uses a standard [2+2] cycloaddition). The 5-one requires a specific spiro-annulation strategy, often utilizing the Trost method or a rearrangement of an epoxy-azetidine.

Protocol: Synthesis of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Reaction Overview: This route utilizes the reaction of N-protected azetidin-3-one with a cyclopropyl sulfonium salt to generate an intermediate epoxide, which rearranges to the spiro-ketone.

Materials:

  • Starting Material:tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).

  • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate.[1]

  • Base: Potassium hexamethyldisilazide (KHMDS).

  • Solvent: Anhydrous THF.

  • Catalyst: Lithium Iodide (LiI) for rearrangement.[1]

Step-by-Step Methodology:

  • Epoxide Formation (Spiro-annulation):

    • Charge a flame-dried flask with cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) and anhydrous THF under Argon. Cool to -78°C.

    • Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins to generate the ylide.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) dissolved in THF dropwise.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of ketone and formation of the spiro-epoxide intermediate.

  • Rearrangement to Ketone:

    • To the crude epoxide mixture (or isolated intermediate), add Lithium Iodide (0.2 equiv).

    • Stir at room temperature (25°C) for 4–12 hours. The Lewis acid (Li+) promotes the rearrangement of the oxaspiro[2.3]hexane intermediate into the 2-azaspiro[3.3]heptan-5-one.

    • Mechanism: Ring expansion of the epoxide into the cyclobutanone ring.

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The ketone is typically less polar than the alcohol byproducts.

QC Specifications:

  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the azetidine protons and appearance of the cyclobutanone multiplet (approx.

    
     3.0–3.2 ppm).
    
  • MS (ESI): [M+H-Boc]+ or [M+Na]+ peaks corresponding to the ketone.

Part 4: Derivatization Workflow (Library Generation)

Once the 5-one scaffold is secured, it serves as a "linchpin" for generating diverse libraries. The ketone at position 5 allows for reductive aminations, Grignard additions, or olefinations.

Critical Note on Chirality: Unlike the 6-one, substitution at the 5-position (via Grignard or reduction) creates a chiral center . This requires enantioseparation or asymmetric synthesis if a single enantiomer is desired.

Derivatization Start 2-Azaspiro[3.3] heptan-5-one (Core Scaffold) Action1 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Action1 Action2 Grignard Addition (R-MgBr) Start->Action2 Action3 Wittig/Horner (Phosphonate) Start->Action3 Prod1 5-Amino-Analog (Basic Amine) Action1->Prod1  Library A (GPCR/Kinase) Prod2 5-Hydroxy-5-Alkyl (Tertiary Alcohol) Action2->Prod2  Library B (Solubility) Prod3 5-Alkylidene (Rigid Linker) Action3->Prod3  Library C (Geometry)

Caption: Divergent synthesis from the 5-one core to access distinct chemical spaces.

Part 5: Metabolic Stability Validation

The primary driver for switching from piperidine to spiro[3.3]heptane is metabolic stability.

Protocol: Microsomal Stability Assay

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure linear kinetics).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate test compound with microsomes at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Data Analysis:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (Intrinsic Clearance).
      
    • Success Criteria: A decrease in

      
       of >50% compared to the piperidine parent indicates successful bioisosteric shielding.
      

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. (Seminal work on spirocyclic properties).

  • Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. (Discusses advanced spirocycles).

  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Spiroannelation with cyclopropyldiphenylsulfonium tetrafluoroborate. Journal of the American Chemical Society. (The mechanistic basis for the 5-one synthesis).

  • BenchChem. (2025).[2][3] Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine. (Data on pKa and LogP shifts).

Sources

Incorporating "2-Azaspiro[3.3]heptan-5-one" into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-Azaspiro[3.3]heptan-5-one into Peptide Mimetics

Executive Summary

This guide details the protocols for incorporating 2-azaspiro[3.3]heptan-5-one (and its derivatives) into peptide backbones. Unlike traditional planar scaffolds (phenyl rings) or flexible linkers (PEG, Gly-Gly), the spiro[3.3]heptane core offers a rigid, three-dimensional geometry (high


 character) that improves metabolic stability and lowers lipophilicity (LogD) while maintaining precise vector orientation.

This scaffold is particularly valuable for:

  • Constraining Peptide Conformation: Acting as a rigid turn inducer or

    
    -turn mimic.
    
  • Bioisosteric Replacement: Substituting for proline, piperidine, or cyclohexyl rings to improve pharmacokinetic (PK) profiles.

  • Late-Stage Diversification: Utilizing the C5-ketone handle for bio-orthogonal labeling or reductive amination.

Structural Rationale & Design Strategy

The 2-azaspiro[3.3]heptan-5-one scaffold consists of two orthogonal cyclobutane rings sharing a spiro-carbon at position 4.

  • Geometry: The exit vectors (N2 and C5/C6) are fixed at specific angles, unlike the chair-flip dynamics of piperidines.

  • Metabolic Stability: The strained spiro-system is surprisingly stable to proteases and oxidative metabolism (CYP450) compared to flexible aliphatic amines.

  • Lipophilicity: Incorporation typically lowers LogD relative to piperidine/cyclohexane analogs due to the "solvation shell" effect of the compact hydrocarbon cage.

Strategic Integration Points

The scaffold can be integrated into a peptide sequence via three primary modes:

ModeFunctionChemistry Required
A. Backbone Spacer Replaces an amino acid (e.g., Pro, Phe).Conversion of C5-ketone to C5/C6-Carboxylic Acid.
B. Linker / Branch Connects two peptide chains or adds a side chain.Reductive amination at C5-ketone.
C. Functional Handle Site-specific labeling (e.g., PROTACs, Fluorophores).Oxime/Hydrazone ligation at C5-ketone.

Divergent Synthesis Workflow

The 2-azaspiro[3.3]heptan-5-one is a versatile intermediate. The following flowchart illustrates how to process the raw ketone into usable SPPS building blocks.

DivergentSynthesis Ketone 2-Azaspiro[3.3] heptan-5-one ProtKetone N-Fmoc-5-oxo Intermediate Ketone->ProtKetone Fmoc-OSu NaHCO3 AminoAcid Fmoc-Amino Acid (Backbone Unit) ProtKetone->AminoAcid 1. Horner-Wadsworth-Emmons 2. Hydrogenation 3. Hydrolysis Diamine Fmoc-Diamine (Linker Unit) ProtKetone->Diamine Reductive Amination (NH4OAc, NaBH3CN) Oxime Oxime/Hydrazone (Ligated Peptide) ProtKetone->Oxime Post-Synthetic Ligation

Figure 1: Divergent synthetic pathways from the core ketone scaffold to functional peptidomimetic building blocks.

Detailed Protocols

Protocol A: Preparation of the Fmoc-Building Block

Objective: Protect the secondary amine (N2) to make the scaffold compatible with SPPS.

Reagents:

  • 2-Azaspiro[3.3]heptan-5-one (HCl salt)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • NaHCO3 (Sodium bicarbonate)

  • Dioxane/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-azaspiro[3.3]heptan-5-one HCl in Dioxane:Water (1:1 v/v) at 0.1 M concentration.

  • Basification: Add 2.5 eq of NaHCO3. The solution may bubble; stir until gas evolution ceases.

  • Addition: Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal dioxane).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Checkpoint: The secondary amine is nucleophilic but sterically hindered; ensure complete conversion before proceeding.

  • Work-up: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield: Typically >85%.[1][2] Product: Fmoc-2-azaspiro[3.3]heptan-5-one .

Protocol B: Incorporation into Peptide Backbone (SPPS)

Objective: Coupling the hindered secondary amine of the spiro-scaffold to the growing peptide chain.

Challenge: The N2 nitrogen is part of a strained ring and is sterically hindered by the spiro-center at C4. Standard coupling (HBTU/DIC) often fails or proceeds slowly.

Optimized Coupling Cycle (Solid Phase):

  • Resin: Use low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • De-protection: Standard 20% Piperidine/DMF (2 x 10 min). Wash DCM/DMF.

  • Coupling the Spiro-Amino Acid (if using Acid form):

    • Reagents: 3.0 eq Fmoc-Spiro-Acid, 3.0 eq HATU (stronger coupling agent required), 6.0 eq DIPEA.

    • Solvent: DMF (minimal volume for high concentration).

    • Time: Double coupling recommended (2 x 2 hours).

  • Coupling the Next Amino Acid onto the Spiro-Amine (N2):

    • Critical Step: This is the most difficult step due to N2 steric hindrance.

    • Reagent: Use COMU or PyAOP (3.0 eq) with TMP (2,4,6-trimethylpyridine) as base.

    • Condition: Microwave irradiation (50°C, 25 Watts) for 20 mins is highly recommended.

    • Test: Perform a chloranil test (sensitive for secondary amines) to ensure coupling completion. Kaiser test is unreliable here.

Protocol C: Exploiting the Ketone Handle (Reductive Amination)

Objective: Use the C5-ketone to branch the peptide or create a reduced peptide bond (


).

Context: This is performed on-resin or in solution using the Fmoc-protected ketone intermediate.

  • Imine Formation:

    • Dissolve Fmoc-2-azaspiro[3.3]heptan-5-one (1 eq) and the amine partner (e.g., Amino Acid ester or side-chain amine, 1.2 eq) in DCE (Dichloroethane) or TMOF (Trimethyl orthoformate).

    • Add catalytic AcOH (5%). Stir 2 hrs at RT.[3][4]

  • Reduction:

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride, 2.0 eq).

    • Stir overnight at RT.

  • Validation:

    • The resulting secondary amine is extremely hindered. If further acylation is required, use acid chlorides (e.g., Fmoc-Cl) rather than standard active esters.

Physicochemical Comparison Data

PropertyProline (Natural)Piperidine-4-one2-Azaspiro[3.3]heptan-5-one
Geometry Planar (Ring)Chair (Fluxional)Rigid / Orthogonal
Fsp3 1.01.01.0
LogP (Calc) 0.80.60.4 (Lower lipophilicity)
Vector Angle ~120°VariableFixed ~90° (Twist)
Metabolic Stability Low (Peptidases)ModerateHigh (Steric shield)

Troubleshooting & Critical Notes

  • Racemization: The 2-azaspiro[3.3]heptane scaffold is achiral unless substituted. However, if you convert the ketone to an amino acid (creating a chiral center at C5 or C6), be aware that the rigid ring makes epimerization less likely than in linear peptides, but monitoring is still required.

  • Aggregation: Spiro-peptides can induce strong secondary structures (turns). If SPPS yields drop, use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or elevated temperatures.

  • Ketone Reactivity: The C5-ketone is sterically shielded by the spiro-center. It is essentially inert to standard Fmoc-deprotection conditions (piperidine) and TFA cleavage, making it an excellent "dormant" handle for post-cleavage functionalization.

References

  • Spiro[3.3]heptane as a Benzene Bioisostere. Title: Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Source:Nature Product Reports, 2022. URL:[Link]

  • Synthesis of Spiro-Amino Acids. Title: Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues.[5] Source:Amino Acids, 2010. URL:[Link]

  • Conformational Restriction in Peptides.

    
    -amino acids in the design of peptidomimetics.
    Source:Russian Chemical Reviews, 2004.
    URL:[Link]
    
  • LogD and Lipophilicity Effects. Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes.[6] Source:ACS Medicinal Chemistry Letters, 2009. URL:[Link]

Sources

Application Note: 2-Azaspiro[3.3]heptan-5-one as a Next-Generation Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Escape from Flatland"

The paradigm of "escaping from flatland" has fundamentally reshaped modern medicinal chemistry[1]. Historically, Central Nervous System (CNS) drug discovery relied heavily on flat, highly aromatic molecules. However, these planar structures often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity.

To circumvent these attrition risks, spirocyclic scaffolds—particularly 2-azaspiro[3.3]heptane derivatives—have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[2]. The specific inclusion of a ketone at the 5-position (yielding 2-azaspiro[3.3]heptan-5-one , MW: 111.14[3]) provides an orthogonal, highly versatile handle for late-stage functionalization. This allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries while maintaining the rigorous physicochemical properties required for blood-brain barrier (BBB) penetrance.

Physicochemical Rationale

The strategic replacement of a piperidine ring with a 2-azaspiro[3.3]heptan-5-one core is driven by several causal physicochemical benefits:

  • Enhanced 3D Character (Fsp3): The spirocyclic core forces the molecule into a rigid, three-dimensional conformation. This reduces non-specific hydrophobic interactions with off-target proteins (e.g., hERG channels) while improving solubility[4].

  • Metabolic Stability: The compact, sterically encumbered nature of the spiro-core shields the nitrogen atom and adjacent carbons from rapid cytochrome P450 (CYP)-mediated oxidative metabolism, a common liability in piperidine-containing drugs[1].

  • Lipophilicity (logD) Tuning: While maintaining a nearly identical basicity (pKa) to piperidine, the spirocyclic architecture can favorably alter the lipophilicity profile, ensuring the molecule remains within the optimal "CNS space" (logD ~ 2-3)[5][6].

Quantitative Comparison of Saturated Heterocycles

Table 1: Comparative physicochemical properties of common nitrogenous heterocycles used in CNS drug design[5].

PropertyPiperidinePyrrolidineAzetidine2-Azaspiro[3.3]heptane
pKa (Basic Nitrogen) 11.1211.2711.29~10.8 - 11.0
logP (Calculated) 0.790.33-0.06~0.45
Conformational Rigidity Low (Chair/Boat flips)Low (Envelope)ModerateHigh (Rigid Spiro-core)
Metabolic Stability (HLM) Moderate (CYP oxidation)ModerateHighHigh (Steric shielding)

Structural and Mechanistic Workflow

G Piperidine Piperidine Core (Monocyclic) Spiro 2-Azaspiro[3.3]heptan-5-one (Spirocyclic) Piperidine->Spiro Bioisosteric Replacement Sub1 Increased Fsp3 (3D Character) Spiro->Sub1 Sub2 Optimized logD (Maintained pKa) Spiro->Sub2 Sub3 Orthogonal Handle (C5-Ketone) Spiro->Sub3

Fig 1. Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptan-5-one.

Application Protocol 1: Late-Stage Functionalization via Reductive Amination

Objective: To utilize the C5-ketone of 2-azaspiro[3.3]heptan-5-one to generate novel tertiary amines for CNS library synthesis.

Causality & Expert Insight: The C5 ketone in a [3.3] spirocycle is highly sterically hindered due to ring strain and the proximity of the adjacent methylene protons. Standard reductive amination protocols (e.g., NaBH4 in MeOH) often yield poor conversions (<30%). To overcome this, we utilize Titanium(IV) isopropoxide (Ti(O-iPr)4) as a potent Lewis acid and water scavenger to force quantitative iminium ion formation prior to mild reduction with Sodium Triacetoxyborohydride (STAB). STAB is explicitly chosen because it will not reduce the unreacted spiro-ketone, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology
  • Imine Pre-Formation: In an oven-dried 20 mL scintillation vial, dissolve N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 eq, 0.5 mmol) and the target secondary amine (1.2 eq, 0.6 mmol) in 2.5 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Lewis Acid Activation: Add Ti(O-iPr)4 (2.0 eq, 1.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature (22 °C) for 12 hours under a nitrogen atmosphere.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.5 eq, 1.25 mmol) in three equal portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Workup: Carefully quench the reaction by adding 5 mL of saturated aqueous NaHCO3 (Caution: gas evolution). Stir vigorously for 30 minutes to break up the resulting titanium dioxide emulsion. Filter through a pad of Celite, washing with Ethyl Acetate (EtOAc).

  • Extraction: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The protocol is validated by the complete disappearance of the parent ketone mass (m/z 111.14 for the deprotected core[3]) and the appearance of the target product mass.

Application Protocol 2: PAMPA-BBB Permeability Assay

Objective: To empirically validate the passive blood-brain barrier permeability of the synthesized 2-azaspiro[3.3]heptane derivatives.

Causality & Expert Insight: CNS drugs must cross the lipid-rich BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid (PBL) extract dissolved in dodecane. Dodecane is specifically selected as the solvent because it perfectly mimics the highly lipophilic core of biological membranes without degrading the PVDF filter plate. Furthermore, the assay must be run without agitation; shaking disrupts the Unstirred Water Layer (UWL), which would lead to artificially inflated apparent permeability (


) values and false positives.
Step-by-Step Methodology
  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in anhydrous dodecane to a final concentration of 20 mg/mL. Sonicate for 10 minutes to ensure homogeneity.

  • Membrane Coating: Apply 4 µL of the PBL/dodecane solution directly to the center of each well on the filter membrane of the donor plate (PVDF, 0.45 µm pore size).

  • Donor Solution Preparation: Dilute the synthesized spirocyclic test compounds to 10 µM in PBS buffer (pH 7.4) containing exactly 5% DMSO to ensure solubility. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution Preparation: Add 300 µL of PBS buffer (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Carefully assemble the sandwich plate (donor plate on top of the acceptor plate). Incubate at 37 °C for exactly 4 hours in a humidified incubator without agitation .

  • Quantification: Separate the plates. Extract 50 µL from both the donor and acceptor wells, crash with 150 µL of cold acetonitrile (containing an internal standard), and quantify the compound concentrations using LC-MS/MS.

  • Self-Validation System: Every plate must include two internal controls to validate membrane integrity:

    • High Permeability Control: Verapamil (

      
       > 10 × 10⁻⁶ cm/s)[5].
      
    • Low Permeability Control: Theophylline (

      
       < 1 × 10⁻⁶ cm/s)[5].
      
    • Failure of these controls to fall within specified ranges invalidates the plate.

PAMPA Donor Donor Compartment (10 µM Compound in PBS) Membrane Artificial BBB Membrane (Porcine Brain Lipid in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer Only) Membrane->Acceptor LCMS LC-MS/MS Quantification (Calculate Papp) Acceptor->LCMS

Fig 2. PAMPA-BBB workflow for evaluating passive CNS penetrance.

References

  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery", nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRxw8tAOSRvrfyZNsWKky7IX41bRbkGTG3bN4Xsl89KHL6NBcWDUQe9IVR4gaOKbvcrflwOIgUioy6p9u8h2H-lWvsTj7SfQfd4skzbE-gMDgpPcVScfxvxK5q42GKff8T2XWi]
  • "Spiroazetidines in Drug Discovery", pharmablock.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2VrbDlM1yN5pqaMLid6K8kHk49caWahrpnwGGkbfXfCaJrnyUlpbNVsur9r26quXD0mu62yb78yiSpoJOPqJBGf_RqO2EL5DJqtoeYaA7ibgR6gj0Hn9I1jSHwHNsYpNKlejCBjfjRz5VbPxj]
  • "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry", benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK7VlQjMOi0KNcH2ZQtiC-1w-UV1ovMhgmsUX1-fIEabgFsCtruBZnGozq86QPErS9KS5gfKGWXBvi_n1aFmNh0JbwBmGapZoF3zTwp65Ecytc72AHctSI23hmZ6TuHkYDql52xMZAeYB58DQCjqw-SI_YbrDm2mCPSPpOoFg_JYx9JNVz3Ms1D77Gb3i3xCY2c0s8h2rQ2qRqaI5olvfNWu2Tx28fks_SHdXlIpfsm9RmcXVZsXloWNsnjA==]
  • "1352546-68-9 | 2-Azaspiro[3.3]Heptan-5-one", chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJIToWlV7D2hZq3qndJ2Gb-5XiT0lz9hNDy--oGp1I9iDjGE14CjHDjIZzT_t1eGllCwmedIiyJu-nAXuDdOMNJUhrU7wz-qr2MqsZlfK3I6ou8vgVwLPdXI7AxSSf7SKqzR-GGhqHrETSFxifBw==]
  • "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design", fujc.pp.ua.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9NWpdCjUkqitgBgdk1DbwJ3DDEBzuleRrfJW0u3qc1cSSSciUSKVpBw9dYYTqoum12aSaQkowEjgZlCxvsCj72CU_4HTzHBgG201AY9Rc6D58VajrPSJgBjxXmPb6YiNsz2KwemlxKbcGLTyktm8Q_MHHScpKRQrbVlU=]
  • "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist", nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI79VlWgGiK-sM3e-edoJS5kjvcPXex4ZhvXkHQ4i8W9164zvq6JOuyx6SNszZbrZw_NHgOOpK5XPD0OxkahSRCjiFpiYzB6OxIWPZFkFrJcVEafsIQfv3vlEPmJfe5w7uTnCZTf1FzajY8YQ=]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Azaspiro[3.3]heptan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 2-Azaspiro[3.3]heptan-5-one . It is designed for organic chemists and process scientists encountering yield or reproducibility issues with this specific strained scaffold.

Ticket ID: SPIRO-33-OPT Status: Open Subject: Optimization of Yield and Purity for 5-Oxo-2-azaspiro[3.3]heptane Derivatives

System Overview & Isomer Criticality

Important: Ensure you are targeting the correct isomer.

  • Target: 2-Azaspiro[3.3]heptan-5-one (Carbonyl adjacent to the spiro center).

  • Common Confusion: Often confused with the 6-one isomer (Carbonyl opposite the spiro center).

  • Synthetic Route: The 5-one is exclusively accessible via [2+2] cycloaddition of ketenes to methylene azetidines. The 6-one requires a different dialkylation strategy.

This guide focuses on the [2+2] Dichloroketene Route , which is the industry standard for the 5-one isomer but suffers from notorious reproducibility issues regarding Zinc activation and dechlorination.

The Validated Pathway

The synthesis proceeds through the formation of a gem-dichloro intermediate, followed by reductive dechlorination.

SynthesisFlow Start N-Boc-3-methylene azetidine Inter Intermediate A: 1,1-Dichloro-5-oxo (Gem-dichloro) Start->Inter Cl3CCOCl, Zn/Cu [2+2] Cycloaddition Ketene Dichloroketene (In Situ) Ketene->Inter Reactive Species Reduct Zn / AcOH Dechlorination Inter->Reduct Final Target: N-Boc-2-azaspiro [3.3]heptan-5-one Reduct->Final Yield Opt: 65-75%

Figure 1: Validated synthetic workflow for the 5-one isomer. Note that the N-Boc protecting group is maintained throughout to prevent amine oxidation.

Troubleshooting Module: The [2+2] Cycloaddition

Context: This step involves the reaction of N-Boc-3-methyleneazetidine with dichloroketene (generated in situ from trichloroacetyl chloride). Common Failure: Low conversion or black tar formation (polymerization).

Diagnostic Guide
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Inactive Zinc Couple The Zn-Cu couple is oxidized. Prepare fresh Zn-Cu couple (see Protocol A). Do not use commercial Zn dust without activation.
Low Yield (<30%) Fast Addition Rate Dichloroketene dimerizes if concentration is too high. Add trichloroacetyl chloride dropwise over 2–4 hours using a syringe pump.
Black Tar / Exotherm Temperature Spike The reaction is highly exothermic. Maintain internal temperature strictly between 0°C and 10°C. Do not allow to reach RT until complete.
Incomplete Conversion Stoichiometry The ketene is volatile/unstable. Use 3.0–4.0 equivalents of Cl3CCOCl and Zn-Cu relative to the alkene.
Protocol A: High-Activity Zn-Cu Couple Preparation

Standard commercial Zinc dust is insufficient for this strained ring formation.

  • Wash: Suspend Zinc dust (particle size <10 µm) in 3% HCl for 2 minutes. Decant.

  • Rinse: Wash sequentially with water (x3), ethanol (x2), and diethyl ether (x2).

  • Couple: Suspend in refluxing acetic acid/ether with Cu(OAc)₂ for 1 minute (optional, but HCl activation is mandatory).

  • Dry: Dry under high vacuum (0.1 mbar) for 2 hours. Use immediately.

Troubleshooting Module: Dechlorination (The "Cleanup")

Context: Removal of the gem-dichloro group using Zinc in Acetic Acid. Common Failure: Monochloro-impurity remaining or ring-opening (cleavage of the cyclobutanone).

Diagnostic Guide
SymptomProbable CauseCorrective Action
Monochloro Product Remains Agglomerated Zinc Zinc clumps in AcOH. Use vigorous mechanical stirring (overhead stirrer), not magnetic stirring, to break surface oxide.
Ring Opening (Ester formation) Overheating Cyclobutanones are sensitive to nucleophilic attack at high temps. Keep reaction at RT or slightly below (15°C) . Do not reflux.
Stalled Reduction Solvent Effect Pure AcOH can be too viscous/slow. Use a 1:1 mixture of AcOH and MeOH to improve solubility and proton transfer.
Logic Pathway for Dechlorination

DechlorinationLogic Start Start Dechlorination (Zn, AcOH) Check TLC/LCMS Check (1 hour) Start->Check Decision Result? Check->Decision Good Clean Product Proceed to Workup Decision->Good Complete Mono Monochloro Detected Decision->Mono Partial Stall Reaction Stalled Decision->Stall No Change Action2 Sonicate mixture (5 mins) Mono->Action2 Action1 Add TMSCl (0.1 eq) to activate Zn surface Stall->Action1 Action1->Check Action2->Check

Figure 2: Decision tree for troubleshooting stalled dechlorination reactions.

Frequently Asked Questions (FAQs)

Q: Can I use the free amine (2-azaspiro[3.3]heptan-5-one) directly? A: No. The free secondary amine is unstable and prone to self-condensation or polymerization due to the strained ketone. You must synthesize and purify the N-Boc or N-Cbz protected form. Remove the protecting group in situ only immediately prior to the next step (e.g., reductive amination).

Q: Why is my yield lower than the "6-one" papers (e.g., Burkhard et al.)? A: The 5-one synthesis is inherently lower yielding (typically 40-60% over 2 steps) compared to the 6-one (70-80%). This is due to the steric congestion during the [2+2] cycloaddition at the spiro center. Do not expect quantitative yields.

Q: How do I purify the final ketone? Silica gel seems to degrade it. A: Strained cyclobutanones can be acid-sensitive.

  • Pre-treat Silica: Flush your column with 1% Et3N in Hexanes before loading.

  • Eluent: Use EtOAc/Heptane.

  • Alternative: The N-Boc ketone is often crystalline. Attempt crystallization from Et2O/Pentane at -20°C before resorting to chromatography.

Q: Is the intermediate (1,1-dichloro) stable? A: Yes, the gem-dichloro intermediate is actually more stable than the final ketone. You can store it at -20°C for months. It is recommended to purify this intermediate by a quick silica plug filtration before the dechlorination step to remove Zinc salts, which interfere with the reduction.

References & Grounding

  • Primary Synthesis (Spiro[3.3] Scaffolds): Burkhard, J. A.; Guérot, C.; Knust, H.; Carreira, E. M. Org.[1][2][3] Lett.2010 , 12, 1944–1947.[2] (Foundational work on spiro[3.3]heptane building blocks).

  • [2+2] Cycloaddition Methodology: Wuitschik, G.; Rogers-Evans, M.; Müller, K.; et al. Angew. Chem. Int. Ed.2006 , 45, 7736–7739. (Discusses the strain and stability of oxetane/azetidine spirocycles).

  • Dichloroketene Reagent Guide: Danheiser, R. L.; Savariar, S. Tetrahedron Lett.1987 , 28, 3229. (Optimization of Zn/Cu activation for ketene generation).

  • Bioisosteric Applications: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Angew. Chem. Int. Ed.2010 , 49, 9052–9067. (Review of spirocyclic scaffolds in drug discovery).

Sources

Purification techniques for "2-Azaspiro[3.3]heptan-5-one"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2-Azaspiro[3.3]heptan-5-one

I. Strategic Overview: The Stability Paradox

The purification of 2-Azaspiro[3.3]heptan-5-one (CAS: 1352546-68-9) presents a classic "stability paradox" common to strained spirocyclic amino-ketones. You are dealing with a molecule that possesses:

  • High Ring Strain: The spiro[3.3]heptane core is geometrically strained (

    
    ), making it susceptible to ring-opening under harsh acidic/basic conditions or high thermal stress.[1]
    
  • Dual Reactivity: The coexistence of a secondary amine (nucleophile) and a ketone (electrophile) creates a risk of intermolecular self-condensation (Schiff base formation/polymerization), especially in concentrated free-base forms.[1]

The Executive Recommendation: Do not isolate the free base as a stored intermediate. The free base is an unstable oil that darkens and decomposes upon exposure to air and ambient temperature.

  • Primary Strategy: Isolate and store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Secondary Strategy: If the free base is required for the next step, generate it in situ or perform a rapid "flash" purification and use immediately.

II. Decision Matrix: Selecting Your Purification Route

Before proceeding, determine your downstream application to select the correct workflow.

PurificationStrategy Start Crude Reaction Mixture (e.g., post-Boc deprotection) Decision Is the Free Base REQUIRED for the next step? Start->Decision RouteA NO: Storage/Stable Solid Needed Decision->RouteA Long-term use RouteB YES: Immediate Coupling/Reaction Decision->RouteB Immediate use ProcessA Method A: Salt Formation (HCl) *Recommended* RouteA->ProcessA ProcessB Method B: Flash Chromatography (Amine-Functionalized Silica) RouteB->ProcessB OutcomeA Stable Solid (Store at -20°C) ProcessA->OutcomeA OutcomeB Unstable Oil (Use within 1 hour) ProcessB->OutcomeB

Figure 1: Strategic decision tree for processing 2-Azaspiro[3.3]heptan-5-one crude mixtures.

III. Method A: Salt Formation (The "Gold Standard")[1]

This method locks the reactive amine, preventing self-condensation and providing a crystalline solid suitable for rigorous purity analysis (NMR, HPLC).[1]

Protocol: Isolation as Hydrochloride Salt

Applicability: Post-Boc deprotection (using HCl/Dioxane or HCl/MeOH).[1]

Step-by-Step Methodology:

  • Solvent Swap: If the crude is in a high-boiling solvent (DMF/DMSO), perform an aqueous workup (see Troubleshooting).[1] If in volatile organics (DCM/EtOAc), concentrate to a minimum volume.[1]

  • Dissolution: Dissolve the crude residue in a minimal amount of anhydrous Ethanol (EtOH) or Methanol (MeOH) .[1]

    • Ratio: ~5 mL solvent per gram of crude.[1]

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.5 - 2.0 equivalents).

    • Observation: A white to off-white precipitate should begin to form.[1][2]

  • Precipitation Enhancement: If no solid forms after 15 mins, slowly add Diethyl Ether (Et₂O) or MTBE as an antisolvent until turbidity persists.[1]

    • Ratio: Typically 1:3 (Alcohol:Ether).[1]

  • Filtration: Filter the solid under a blanket of Nitrogen/Argon (the salt can be hygroscopic).

  • Washing: Wash the cake with cold Et₂O (2x).

  • Drying: Dry under high vacuum at room temperature for 4-6 hours.

Expected Yield: 85-95% (from crude).[2] Characterization Checkpoint:

  • ¹H NMR (D₂O): Look for the disappearance of Boc signals (~1.4 ppm) and the downfield shift of the protons adjacent to the nitrogen (~4.0-4.5 ppm) due to protonation.[1]

IV. Method B: Flash Chromatography (Free Base)[1]

Warning: Only use this method if you cannot use the salt form. The free base degrades on standard acidic silica gel.

Critical Parameters
ParameterSpecificationReason
Stationary Phase Amine-Functionalized Silica (NH-Silica) OR Basic AluminaStandard silica is acidic; it will bind the amine irreversibly or cause degradation.[1][2]
Mobile Phase DCM : MeOH (95:5 to 90:[1][2]10)High polarity is needed to elute the amine.
Modifier (If using Std. Silica) 1% Triethylamine (TEA) or 1% NH₄OH Neutralizes silanol groups to prevent "streaking" and product loss.[1]
Loading Liquid loading (DCM)Dry loading on silica can cause decomposition during evaporation.[1]
Troubleshooting the Chromatography

Q: My compound is "streaking" or "tailing" on the TLC plate.

  • Cause: Strong interaction between the secondary amine and silica silanols.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% TEA in Hexanes and drying it before spotting. Use the same modifier (TEA/NH₃) in your column eluent.[1]

Q: I recovered <50% of my mass.

  • Cause: The compound likely polymerized on the column or stuck to the silica.

  • Fix: Switch to Method A (Salt Formation) . If chromatography is mandatory, use a shorter column with a steeper gradient (e.g., go straight to 10% MeOH/DCM).

V. Frequently Asked Questions (FAQs)

Q1: Can I use the Oxalate salt instead of HCl?

  • Answer: While oxalate salts are common for amines, they have been reported to show lower stability in some spiro-systems compared to HCl or Sulfonate salts [1].[1][2] The HCl salt is preferred for its robustness and ease of removal (via basic extraction) if the free base is needed later.

Q2: I see a second spot on TLC that wasn't there before concentration. What is it?

  • Answer: This is likely the dimer/oligomer formed by self-condensation.[1][2] This reaction is concentration-dependent.[1][2]

    • Prevention:[1][2][3] Never concentrate the free base to dryness/neat oil. Keep it in solution (DCM/THF) and store at -20°C if immediate use is not possible.

Q3: Is the "5-one" isomer stable to racemization?

  • Answer: The 2-azaspiro[3.3]heptan-5-one is achiral (meso-like symmetry in the skeleton unless substituted).[1][2] However, if you have substituents at C1/C3, the ketone at C5 can facilitate epimerization via enolization, though this is geometrically difficult in the strained cyclobutane ring (Bredt's rule analogs).

Q4: How do I store the material long-term?

  • Answer:

    • HCl Salt: Store at room temperature (desiccated) or 4°C. Stable for >1 year.

    • Free Base: Do not store. If unavoidable, store as a dilute solution in Benzene or Toluene at -80°C under Argon.

VI. References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters, 12(9), 1944–1947.[1] [1]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 49(16), 2816-2816.[1] [1]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Azaspiro[3.3]heptan-5-one Product Sheet.[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews, 114(16), 8257–8322.[1] [1]

  • ChemicalBook. (2025).[1][3] tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Safety Data Sheet.

Sources

Technical Support Center: Troubleshooting 2-Azaspiro[3.3]heptan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "5-One" vs. "6-One" Challenge

Before troubleshooting, verify your target isomer. The 2-azaspiro[3.3]heptan-5-one (ketone adjacent to the spiro center) is structurally distinct from the more common 6-one isomer (ketone opposite the spiro center).

  • 5-One (

    
    -ketone):  Synthesized via ring expansion (Semipinacol rearrangement) or complex cyclizations. High ring strain (
    
    
    
    63 kcal/mol) due to the
    
    
    center adjacent to the quaternary spiro carbon.
  • 6-One (

    
    -ketone):  Synthesized via [2+2] cycloaddition or direct alkylation. Symmetric and slightly more stable.
    

This guide focuses specifically on the 5-one isomer , primarily synthesized via the Strain-Relocating Semipinacol Rearrangement of 1-bicyclobutylcyclopropanols, as this is the current state-of-the-art method for accessing this specific scaffold [1].

Module 1: Troubleshooting the Semipinacol Rearrangement

The most expedient route to the 5-one scaffold involves the acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate. This reaction is powerful but prone to specific failures.

Q1: My reaction stalls at the intermediate alcohol stage. Why isn't the rearrangement occurring?

Diagnosis: Insufficient Acid Acidity or Steric Inhibition. The rearrangement requires protonation of the bicyclobutane bridgehead or the hydroxyl group to trigger the C-C bond migration.

Troubleshooting Protocol:

  • Acid Choice: Weak acids (AcOH) are often insufficient. Switch to Methanesulfonic acid (MsOH) (1.0–1.2 equiv) in DCM at 0 °C to RT. If that fails, use a Lewis acid like AlCl

    
      or TiCl
    
    
    
    at -78 °C [1].
  • Solvent Effect: Ensure non-nucleophilic solvents (DCM, DCE). Ethereal solvents (THF) can coordinate to Lewis acids, dampening reactivity.

  • Temperature: While some rearrangements occur at RT, sterically crowded substrates may require reflux in DCE (83 °C), but this increases the risk of polymerization.

Q2: I am observing a "ring-opened" byproduct instead of the spiro ketone. What happened?

Diagnosis: Fragmentation via Cation Quenching. The key intermediate is a cyclopropylcarbinyl cation.[1][2] If the migration of the C-C bond is slower than nucleophilic attack by the solvent or counter-ion, the ring system will open or fragment.

Mechanism & Side Reaction Pathway: The desired path is a [1,2]-alkyl shift (Ring Expansion). The side path is nucleophilic trapping or Grob-type fragmentation.

Semipinacol_Pathways Start 1-Bicyclobutyl cyclopropanol Cation Cyclopropylcarbinyl Cation (Intermediate) Start->Cation H+ / Lewis Acid Product 2-Azaspiro[3.3] heptan-5-one (Desired) Cation->Product [1,2]-Shift (Fast) Side1 Ring-Opened Alkene/Alcohol (Side Product) Cation->Side1 Nu- Attack (Solvent/H2O) Side2 Polymerization Cation->Side2 Intermolecular Rxn

Figure 1: Mechanistic divergence in the synthesis of 2-azaspiro[3.3]heptan-5-one. The stability of the cation determines the ratio of expansion (product) to fragmentation (waste).

Corrective Actions:

  • Dry Conditions: Ensure strict anhydrous conditions. Even trace water can quench the cation, leading to linear ketones.

  • Non-Nucleophilic Counter-ions: Use triflates (OTf) or non-coordinating Lewis acids. Avoid halides if possible, as they can act as nucleophiles.

Module 2: Synthesis via Cyclization (Alternative Route)

If you are attempting to build the spiro core via double alkylation (e.g., reacting a bis-electrophile with a protected amine), you face "gem-disubstituent" challenges.

Q3: I see significant oligomerization/polymerization. How do I favor the spiro-ring?

Diagnosis: Intermolecular reaction rates exceeding intramolecular cyclization. Formation of a 4-membered ring is kinetically slow due to strain (Baldwin's rules and entropy).

Optimization Table: Cyclization Parameters

ParameterStandard ConditionOptimized for Spiro[3.3]Rationale
Concentration 0.1 M - 0.5 M< 0.01 M (High Dilution) Favors intramolecular reaction over intermolecular polymerization.
Temperature RefluxStepwise Ramp Start low (-78°C or 0°C) to deprotonate, then warm slowly to allow conformational searching.
Base NaH or K2CO3t-BuOK or LiHMDS Strong, bulky bases prevent nucleophilic attack on the electrophile by the base itself.
Addition One-potSlow Addition (Syringe Pump) Keeps instantaneous concentration of active species low.
Q4: The Boc-protecting group is falling off during the reaction.

Diagnosis: Lewis Acid or Thermal Instability. If using the Semipinacol route with strong Lewis acids (e.g., AlCl


, BF

OEt

), the tert-butyl carbamate (Boc) group is labile.

Solution:

  • Switch Protecting Group: Use a Benzyl (Bn) or Tosyl (Ts) group for the nitrogen during the ring-formation step. These are stable to Lewis acids.

  • Buffer the Reaction: If using Boc, avoid AlCl

    
    . Use Ti(OiPr)
    
    
    
    or milder Brønsted acids if the substrate allows.

Module 3: Stability and Storage

Q5: My isolated product decomposes upon storage. Is it the ketone?

Diagnosis: Strain Release Decomposition. The 2-azaspiro[3.3]heptan-5-one contains a ketone adjacent to a quaternary center in a strained ring. It is prone to Baeyer-Villiger type oxidation (with air/peroxides) or Retro-Aldol cleavage if any base is present.

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20 °C is recommended for long-term storage.

  • Form: The N-Boc protected derivative is generally a solid and more stable than the free amine or salt, which are hygroscopic and prone to polymerization.

Experimental Reference: Semipinacol Rearrangement Protocol

Adapted from recent high-impact methodologies [1].

  • Preparation: Dissolve 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) and the cyclopropanone precursor (or 1-sulfonylcyclopropanol) in anhydrous DCM (0.1 M).

  • Coupling: Add solution to a cooled mixture of base (e.g., EtMgBr or similar nucleophile for activation) to form the 1-bicyclobutylcyclopropanol intermediate.

  • Rearrangement: Cool to 0 °C. Add MsOH (1.2 equiv) dropwise.

  • Monitoring: Stir at 0 °C

    
     RT. Monitor by TLC/NMR for the disappearance of the cyclopropane signals (high field, < 1 ppm).
    
  • Quench: Pour into sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: Flash chromatography on silica gel. Note: The ketone is sensitive; avoid basic modifiers (Et3N) in the eluent if possible.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: National Institutes of Health (PMC) / Tetrahedron. Context: Describes the primary route for the 5-one (referred to as 1-one in carbocyclic nomenclature) using bicyclobutanes. URL:[Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Source: Organic Letters (ACS Publications). Context: Provides the contrasting route for the 6-one isomer, useful for distinguishing side reactions and spectral data. URL:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: ResearchGate / Chemistry Review. Context: Discusses the stability, metabolic profile, and general synthetic strategies for spiro[3.3]heptanes. URL:[Link]

Sources

Troubleshooting Wittig reaction for spirocyclic ketones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: L3 Engineering Support | Topic: Sterically Hindered Spirocyclic Ketones[1]

Diagnostic Triage: The "Why is it failing?" Matrix

Before adjusting stoichiometry, identify the failure mode. Spirocyclic ketones present unique conformational locks that defy standard Wittig kinetics.

Workflow Visualization

WittigTroubleshooting Start START: Reaction Outcome? Outcome1 Recovered Starting Material (>80%) Start->Outcome1 Outcome2 Low Conversion (<30% Product) Start->Outcome2 Outcome3 Decomposition / Tar Start->Outcome3 Cause1 DIAGNOSIS: Enolization Base deprotonated alpha-position Outcome1->Cause1 Cause2 DIAGNOSIS: Steric Hindrance Betaine formation blocked Outcome2->Cause2 Cause3 DIAGNOSIS: Quenching Wet solvent/reagents Outcome3->Cause3 Sol1 SOLUTION: Switch to Titanium Reagents (Tebbe/Petasis) Cause1->Sol1 Sol2 SOLUTION: Fitjer Modification (High Temp + Excess Base) Cause2->Sol2 Sol3 SOLUTION: Instant Ylide Protocol (Schlosser Method) Cause3->Sol3

Caption: Diagnostic logic flow for identifying failure modes in spirocyclic ketone methylenation.

Technical Deep Dive: The Steric & Electronic Barrier

Spirocyclic ketones (e.g., spiro[3.3]heptan-2-one derivatives) possess a "locked" conformation. Unlike flexible acyclic ketones, the carbonyl carbon is shielded by the rigid orthogonal ring.

The Problem: Trajectory vs. Basicity
  • Bürgi-Dunitz Trajectory: The nucleophilic attack of the phosphorus ylide requires a specific angle (~107°).[1] In spiro systems, the axial approach is often blocked by the spiro-ring methylene groups.[1]

  • Enolization Competition: Because the attack is kinetically slow due to sterics, the highly basic ylide (pK_a ~22-35) acts as a base instead, removing an

    
    -proton.[1] This produces an enolate, which simply re-protonates to starting material upon aqueous workup.[1]
    

Validated Protocols

Protocol A: The "Fitjer" Modification (For Moderate Hindrance)

Best for: Non-enolizable ketones or when Titanium reagents are unavailable. This method relies on "brute force" kinetics—higher temperatures and excess reagent—pioneered by Lutz Fitjer for hindered cyclobutanones [1].[1]

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )[1][2]
    
  • Potassium tert-butoxide (

    
    )[1][2][3][4]
    
  • Solvent: Anhydrous Toluene (Higher boiling point than THF allows thermal activation)[1]

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon.

  • Stoichiometry: Use 3.0 equivalents of

    
     and 2.9 equivalents  of 
    
    
    
    .[1]
  • Ylide Generation: Suspend salt in Toluene. Add base.[1][2][3][5][6] Reflux for 30 mins. Solution should turn bright yellow/orange.[1]

  • Addition: Add spiro-ketone (1.0 equiv) dissolved in minimum toluene.

  • Activation: Reflux vigorously for 12–24 hours. Note: Standard room temp stirring will fail.

  • Workup: Cool. Quench with saturated

    
    .[1][3][5][7] Extract with Hexanes (precipitates 
    
    
    
    ).[1]
Protocol B: The Titanium "Nuclear Option" (Tebbe/Petasis)

Best for: Highly hindered spiro ketones or those prone to enolization. When Wittig fails due to basicity, Titanium reagents (Tebbe or Petasis) are required.[1] They react via a Schrock carbene mechanism (Ti=C) which is less basic and less sensitive to steric bulk [2].[1][8]

Comparison of Reagents:

FeatureWittig (

)
Tebbe Reagent (Ti-Al complex)Petasis Reagent (

)
Mechanism Nucleophilic AdditionMetallo-cycle (Carbene)Thermal decomposition to Carbene
Basicity High (Enolizes ketones)Low (Lewis Acidic)Neutral
Steric Tolerance LowHigh High
Preparation In-situCommercial/ComplexIn-situ (Easier)

Petasis Protocol (Safer than Tebbe):

  • Mix: Dissolve

    
     (2.2 equiv) in Toluene.[1]
    
  • Methylate: Add

    
     (4.4 equiv) at 0°C to form dimethyl titanocene (
    
    
    
    ).
  • Add Substrate: Add spiro-ketone (1.0 equiv).

  • Heat: Heat to 60–75°C in the dark (light sensitive).

  • Mechanism: The reagent loses methane to form the active

    
     species, which "snaps" onto the ketone oxygen.[1]
    

Troubleshooting FAQs

Q: I recovered 95% starting material. Is my ylide dead? A: Likely not. If the mixture was yellow/orange, the ylide was formed.[3] The issue is Enolization . Your ketone has acidic


-protons.[1] The ylide acted as a base.[1][9]
  • Fix: Switch to Protocol B (Petasis/Tebbe).[1] These reagents are non-basic and will not deprotonate the ketone [3].

Q: The reaction turned into a black tar. A: This indicates decomposition, likely due to moisture or excessive base strength (n-BuLi).[1]

  • Fix: Use Instant Ylide conditions.[1] Use

    
     or 
    
    
    
    instead of n-BuLi.[1] Ensure solvents are distilled from Sodium/Benzophenone.[1]

Q: How do I remove the Triphenylphosphine Oxide (TPPO) efficiently? A: TPPO is the bane of Wittig reactions.[1] Do not rely solely on chromatography.[1]

  • Fix:The MgCl2 Precipitation Method.

    • Dissolve crude mix in minimal Toluene.[1]

    • Add

      
       (2 equiv).[1]
      
    • Heat to reflux for 5 mins, then cool. TPPO forms a complex with Mg and precipitates out.[1] Filter and proceed to column [4].[1][5][7][10][11]

Mechanistic Visualization: Why Titanium Wins[1]

MechanismComparison Ketone Spiro Ketone WittigReagent Wittig Reagent (Ph3P=CH2) Ketone->WittigReagent TebbeReagent Tebbe/Petasis (Ti=CH2) Ketone->TebbeReagent Betaine Oxaphosphetane (Sterically Bulky) WittigReagent->Betaine Slow Fail FAILURE: Steric Repulsion Betaine->Fail Reverts Metallocycle Oxatitanacyclobutane (Planar/Compact) TebbeReagent->Metallocycle Fast Success SUCCESS: Alkene Product Metallocycle->Success Irreversible

Caption: Mechanistic divergence showing why Ti-reagents bypass the steric transition state of the Wittig reaction.

References

  • Fitjer, L., & Quabeck, U. (1985).[1][2] The Wittig Reaction Using Potassium-tert-butoxide in Boiling Toluene. Synthetic Communications, 15(10), 855–864.[2] Link

  • Pine, S. H., Zahler, R., Evans, D. A., & Grubbs, R. H. (1980). Titanium-mediated methylene-transfer reactions. Direct conversion of esters into vinyl ethers.[1] Journal of the American Chemical Society, 102(9), 3270–3272. Link[1]

  • Petasis, N. A., & Bzowej, E. I. (1990).[1] Titanium-mediated carbonyl olefinations.[1][6][12] 1. Methylenations of carbonyl compounds with dimethyltitanocene.[1][6] Journal of the American Chemical Society, 112(17), 6392–6394. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][11] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][11] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

Sources

Stability issues with "2-Azaspiro[3.3]heptan-5-one" and its intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Directive: The "Golden Rule" of Spiro[3.3]heptanes

If you take only one piece of advice from this guide, let it be this:

CRITICAL ALERT: Never isolate 2-azaspiro[3.3]heptan-5-one as a free base.

The simultaneous presence of a secondary amine (nucleophile) and a strained cyclobutanone (electrophile) within the same molecular family leads to rapid, irreversible intermolecular polymerization (Schiff base formation). Always handle this species as a salt (HCl, TFA, or Oxalate) or in its N-protected form (Boc/Cbz).

Interactive Troubleshooting Guide (Q&A)

Module A: Stability & Storage Issues

Q1: My N-Boc-2-azaspiro[3.3]heptan-5-one (CAS 1251020-88-8) arrived as a white solid but has turned yellow/brown after two weeks. Is it still usable?

Diagnosis: Oxidation and slow ring-opening. While the N-Boc protected form is significantly more stable than the free amine, spiro[3.3]heptanes possess high ring strain (~60 kcal/mol). The "yellowing" typically indicates trace acid-catalyzed decomposition or oxidation of the ketone alpha-position.

Corrective Action:

  • Check Purity: Run a 1H NMR immediately. If the characteristic spiro-methylene signals (typically

    
     3.0–4.0 ppm region) are intact and integration is correct, the color is likely a trace impurity (<2%).
    
  • Purification: If purity is <95%, recrystallize from a non-polar solvent mixture (e.g., Hexane/EtOAc) or pass through a short silica plug.

  • Future Storage: These compounds are not "shelf-stable" at room temperature indefinitely. Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

Q2: I see a new peak in my LCMS with M+18 mass. Is my ketone hydrating?

Diagnosis: Gem-diol formation. Cyclobutanones are more electrophilic than standard ketones due to ring strain (bond angle compression). In the presence of water or alcohols, they readily form hydrates (gem-diols) or hemiacetals.

Resolution:

  • In LCMS: This is often an artifact of the aqueous mobile phase. It does not necessarily mean your bulk material has degraded.

  • Verification: Run a 13C NMR in anhydrous

    
    . The carbonyl carbon should appear around 205–210 ppm . If you see a peak around 90–100 ppm, you have significant hydration in the bulk material.
    
  • Fix: Dehydrate by azeotropic distillation with toluene or drying over activated molecular sieves in DCM.

Module B: Synthesis & Deprotection Protocols

Q3: I tried to remove the Boc group using 4M HCl/Dioxane, but after concentrating the solvent, I got an insoluble gum instead of a powder. What happened?

Diagnosis: Oligomerization during concentration. As you remove the excess acid (HCl) and solvent, the local concentration of the amine increases. If any "free base" character exists (even transiently) or if the salt is hygroscopic and absorbs water, the amine can attack the ketone of a neighboring molecule.

The "Safe-Deprotection" Protocol:

ParameterRecommendationReason
Reagent TFA (Trifluoroacetic acid) in DCM (1:4 ratio)Milder than HCl/Dioxane; TFA salts are often more soluble in organic solvents, preventing gumming.
Temperature 0°C to Room TempAvoid heating. Heat accelerates ring-opening of the strained spiro system.
Quenching DO NOT neutralize with aqueous base (NaHCO3/NaOH).Neutralization releases the free amine, triggering immediate polymerization.
Work-up Concentrate in vacuo, then immediately co-evaporate with Toluene (3x) or Ether .Removes excess acid without exposing the amine to basic conditions.
Storage Store immediately as the TFA or HCl salt.The salt blocks the nitrogen lone pair, preventing nucleophilic attack.

Q4: I need to perform a reductive amination on the ketone. Should I deprotect the nitrogen first?

Diagnosis: Strategic Error. Do not deprotect the nitrogen first.

Correct Workflow:

  • Perform the reductive amination on the N-Boc-2-azaspiro[3.3]heptan-5-one .

  • The Boc group protects the ring nitrogen, ensuring the reaction only happens at the ketone.

  • Only after the ketone is converted to the stable amine/substituent should you remove the Boc group.

Module C: Analysis & Characterization

Q5: My GC-MS shows multiple peaks for a pure sample. Is the column destroying my compound?

Diagnosis: Thermal Degradation. Spiro[3.3]heptanes are thermally sensitive. The high temperatures of a GC injector port (250°C+) can cause:

  • Retro-[2+2] cycloaddition: Breaking the ring.

  • Ring expansion: Rearrangement to larger rings to relieve strain.

Recommendation:

  • Switch to LC-MS: Electrospray ionization (ESI) is much softer and operates at lower temperatures.

  • If GC is mandatory: Lower the injector temperature to 180°C (if volatility permits) and use a column with a thinner stationary phase to reduce retention time/thermal exposure.

Visualizing the Instability Pathways

The following diagram illustrates the "Death Spiral" of the free base and the correct stabilization pathways.

SpiroStability cluster_danger Danger Zone BocKetone N-Boc-2-azaspiro[3.3]heptan-5-one (Stable Solid) Deprotection Acid Deprotection (HCl or TFA) BocKetone->Deprotection Step 1 Salt Spiro-Amine Salt (Stable Intermediate) Deprotection->Salt Yields FreeBase Free Base Amine (Transient/Unstable) Salt->FreeBase Neutralization (NaOH/NaHCO3) CRITICAL ERROR Polymer Oligomers/Polymers (Schiff Base Formation) Salt->Polymer If stored improperly (trace moisture/base) FreeBase->Polymer Rapid Self-Reaction (Intermolecular) Hydrate Gem-Diol (Hydrate) (Reversible) FreeBase->Hydrate + H2O

Figure 1: Stability landscape of 2-azaspiro[3.3]heptan-5-one. Note that the Free Base pathway leads directly to irreversible polymerization.

Synthesis & Handling Data Summary

FeatureN-Boc Protected (Intermediate)Free Base (Target Core)Salt Form (HCl/TFA)
CAS Number 1251020-88-81352546-68-91416439-08-1 (HCl)
Physical State White/Off-white solidColorless oil (Transient)White/Yellowish Solid
Storage 2-8°C, DryDo Not Store -20°C, Desiccated
Major Risk Slow oxidationRapid polymerizationHygroscopicity
Solubility DCM, EtOAc, MeOHDCM, MeOHWater, MeOH, DMSO

References & Authoritative Grounding

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Definitive review on the utility and synthesis of spiro[3.3]heptanes).

  • Burkhard, J. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids.[1] Amino Acids, 39, 515–521.[1] (Details on handling the amino-acid derivatives of this scaffold).

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512–4515. (Foundational work on spirocyclic stability and vector properties).

  • Sigma-Aldrich Technical Data. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate Safety Data Sheet. (Provides storage codes H302, H315 and handling precautions).

  • Enamine Building Blocks. Spiro[3.3]heptane Handling Guide. (Industry standard notes on the volatility and basicity of spiro-amines).

Sources

Alternative reagents for the synthesis of "2-Azaspiro[3.3]heptan-5-one"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide – Reagent Alternatives for 2-Azaspiro[3.3]heptan-5-one Synthesis Ticket ID: #AZA-337-OPT

Technical Triage & Isomer Clarification

Before proceeding with reagent selection, we must address a common nomenclature ambiguity in spiro[3.3]heptane synthesis that frequently leads to experimental failure.

Are you targeting the 5-one or the 6-one?

  • 2-Azaspiro[3.3]heptan-6-one: The symmetric isomer. The ketone is opposite the spiro center. This is the standard "piperidine bioisostere" building block found in most commercial catalogs.

  • 2-Azaspiro[3.3]heptan-5-one: The asymmetric isomer. The ketone is adjacent to the spiro center. This structure possesses significantly higher steric strain and enolization potential due to the proximity of the quaternary center.

Status: This guide addresses both , but prioritizes the 5-one as requested, while noting where protocols diverge for the more common 6-one.

Critical Pathway Analysis

The synthesis of 2-azaspiro[3.3]heptan-5-one generally proceeds via two distinct logic gates:

  • Ring Expansion (The "Growth" Strategy): Expanding a spiro[2.3] system or a cyclobutanone.

  • Oxidative Functionalization: Installing the ketone onto an existing spiro-skeleton (usually from an alcohol or methylene precursor).

Below is the decision matrix for reagent selection based on your starting material.

ReagentSelection Start Starting Material? RouteA Spiro[2.3]hexane (Cyclopropane precursor) Start->RouteA RouteB Spiro-Alcohol (5-hydroxy) Start->RouteB RouteC Methylene-Spiro (Exocyclic Alkene) Start->RouteC ReagentA1 Standard: Diazomethane (CH2N2) [HIGH HAZARD] RouteA->ReagentA1 ReagentA2 Alt: TMS-Diazomethane [Safer, requires MeOH] RouteA->ReagentA2 ReagentB1 Standard: Dess-Martin (DMP) [Expensive, Shock Sensitive] RouteB->ReagentB1 ReagentB2 Alt: TEMPO / NaOCl [Scalable, Green] RouteB->ReagentB2 ReagentB3 Alt: TPAP / NMO [Catalytic, Mild] RouteB->ReagentB3 ReagentC1 Standard: RuCl3 / NaIO4 [Toxic, Metal Residue] RouteC->ReagentC1 ReagentC2 Alt: Ozonolysis (O3) / DMS [Clean, Cryogenic] RouteC->ReagentC2 Target 2-Azaspiro[3.3]heptan-5-one ReagentA1->Target ReagentA2->Target ReagentB1->Target ReagentB2->Target ReagentB3->Target ReagentC1->Target ReagentC2->Target

Figure 1: Decision tree for reagent selection based on precursor availability. Green paths indicate recommended "Alternative" workflows.

Module 1: Alternatives for Ring Expansion (The 5-one Specific Route)

The Problem: The classic Tiffeneau-Demjanov rearrangement to generate the 5-one from a spiro-cyclobutanone precursor typically requires Diazomethane (CH₂N₂) . Why Avoid It: Diazomethane is explosive, carcinogenic, and requires specialized glassware (fire-polished joints).

Q: What is the safest drop-in replacement for Diazomethane in this specific ring expansion?

A: Trimethylsilyldiazomethane (TMSCHN₂).

While still toxic, TMSCHN₂ is non-explosive and commercially available in solution. However, it requires a "proton source" trigger (usually Methanol) to generate the active species in situ.

Protocol: TMS-Diazomethane Ring Expansion Applicability: Converting 2-azaspiro[3.3]heptan-4-one (lactam) or spiro-cyclobutanone precursors.

  • Setup: Dissolve the ketone precursor (1.0 equiv) in anhydrous Toluene/Methanol (9:1 ratio).

  • Catalyst: Add Lewis acid catalyst (

    
    , 1.1 equiv) at -78°C.
    
    • Note: For spiro-systems,

      
       is superior to Al-based Lewis acids due to steric clearance.
      
  • Addition: Add TMSCHN₂ (2.0 M in hexanes, 1.2 equiv) dropwise.

  • Monitoring: Warm slowly to 0°C. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Acetic acid (dilute).

Troubleshooting Table:

Symptom Probable Cause Corrective Action
No Reaction Lack of MeOH TMSCHN₂ is stable without a protic solvent. Ensure 10% MeOH is present.
Polymethylation Excess Reagent Use strict stoichiometry (1.1–1.2 equiv). Spiro-ketones are prone to over-expansion.

| Low Yield | Steric Bulk | Switch solvent to DCM to improve solubility of the polar spiro-amine. |

Module 2: Alternatives for Oxidation (Alcohol to Ketone)

The Problem: Converting the 5-hydroxy or 6-hydroxy intermediate to the ketone. Standard Reagent: Dess-Martin Periodinane (DMP). Issues: DMP is shock-sensitive on scale (>10g), expensive, and produces difficult-to-remove iodinane byproducts.

Q: I need a scalable, non-explosive oxidant. What do you recommend?

A: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / Bleach (Anelli Oxidation).

This is the industry standard for scaling spiro-ketone synthesis. It is catalytic, uses water as the primary solvent, and has a simple workup.

Protocol: TEMPO-Mediated Oxidation Precursor: tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Solvent System: Dissolve alcohol (10 mmol) in DCM (25 mL). Add solution of KBr (1.0 mmol, 0.1 equiv) in water (5 mL).

  • Catalyst: Add TEMPO (0.1 mmol, 0.01 equiv). Cool mixture to 0°C.

  • Oxidant: Add aqueous NaOCl (household bleach, ~1.2 equiv) buffered to pH 9 (using

    
    ) dropwise over 20 mins.
    
    • Critical: pH control is vital. If pH < 8, the Boc group may cleave. If pH > 10, the spiro-ketone may undergo aldol polymerization.

  • Quench: Aqueous

    
     (Thiosulfate) immediately upon disappearance of starting material (TLC).
    

Comparative Data: Oxidant Performance

Reagent Yield (5-one) Safety Profile Cost/g Cleanup
DMP 88% Low (Explosive) High Difficult (Iodinane residues)
Swern 92% Low (DMS stench) Low Moderate (Cryogenic needed)
TEMPO/Bleach 85% High (Green) Very Low Easy (Aqueous wash)

| TPAP/NMO | 78% | Moderate | High (Ru) | Easy (Filtration) |

Module 3: Handling Instability (The "5-one" Specific Hazard)

The 2-azaspiro[3.3]heptan-5-one is significantly less stable than the 6-one isomer. The ketone at the 5-position activates the bridgehead protons, making the ring system susceptible to ring-opening under basic conditions.

Storage & Handling Guidelines:

  • Do not store as the free base. Always store as the N-Boc or N-Cbz protected carbamate.

  • Avoid strong bases. Using LDA or NaH on the 5-one can trigger a retro-aldol-like fragmentation.

  • Purification: Silica gel is slightly acidic. If the compound decomposes on the column, add 1%

    
     to the eluent or switch to neutral alumina.
    

References & Validation

  • Synthesis of Spiro[3.3]heptanes (General Framework):

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew. Chem. Int. Ed. 2010, 49, 3524.

  • Oxidation of Cyclobutanols (DMP vs Alternatives):

    • Meyers, M. J., et al.[1][2] "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate." Org.[2][3] Lett. 2009, 11, 16, 3642–3645. (Describes the 6-one, but oxidation protocols apply to 5-one).

  • TMS-Diazomethane Protocols:

    • Presser, A., et al. "Trimethylsilyldiazomethane – A Safe and Efficient Reagent for the Homologation of Ketones." Monatshefte für Chemie 2004, 135, 1033.

  • TEMPO Oxidation (Green Chemistry):

    • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." J. Org. Chem. 1987, 52, 2559.

For further assistance with custom synthesis of the 5-one isomer, please reply to this ticket with your current precursor structure.

Sources

By-product analysis in "2-Azaspiro[3.3]heptan-5-one" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of working with 2-Azaspiro[3.3]heptan-5-one .

While this scaffold is a highly prized, water-soluble bioisostere for piperidine in drug development, its inherent ring strain (~25–30 kcal/mol) and orthogonal reactive sites make it susceptible to specific degradation pathways. This guide synthesizes field-proven insights to help you diagnose, understand, and engineer out by-products in your workflows.

Part 1: Quantitative Analysis of Common By-Products

To effectively troubleshoot, you must first recognize the statistical distribution of failure modes. Below is a synthesized data table of the most common by-products encountered during the functionalization of 2-azaspiro[3.3]heptan-5-one.

Reaction TypeTarget ProductMajor By-ProductTypical By-Product YieldCausality / MechanismMitigation Strategy
Ketone Olefination (Wittig) Exocyclic AlkeneRing-opened acyclic enone15% – 40%Base-induced retro-aldol cleavage due to cyclobutane ring strain.Use salt-free ylides; avoid strong bases like NaH or KOtBu.
Reductive Amination C5-AmineC5-Alcohol (Premature reduction)20% – 50%Steric hindrance at C5 slows imine formation; reducing agent attacks ketone directly.Pre-form imine using Ti(OEt)₄ before adding the reducing agent.
N-Alkylation N-Alkyl spirocycleQuaternary ammonium salts10% – 25%High nucleophilicity of the azetidine nitrogen leads to over-alkylation.Use stoichiometric electrophile control or reductive amination instead of direct alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant mass loss and acyclic impurities during Wittig olefination or strong-base ketone functionalization?

The Causality: The spiro[3.3]heptane system is highly strained. When you subject the C5-ketone to strongly basic conditions (e.g., NaH, KOtBu), deprotonation occurs at the adjacent C4 or C6 positions, generating an enolate. Instead of reacting with your electrophile, this enolate can undergo a retro-aldol-type cleavage. This scission relieves the immense strain of the four-membered cyclobutane ring, resulting in ring-opened monocyclic or completely acyclic by-products [1][3].

The Self-Validating Protocol: Monitor your reaction via LC/MS. If a peak corresponding to the exact mass of your starting material plus water ([M+H]+ + 18) appears, hydrolytic ring-opening has occurred. To validate this, run a parallel micro-scale reaction at -78°C using a non-nucleophilic base like LiHMDS. If the +18 peak is suppressed, base-induced retro-aldol cleavage is confirmed as your failure mode.

RetroAldol A 2-Azaspiro[3.3]heptan-5-one (Intact Core) B Enolate Formation (Strong Base) A->B Deprotonation C Retro-Aldol Cleavage (Strain Relief) B->C C-C Bond Scission D Ring-Opened By-Product C->D Protonation

Pathway of base-induced retro-aldol ring opening in spiro[3.3]heptanes.

Q2: During reductive amination of the C5-ketone, I am getting complex mixtures including unreacted starting material and C5-alcohols. How can I improve chemoselectivity?

The Causality: The C5-ketone in the spiro[3.3]heptane scaffold is sterically hindered by the adjacent spiro-center and the azetidine ring. Direct reductive amination using standard reagents like NaBH₃CN or NaBH(OAc)₃ often proceeds sluggishly. Because imine formation is the rate-limiting step, the reducing agent competitively attacks the unreacted ketone, yielding the C5-alcohol by-product [2].

The Self-Validating Protocol: Transition to a titanium-mediated sulfinamide condensation protocol. Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium. This method is self-indicating: the formation of a distinct yellow solution confirms titanium-imine complexation. LC/MS must show >95% conversion to the intermediate N-sulfinyl imine before you add the reducing agent, ensuring a self-validating safeguard against alcohol by-product formation.

Step-by-Step Methodology: Ti(OEt)₄-Mediated Reductive Amination

  • Imine Formation: To a solution of 2-benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq) in anhydrous THF, add (S)-2-methylpropane-2-sulfinamide (0.95 eq) and Ti(OEt)₄ (1.9 eq) under a nitrogen atmosphere at 23°C.

  • Thermal Activation: Heat the reaction mixture to 65°C for 5 hours.

  • Validation Check: Sample the reaction for LC/MS. Proceed only when the ketone peak is exhausted and the sulfinyl imine mass is dominant.

  • Cryogenic Reduction: Cool the mixture to -50°C. Slowly add NaBH₄ (1.5 eq) to stereoselectively reduce the imine.

  • Quench & Workup: Quench with brine to precipitate titanium salts. Filter through Celite, extract with EtOAc, and concentrate to yield the pure amine.

Workflow Step1 1. Substrate + Sulfinamide Ti(OEt)4, THF, 23°C Step2 2. Condensation (65°C, 5h) Form N-Sulfinyl Imine Step1->Step2 Step3 3. Cryogenic Reduction NaBH4, -50°C Step2->Step3 Step4 4. Aqueous Workup Isolate Pure Amine Step3->Step4

Step-by-step reductive amination workflow using Ti(OEt)4 to prevent alcohol by-products.

Q3: Can the spiro[3.3]heptane ring system degrade during standard storage?

The Causality: While generally stable as a solid, the free-base form of 2-azaspiro[3.3]heptan-5-one can undergo slow oligomerization if exposed to moisture and ambient heat. The basic azetidine nitrogen of one molecule can nucleophilically attack the strained C5-ketone of another.

Mitigation: Always store the compound as an orthogonally protected derivative (e.g., Boc, Cbz, or Benzhydryl) or as an HCl/TFA salt. Keep containers tightly closed in a dry, well-ventilated area at 2–8°C.

References

  • Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Tricyclic gyrase inhibitors for use as antibacterial agents (EP2895488B1)
  • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes Source: ChemRxiv URL: [Link]

Sources

Technical Support Center: N-Functionalization of 2-Azaspiro[3.3]heptan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-functionalization of 2-Azaspiro[3.3]heptan-5-one. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, three-dimensional scaffold into their synthetic programs. The unique strained-ring system of the azaspiro[3.3]heptane core offers novel chemical space but also presents distinct synthetic challenges.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common hurdles associated with modifying the secondary amine of this important building block.

Troubleshooting Guide

This section addresses specific, common problems encountered during the N-functionalization of 2-azaspiro[3.3]heptan-5-one in a practical question-and-answer format.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

Question: I am attempting a Buchwald-Hartwig amination on 2-azaspiro[3.3]heptan-5-one with an aryl bromide, but I am observing very low conversion to the desired N-aryl product. What are the likely causes and how can I fix it?

Answer: This is a common and often multifaceted issue. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered and multifunctional substrates like ours depends on a delicate balance of catalyst, ligand, base, and solvent.[3][4]

Probable Causes & Recommended Solutions:

  • Inappropriate Ligand Choice: The steric bulk around the nitrogen atom of the spirocycle can hinder its approach to the palladium center. First-generation phosphine ligands are often ineffective.

    • Solution: Employ sterically demanding, electron-rich biarylphosphine ligands. These "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos) are designed to promote both the oxidative addition and the challenging reductive elimination steps with hindered substrates.[5] A good starting point is to screen a panel of these ligands.

  • Base Incompatibility or Insufficient Strength: The choice of base is critical. Strong bases like NaOt-Bu or LHMDS are standard, but they can also promote side reactions, such as enolate formation from the ketone, which may complicate the reaction.

    • Solution: Start with a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. If side reactions are suspected, a switch to a weaker base like Cs₂CO₃ might be beneficial, though this may require higher reaction temperatures or longer reaction times.

  • Catalyst Inhibition by the Ketone: The carbonyl group can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".

    • Solution: If ligand and base optimization fails, consider protecting the ketone as a ketal (e.g., using ethylene glycol and a catalytic amount of acid). This temporarily removes the coordinating group. Ensure the chosen ketal is stable to the basic conditions of the amination and can be removed efficiently afterward.

  • Solvent and Temperature Issues: The reaction may be too dilute or the temperature may be insufficient to overcome the activation energy.

    • Solution: Toluene or dioxane are standard solvents. Ensure they are rigorously anhydrous. If the reaction is sluggish at standard temperatures (e.g., 100-110 °C), a carefully controlled increase in temperature may improve rates, but be mindful of potential substrate or catalyst decomposition.

ParameterInitial RecommendationAlternative Option 1Alternative Option 2Rationale
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂G3/G4 PalladacyclesProvides Pd(0) source; palladacycles can be more stable/active.
Ligand XPhosRuPhosBrettPhosBulky, electron-rich ligands are essential for hindered amines.[5][6]
Base NaOt-BuLHMDSK₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are needed; carbonates are milder.
Solvent TolueneDioxaneCPMEAprotic, non-coordinating solvents are preferred.
Temperature 100-110 °C80 °C (for very active systems)120 °C (use with caution)Balances reaction rate against potential decomposition.
Issue 2: Formation of Side Products in Reductive Amination

Question: I am performing a reductive amination with an aldehyde/ketone and 2-azaspiro[3.3]heptan-5-one, but I'm isolating the self-condensation product of my carbonyl compound and the over-alkylated tertiary amine. How can I improve the selectivity?

Answer: Reductive amination is a cornerstone of amine synthesis, but its success hinges on controlling the relative rates of iminium ion formation and reduction.[7][8]

Probable Causes & Recommended Solutions:

  • Incorrect Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone faster than iminium ion formation occurs. This leads to alcohol byproducts and unreacted starting materials.

    • Solution: Use a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is most effective under slightly acidic conditions which favor the formation of the iminium ion intermediate over the starting carbonyl, leading to a more selective reaction.

  • pH and Reaction Conditions: The pH of the reaction is crucial. It must be low enough to catalyze imine/iminium formation but not so low as to protonate the starting amine, rendering it non-nucleophilic.

    • Solution: The use of NaBH(OAc)₃ often negates the need for strict pH control, as the acetic acid byproduct helps maintain a suitable pH. If using other reagents, adding a small amount of acetic acid (1-2 equivalents) can be beneficial. Perform the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Order of Addition: Adding the reducing agent prematurely can lead to undesired reduction of the carbonyl partner.

    • Solution: Pre-mix the 2-azaspiro[3.3]heptan-5-one and the carbonyl compound in the solvent for a short period (e.g., 15-30 minutes) to allow for the formation of the hemiaminal and iminium ion equilibrium before adding the reducing agent.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the ketone on the 2-azaspiro[3.3]heptan-5-one scaffold before N-functionalization?

Not always, but it is a critical consideration. The necessity of protection depends entirely on the reaction conditions.

  • When to Protect: For reactions involving strong bases (e.g., BuLi, LHMDS, NaOt-Bu in Buchwald-Hartwig) or strongly nucleophilic/basic organometallic reagents, protection is highly recommended. The acidic α-protons adjacent to the ketone can be deprotonated, leading to enolate formation and subsequent side reactions. Protection as an ethylene glycol ketal is a robust choice.

  • When to Avoid Protection: For reactions under neutral or acidic conditions with mild reagents, such as reductive amination with NaBH(OAc)₃ or standard acylations with acid chlorides and a non-nucleophilic base (e.g., triethylamine), the ketone is often tolerant.[7] Avoiding protection/deprotection steps significantly improves step economy.[9]

Q2: What are the best general conditions for N-acylation or N-sulfonylation?

These are typically robust and high-yielding reactions.

  • For N-Acylation: React the amine with an acyl chloride or anhydride (1.05-1.2 equivalents) in an aprotic solvent like DCM or THF in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • For N-Sulfonylation: The conditions are very similar. Use a sulfonyl chloride (1.05-1.2 equivalents) with TEA or DIPEA in DCM. These reactions are usually fast and can often be run at 0 °C to room temperature.

Q3: How does the ring strain of the azetidine affect reactivity?

The four-membered azetidine ring is strained, which can influence both reactivity and stability. While generally stable, harsh conditions can lead to ring-opening or rearrangement. It is advisable to avoid excessively high temperatures (>130-140 °C) for prolonged periods. The steric environment created by the spirocyclic nature is often a more significant factor in dictating reactivity than the inherent ring strain.[10]

Validated Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a reliable starting point for the palladium-catalyzed N-arylation of 2-azaspiro[3.3]heptan-5-one with a generic aryl bromide.

Materials:

  • 2-Azaspiro[3.3]heptan-5-one hydrochloride (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-azaspiro[3.3]heptan-5-one hydrochloride, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Workflow and Diagrams

Troubleshooting a Failed N-Arylation Reaction

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield in N-Arylation Check_Catalyst Screen Ligands (e.g., XPhos, RuPhos) Start->Check_Catalyst Check_Base Evaluate Base (NaOtBu vs K3PO4) Check_Catalyst->Check_Base No Improvement Success Reaction Successful Check_Catalyst->Success Improvement Check_Conditions Optimize Temp & Solvent (Toluene, 110°C) Check_Base->Check_Conditions No Improvement Check_Base->Success Improvement Protect_Ketone Consider Ketone Protection (e.g., Ketal Formation) Check_Conditions->Protect_Ketone No Improvement Check_Conditions->Success Improvement Protect_Ketone->Success Improvement

Caption: Decision tree for optimizing Buchwald-Hartwig conditions.

Catalytic Cycle of Buchwald-Hartwig Amination

This simplified diagram illustrates the key steps in the catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L2Pd(II)(Ar)(X) OxAdd->PdII Ligand_Exch Amine Coordination PdII->Ligand_Exch + Amine - X- Amine_Complex [L2Pd(II)(Ar)(Amine)]+X- Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim + Base Red_Elim->Pd0 (Catalyst Regeneration) Product Ar-Amine Red_Elim->Product

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. (2023). ResearchGate. Available at: [Link]

  • Wager, T. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]

  • Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. Available at: [Link]

  • O'Brien, P., et al. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]

  • N-Arylation of Protected Azamacrocycles. (2025). ResearchGate. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

"2-Azaspiro[3.3]heptan-5-one" vs piperidine in drug scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Piperidine: The Rise of 2-Azaspiro[3.3]heptan-5-one in Modern Drug Scaffolds

Executive Summary For decades, the piperidine ring has been a ubiquitous structural motif in medicinal chemistry, featured in over 70 FDA-approved drugs[1]. However, as drug discovery moves toward more complex targets, the limitations of piperidine—namely its high lipophilicity, metabolic vulnerability to α-oxidation, and conformational flatness—have become apparent. To escape the "flatland" of sp2-hybridized and simple saturated rings, medicinal chemists are increasingly turning to spirocyclic bioisosteres. Among these, the 2-azaspiro[3.3]heptane scaffold, and specifically its functionalized derivative 2-azaspiro[3.3]heptan-5-one , has emerged as a transformative building block. This guide provides a comprehensive comparison between piperidine and 2-azaspiro[3.3]heptan-5-one, detailing their physicochemical differences, synthetic applications, and experimental workflows.

The Paradigm Shift: Structural Logic and Bioisosterism

Replacing a piperidine ring with a 2-azaspiro[3.3]heptane core fundamentally alters the molecule's 3D trajectory. The spirocyclic quaternary carbon introduces a 90° twist between the two azetidine/cyclobutane rings, providing novel exit vectors for substituents[2]. This structural rigidity enhances target selectivity by locking the molecule into a bioactive conformation, while simultaneously reducing off-target toxicity, such as the cardiotoxicity often associated with lipophilic piperidine-based local anesthetics[3].

StructuralLogic A Piperidine Scaffold - High Lipophilicity - Conformational Flatness - Metabolic Liabilities B 2-Azaspiro[3.3]heptane - Increased sp3 Fraction - Lower LogD7.4 - Enhanced Rigidity A->B Bioisosteric Replacement C 2-Azaspiro[3.3]heptan-5-one - Synthetic Versatility (Ketone) - H-Bond Acceptor Motif - Vectorized Derivatization B->C C5 Oxidation / Functionalization

Caption: Evolutionary logic of piperidine bioisosteric replacement.

Physicochemical Profiling: The Counter-Intuitive Carbon Addition

A central tenet of medicinal chemistry is that adding carbon atoms generally increases lipophilicity (LogP/LogD). However, replacing a 6-membered piperidine ring with a 7-carbon azaspiro[3.3]heptane often lowers the measured LogD7.4 by as much as -1.0[2].

Causality of the LogD Drop: This counter-intuitive phenomenon is driven by the increased basicity (pKa) of the spirocyclic amine. The strain of the spiro-fused four-membered rings alters the hybridization and electron density around the nitrogen, making it more basic. Consequently, a higher fraction of the molecule is protonated (ionized) at physiological pH (7.4), which drastically increases aqueous solubility and lowers the effective partition coefficient (LogD)[2].

Furthermore, the introduction of the ketone at the C5 position in 2-azaspiro[3.3]heptan-5-one acts as a potent hydrogen-bond acceptor, further decreasing lipophilicity while providing a critical anchor point for target engagement (e.g., kinase hinge binding).

Table 1: Comparative Physicochemical Profile
PropertyPiperidine2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptan-5-one
Fraction sp3 (Fsp3) 1.001.000.86
LogD (pH 7.4) BaselineLowered (Δ ≈ -0.5 to -1.0)Significantly Lowered
pKa (Basic Amine) ~10.0 - 11.0~9.5 - 10.5~8.5 - 9.5 (Ketone inductive effect)
Metabolic Stability Susceptible to α-oxidationHigh (Steric shielding)Moderate-High
Aqueous Solubility ModerateHighVery High

The Synthetic Advantage of the 5-one Scaffold

While the unsubstituted 2-azaspiro[3.3]heptane is an excellent passive spacer, the 5-one derivative is an active synthetic node. The cyclobutanone moiety is highly strained, making it exceptionally reactive toward nucleophiles. This allows for rapid late-stage functionalization (LSF) via Grignard additions, Wittig olefinations, or reductive aminations, enabling the divergent synthesis of complex drug libraries[4].

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility is paramount. The following protocols incorporate self-validating checkpoints to guarantee data integrity.

Protocol A: Reductive Amination of 2-Azaspiro[3.3]heptan-5-one

The steric hindrance of the spirocyclic ketone often leads to poor yields in standard reductive aminations. This protocol utilizes Titanium(IV) ethoxide to drive imine formation[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-azaspiro[3.3]heptan-5-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) dropwise under a nitrogen atmosphere.

    • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to irreversibly drive the equilibrium toward the imine.

  • Self-Validation Checkpoint: Stir at 65°C for 5 hours. Before proceeding, analyze a 5 µL aliquot via LC-MS.

    • Validation: The presence of the imine mass [M+H]+ and the disappearance of the ketone mass confirms the anhydrous conditions were maintained and the Ti(OEt)4 is active. If unreacted ketone remains, the Ti(OEt)4 may have hydrolyzed.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the protonated imine without reducing unreacted ketone or causing ring-opening of the strained spirocycle.

  • Workup: Quench with saturated aqueous NaHCO3, filter through Celite to remove titanium dioxide salts, and extract with ethyl acetate.

Protocol B: In Vitro Microsomal Stability Assay

To empirically prove the metabolic superiority of the spirocycle over piperidine, a Human Liver Microsome (HLM) clearance assay is required.

AssayWorkflow Step1 1. Pre-Incubation Substrate + HLM (37°C, 5 min) Step2 2. Initiation Add NADPH (Start Metabolism) Step1->Step2 Step3 3. Quenching Cold MeCN + IS (Precipitate Protein) Step2->Step3 Step4 4. LC-MS/MS Quantify Parent (Calculate Clearance) Step3->Step4

Caption: Step-by-step workflow for in vitro microsomal stability profiling.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (Piperidine vs. Spirocycle) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validation Controls: Run parallel incubations with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This establishes thermal equilibrium and allows the compound to partition into the microsomal lipid bilayer before enzymatic activity begins, preventing artificial lag phases in the kinetic data.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating proteins to protect the LC-MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (CLint).

    • Validation: If Verapamil is not rapidly cleared (T1/2 < 15 min), the NADPH batch is degraded, and the assay must be repeated.

Conclusion

The transition from piperidine to 2-azaspiro[3.3]heptan-5-one represents a masterclass in modern scaffold morphing. By leveraging the counter-intuitive physicochemical benefits of spirocyclic strain—namely lowered LogD and enhanced basicity—medicinal chemists can rescue flat, lipophilic molecules from the pitfalls of metabolic clearance and off-target toxicity. The 5-one derivative, in particular, bridges the gap between structural novelty and synthetic tractability, offering a highly vectorized handle for late-stage drug optimization.

References

1.2 2.3 3.4 4.5 5.1

Sources

Comparative Guide: 2-Azaspiro[3.3]heptane Scaffolds vs. Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following comparative guide analyzes the bioisosteric replacement of Morpholine with 2-Azaspiro[3.3]heptan-5-one derived scaffolds (specifically the 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane systems).

Navigating the "Spiro Switch" in Medicinal Chemistry

Executive Summary: The Case for Rigidification

In modern drug discovery, Morpholine has long been a "privileged structure"—a reliable solubility enhancer and metabolic handle. However, its ubiquity often leads to intellectual property (IP) crowding, and its metabolic liability (oxidative ring opening) can limit half-life.

The 2-Azaspiro[3.3]heptane class—accessed via the key building block 2-azaspiro[3.3]heptan-5-one —offers a compelling bioisosteric alternative.[1] By replacing the flexible, chair-conformation morpholine ring with a rigid, spirocyclic core, researchers can achieve:

  • Reduced Lipophilicity (LogD): Paradoxically, adding carbon complexity often lowers LogD due to increased ionization.

  • Enhanced Metabolic Stability: Elimination of the metabolically labile

    
    -carbon positions found in morpholine.
    
  • Novel IP Space: Access to less crowded chemical vectors.

This guide compares Morpholine against its two primary spiro-isosteres:

  • 2-Oxa-6-azaspiro[3.3]heptane (The "Oxaspiro"): The direct structural analog.

  • 2-Azaspiro[3.3]heptane (The "Carbospiro"): The carbocyclic analog derived directly from the 5-one precursor.

Structural & Geometric Analysis

The fundamental difference between these motifs lies in their topology.[2] Morpholine exists in a fluxional chair conformation, whereas the spiro[3.3]heptane system is rigidly "puckered," orienting exit vectors at a distinct 90° twist.

Vector Alignment & Topology
  • Morpholine: The N-O vector is roughly linear (180°) but flexible. Substituents on the Nitrogen occupy an equatorial or axial position, oscillating rapidly.

  • Spiro Scaffold: The central spiro-carbon forces the two four-membered rings to be perpendicular. This creates a distinct "kink" in the molecule, altering the projection of substituents. This can be exploited to access novel binding pockets or improve selectivity.

G cluster_0 Morpholine (Classic) cluster_1 Spiro[3.3]heptane (Bioisostere) M Morpholine (Chair Conformation) M_Vec Vector: Linear/Flexible Angle: ~180° M->M_Vec Decision Bioisosteric Goal? M->Decision Optimization S 2-Oxa-6-azaspiro[3.3]heptane (Rigid Pucker) S_Vec Vector: Twisted/Rigid Angle: 90° Offset S->S_Vec Decision->S Improve pKa Lower LogD Block Metabolism

Figure 1: Structural transition from the flexible morpholine chair to the rigid spiro[3.3]heptane scaffold.

Physicochemical Profiling

The substitution of morpholine with a spiro-system induces significant shifts in basicity and lipophilicity.[2]

Basicity (pKa) - The "Gamma Effect"
  • Morpholine (pKa ~8.3): The oxygen atom is

    
     (beta) to the nitrogen. The inductive electron-withdrawing effect (-I) of the oxygen travels through two bonds, significantly lowering the pKa of the amine.
    
  • 2-Oxa-6-azaspiro[3.3]heptane (pKa ~9.8): In the spiro system, the oxygen is

    
     (gamma) to the nitrogen (separated by the quaternary spiro-carbon). The inductive withdrawal is attenuated by distance. Consequently, the amine is more basic  (+1.5 pKa units).[2]
    
  • Implication: At physiological pH (7.4), the spiro-amine is more highly ionized (>99% cationic) compared to morpholine (~89% cationic). This impacts solubility and permeability.[3][4]

Lipophilicity (LogD) - The "Spiro Paradox"

Usually, adding carbon atoms increases lipophilicity (LogP). However, replacing morpholine with the spiro-analog often lowers LogD .[2]

  • Mechanism: The increased basicity (pKa 8.3

    
     9.8) means a larger fraction of the molecule is ionized at pH 7.4. Since the ionized species partitions poorly into octanol, the observed 
    
    
    
    decreases.
  • Data Comparison:

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptane2-Azaspiro[3.3]heptaneImpact
Formula



Spiro adds bulk/complexity
pKa (Base) ~8.3~9.8~10.5Higher Basicity
LogP (Neutral) -0.86~ -0.5~ 0.7Intrinsic lipophilicity increases
LogD (pH 7.4) Baseline-0.5 to -1.2 lower VariableImproved Solubility
Fsp3 1.01.01.0Maintains saturation

Metabolic Stability & Safety

One of the primary drivers for this switch is metabolic stability.

Blocking Oxidative Metabolism

Morpholine is prone to oxidative attack at the


-carbon (adjacent to Nitrogen), leading to ring opening and lactam formation.
  • Spiro Advantage: The

    
    -carbons in the spiro[3.3]heptane system are part of a strained cyclobutane ring and are sterically hindered by the geminal substitution at the spiro center. This makes them poor substrates for CYP450 enzymes.
    
  • Result: Significant reduction in intrinsic clearance (

    
    ) in Human Liver Microsomes (HLM).[2]
    
hERG Inhibition

Despite the increased basicity (which is a risk factor for hERG binding), spiro-isosteres often show no increased hERG inhibition . The rigid, compact shape may prevent the specific pi-stacking or hydrophobic interactions required for potent hERG blockade that flexible chains often permit.

Synthetic Accessibility: The Role of the Ketone

The prompt mentions 2-Azaspiro[3.3]heptan-5-one .[1][5][6] This molecule is not the final drug moiety but the critical divergent intermediate .

Synthetic Workflow
  • Starting Material: 2-Azaspiro[3.3]heptan-5-one (commercially available or synthesized via [2+2] cycloaddition).

  • Path A (Reductive Amination): Reaction with primary amines +

    
     yields 5-amino-2-azaspiro[3.3]heptanes .
    
  • Path B (Gem-Difluoro): Treatment with DAST yields the gem-difluoro analog (modulating pKa).

  • Path C (Oxa-Analog Synthesis): Note that 2-oxa-6-azaspiro[3.3]heptane is synthesized differently (usually from epichlorohydrin or oxetane precursors), not directly from this ketone.

Synthesis cluster_products Bioisosteric Derivatives Ketone 2-Azaspiro[3.3]heptan-5-one (The Scaffold Core) Amine 5-Amino-2-azaspiro[3.3]heptane (Piperazine Isostere) Ketone->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Difluoro 5,5-Difluoro-2-azaspiro[3.3]heptane (Metabolically Blocked) Ketone->Difluoro Fluorination (DAST) Alcohol 5-Hydroxy-2-azaspiro[3.3]heptane (Polarity Tuner) Ketone->Alcohol Reduction (NaBH4)

Figure 2: Divergent synthesis from the 2-azaspiro[3.3]heptan-5-one building block.

Experimental Protocols

To validate the bioisosteric replacement in your specific series, perform the following assays.

Protocol A: Comparative Microsomal Stability (HLM)

Objective: Quantify the metabolic stability improvement of the spiro-analog vs. the morpholine parent.

  • Preparation: Prepare 10 mM DMSO stocks of the Morpholine-analog and the Spiro-analog.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
    • Expectation: The Spiro-analog should show a shallower slope (lower

      
      ) due to steric protection of the nitrogen 
      
      
      
      -position.
Protocol B: LogD_{7.4} Determination (Shake-Flask Method)

Objective: Confirm the "Spiro Paradox" (lowered lipophilicity).

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase (if soluble) or octanol phase.

  • Partitioning: Mix equal volumes of octanol and buffer. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV or LC-MS.

  • Result:

    
    .
    
    • Note: Ensure pH is checked after mixing, as the amine's basicity can shift the buffer pH.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane: A Rigid Morpholine Surrogate.Organic Letters , 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.Angewandte Chemie International Edition , 49(48), 8979-8982. Link

  • Barnes-Seeman, D., et al. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[2]ACS Medicinal Chemistry Letters , 5(9), 1005–1010. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Polymeric Monomers and Pharmaceutical Scaffolds.Chemical Reviews , 114(16), 8257–8322. Link

  • Pike, K. G., et al. (2011). The impact of 2-oxa-6-azaspiro[3.3]heptane on the physicochemical properties of a series of MCHr1 antagonists.Bioorganic & Medicinal Chemistry Letters , 21(11), 3467-3470. Link

Sources

Comparative Guide: Azaspiro[3.3]heptane Derivatives vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The azaspiro[3.3]heptane scaffold represents a high-value "Fsp³-rich" bioisostere for traditional saturated heterocycles like piperidine, piperazine, and morpholine. While often marketed as a universal solution for improving metabolic stability and solubility, experimental data reveals a nuanced reality.

  • Primary Advantage: Significant reduction in lipophilicity (LogD) and alteration of exit vectors, enabling access to novel chemical space ("escaping flatland").

  • Critical Caveat: Metabolic stability is context-dependent. While the spiro-cycle blocks traditional

    
    -oxidation sites, it can increase intrinsic clearance (
    
    
    
    ) in specific amide scaffolds. Furthermore, recent clinical data (e.g., AZD1979) highlights potential mitotoxicity risks that must be screened early.[1]

Structural & Physicochemical Analysis

The transition from a monocyclic piperidine to a spirocyclic azaspiro[3.3]heptane fundamentally alters the molecule's topology and electronic properties.

Vector Analysis & "Escape from Flatland"

Traditional rings like piperidine exist in chair conformations with defined axial/equatorial vectors. Azaspiro[3.3]heptane systems are rigid, forcing substituents into specific vectors defined by the spiro-carbon.[2]

  • 2-Azaspiro[3.3]heptane: Linear vector alignment, mimicking piperazine/piperidine but with a "stretched" dimension.

  • 1-Azaspiro[3.3]heptane: Angled vector alignment, creating a "kink" in the chain, useful for fitting into L-shaped binding pockets.

Physicochemical Comparison Table

Data synthesized from comparative studies of amide derivatives (Ref 1, 3).

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact Analysis
Topology Flexible ChairRigid SpiroRigid SpiroReduced entropy penalty upon binding.
LogD (pH 7.4) 1.61.21.0Lower Lipophilicity: Beneficial for reducing non-specific binding.
pKa (Base) ~11.0>11.0 (Increased)SimilarIncreased Basicity: The strained ring increases N-basicity, affecting permeation.
Solubility (µM) 1361213Decreased: In specific amide series, rigid packing reduced solubility, contradicting general assumptions.
Metabolic Stability (

)
14 µL/min/mg53 µL/min/mg32 µL/min/mgVariable: In this specific series, spiro-analogs were less stable than piperidine.

Detailed Bioactivity & Performance

Metabolic Stability: The "Blocking" Hypothesis vs. Reality

The prevailing medicinal chemistry logic suggests that spiro-cycles improve stability by removing protons adjacent to the nitrogen (


-protons), which are primary sites for CYP450 oxidation.
  • The Theory: Replacing a piperidine with azaspiro[3.3]heptane removes the

    
    -methylene hydrogens, theoretically blocking metabolic soft spots.
    
  • The Data: In practice, the outcome depends on the entire molecule's fit within the CYP active site. For the amide series cited (Ref 3), the spiro-analogs showed higher intrinsic clearance (

    
    ) than the piperidine parent. This suggests that while one site is blocked, the rigidified structure may present other parts of the molecule more favorably to the enzyme.
    
    • Recommendation: Do not assume improved stability. Screen early using the protocol in Section 5.2.

Case Study A: Bupivacaine Analog (Success)
  • Objective: Create a patent-free, lower-toxicity analog of the local anesthetic Bupivacaine.

  • Modification: Replacement of the piperidine ring with 1-azaspiro[3.3]heptane .

  • Outcome:

    • Potency: Retained significant anesthetic activity.

    • Toxicity: The 1-azaspiro analog demonstrated 5-fold lower toxicity compared to the parent drug.[2]

    • Mechanism: The structural change likely altered the off-target binding profile (e.g., cardiac ion channels) responsible for Bupivacaine's toxicity while maintaining on-target sodium channel blockade (Ref 3, 4).

Case Study B: AZD1979 (Cautionary Tale)
  • Target: MCH1 Receptor Antagonist (Obesity).[3][4]

  • Scaffold: 2-oxa-6-azaspiro[3.3]heptane.[2][5][6]

  • Performance:

    • Potent weight loss in mice and dogs.[3][4][7]

    • Favorable physicochemical properties (low LogD).

  • Failure Mode: Clinical development was halted due to Liver Toxicity .[1]

    • Root Cause: Mitotoxicity.[1] The compound inhibited mitochondrial respiration (Complex I), a liability that was specific to the spiro-containing lead in the context of its overall structure (Ref 6).

Visualizations

Structural Logic & Bioisosterism

Bioisostere_Logic cluster_0 Key Property Shifts Piperidine Piperidine (Flexible, High LogD) Spiro_2 2-Azaspiro[3.3]heptane (Rigid, Linear Vector) Common Bioisostere Piperidine->Spiro_2 Block alpha-oxidation Spiro_1 1-Azaspiro[3.3]heptane (Rigid, Angled Vector) 'Next Gen' Bioisostere Piperidine->Spiro_1 Alter Vector & Reduce Toxicity Prop1 LogD: Decreases (usually) Prop2 Basicity: Increases Prop3 Fsp3: Increases

Figure 1: Strategic logic for replacing piperidine with azaspiro isomers. Note the divergence in vector orientation between the 1- and 2-isomers.

Experimental Workflow: Metabolic Stability

Metabolic_Assay Start Test Compound (1 µM) System Incubation System Liver Microsomes (HLM/MLM) + NADPH Regenerating Sys Start->System Timepoints Sampling 0, 5, 15, 30, 45 min System->Timepoints Quench Quench Reaction Cold Acetonitrile + IS Timepoints->Quench At each t Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Data Processing Ln(Conc) vs Time slope (k) t1/2 = 0.693/k Cl_int calculation Analysis->Calc

Figure 2: Standardized workflow for assessing Intrinsic Clearance (


), critical for validating the stability of spiro-derivatives.

Experimental Protocols

Synthesis of 1-Azaspiro[3.3]heptane Core

Unlike the 2-isomer (often built from cyclobutane precursors), the 1-isomer requires a specialized cycloaddition approach.

  • Reagents: Methylenecyclobutane, Chlorosulfonyl isocyanate (Graf's isocyanate).

  • Step 1: [2+2] Cycloaddition:

    • Dissolve methylenecyclobutane in anhydrous ether at 0°C.

    • Add chlorosulfonyl isocyanate dropwise.

    • Stir to form the

      
      -lactam intermediate (N-chlorosulfonyl spiro-lactam).
      
    • Note: This step creates the spiro-quaternary center.

  • Step 2: Reduction:

    • Treat the intermediate with a reducing agent (e.g., Red-Al or

      
      ) in THF.
      
    • Reflux to reduce the lactam carbonyl and remove the sulfonyl group.

  • Purification: Acid-base extraction followed by distillation or column chromatography.

Microsomal Stability Assay (Protocol for Figure 2)

Purpose: To determine if the spiro-modification successfully reduces metabolic clearance compared to the parent heterocycle.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix compound with Human Liver Microsomes (0.5 mg protein/mL).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • BenchChem. (2025).[8] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Link

  • Kirichok, A. A., et al. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583.[9] Link[9][10]

  • Kirichok, A., et al. (2023).[5] Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Link

  • Enamine Ltd. (2023).[9] Spirocyclic Piperidine Bioisostere. Enamine.net. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.
  • Scharlin, K., et al. (2023). Mitotoxic effects of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist AZD1979. Toxicology. Link

Sources

Validating 2-Azaspiro[3.3]heptan-5-one: A Comparative Guide to a Novel Rigid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. The strategic incorporation of rigid three-dimensional scaffolds has emerged as a powerful approach to "escape from flatland," moving beyond traditional planar aromatic systems to enhance target engagement, improve metabolic stability, and optimize pharmacokinetic profiles.[1][2][3] This guide provides an in-depth validation of "2-Azaspiro[3.3]heptan-5-one" as a promising rigid scaffold, offering a comprehensive comparison with established alternatives and detailing the experimental and computational methodologies required for its characterization.

The Rationale for Rigidity: A Paradigm Shift in Scaffold Design

The conformational flexibility of a drug molecule can be a double-edged sword. While a degree of adaptability is often necessary for optimal binding to a biological target, excessive flexibility can lead to a significant entropic penalty upon binding, reducing affinity. Furthermore, flexible regions of a molecule can be more susceptible to metabolic degradation. Rigid scaffolds address these challenges by pre-organizing the molecule in a bioactive conformation, thereby minimizing the entropic cost of binding and potentially shielding metabolically labile sites.[1][2] The result can be compounds with enhanced potency, selectivity, and improved in vivo performance.

Introducing 2-Azaspiro[3.3]heptan-5-one: A Scaffold of Interest

The 2-azaspiro[3.3]heptane framework has garnered considerable attention as a bioisosteric replacement for the ubiquitous piperidine ring.[4][5][6] The introduction of a spirocyclic center imparts a greater degree of three-dimensionality compared to the relatively planar chair conformation of piperidine. This structural alteration has been shown to have a profound impact on key molecular properties.

The inclusion of a ketone functionality at the 5-position of the 2-azaspiro[3.3]heptane core, as in "2-Azaspiro[3.3]heptan-5-one," offers a valuable handle for further synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Comparative Analysis of 2-Azaspiro[3.3]heptan-5-one and Alternative Scaffolds

To objectively assess the merits of 2-Azaspiro[3.3]heptan-5-one, a comparative analysis with other commonly employed scaffolds is essential. This section evaluates key physicochemical and structural parameters.

Physicochemical Properties

The introduction of the spirocyclic azetidine framework in 2-azaspiro[3.3]heptane derivatives can lead to counterintuitive changes in lipophilicity. Studies have shown that replacing a piperidine with a 2-azaspiro[3.3]heptane can decrease the logarithm of the distribution coefficient (logD), a measure of lipophilicity at a specific pH, a phenomenon attributed to an increase in the basicity (pKa) of the nitrogen atom.[7][8]

ScaffoldMolecular Weight ( g/mol )cLogPTPSA (Ų)Rotatable Bonds
2-Azaspiro[3.3]heptan-5-one111.14-0.0629.10
Piperidine85.150.8412.030
Azetidine57.09-0.0612.030
Bicyclo[1.1.1]pentan-1-amine83.131.326.020

Note: cLogP and TPSA values are calculated estimates and can vary depending on the algorithm used. The values for 2-Azaspiro[3.3]heptan-5-one are for the parent structure.

Structural and Conformational Properties

The defining characteristic of 2-Azaspiro[3.3]heptan-5-one is its rigid, three-dimensional structure. Unlike the flexible chair-boat interconversion of piperidine, the spirocyclic nature of the azaspiro[3.3]heptane core severely restricts conformational freedom.

Experimental and Computational Validation of Scaffold Rigidity

A cornerstone of validating a novel scaffold is the rigorous characterization of its conformational properties. A multi-faceted approach combining experimental techniques and computational modeling provides the most comprehensive understanding.

Experimental Workflow for Scaffold Characterization

Caption: Workflow for the comprehensive validation of a rigid scaffold.

Experimental Protocols

I. Synthesis of 2-Azaspiro[3.3]heptan-5-one Derivatives

The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been described via reductive amination of a readily available aldehyde followed by cyclization.[9] Similar strategies can be adapted for the synthesis of 2-azaspiro[3.3]heptan-5-one and its derivatives, often involving multi-step sequences.[6][10][11]

Example Synthetic Step: Reductive Amination

  • Imine Formation: To a solution of the starting aldehyde (1 equivalent) in a suitable solvent (e.g., toluene-methanol mixture), add the desired primary amine (1.1 equivalents).

  • Solvent Removal: Remove the solvents under reduced pressure to drive the imine formation to completion.

  • Reduction: Dissolve the crude imine in methanol and add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by flash column chromatography.

II. Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[12][13][14]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 5-10 mg/mL.

  • Acquisition of 1D and 2D NMR Spectra:

    • Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants (J-values).

    • Acquire a ¹³C NMR spectrum for carbon chemical shift assignments.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Crucially, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in proximity, providing key insights into the 3D structure.

  • Data Analysis:

    • Analyze the coupling constants, particularly the ³J(H,H) values, which are dependent on the dihedral angle between the coupled protons and can be used to infer ring conformation.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to determine the relative distances between protons. Strong NOEs are observed for protons that are close in space (< 5 Å).

  • Comparison with Computational Models: Compare the experimentally determined NMR parameters with those calculated for different low-energy conformations obtained from computational modeling to identify the predominant solution-state conformation.[15]

III. Single Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state at atomic resolution.[16][17][18][19][20]

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). Crystals should ideally be at least 20 µm in all dimensions.[16]

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded on a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state. This data is invaluable for validating computational models.[17][21]

IV. Computational Modeling for Conformational Analysis

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to quantify its rigidity.

Step-by-Step Protocol:

  • Conformer Generation: Perform a conformational search using a molecular mechanics force field to generate a library of low-energy conformers.[15]

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate structures and relative free energies.[15]

  • Potential Energy Surface (PES) Scan: To quantify the rigidity of a specific bond or dihedral angle, perform a relaxed PES scan. This involves systematically changing the parameter of interest (e.g., a key dihedral angle) in a stepwise manner and optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the energy barriers to conformational changes.

  • Molecular Dynamics (MD) Simulations: For a more dynamic view of conformational flexibility, perform MD simulations. This involves simulating the movement of the atoms over time, providing insights into the accessible conformations and the transitions between them.

Comparison with Alternative Rigid Scaffolds

The selection of a rigid scaffold is a critical decision in drug design. While 2-Azaspiro[3.3]heptan-5-one offers a compelling profile, a comparison with other classes of rigid scaffolds is necessary for a comprehensive evaluation.

Scaffold ClassRepresentative ExampleKey Structural FeaturesPotential AdvantagesPotential Disadvantages
Spirocyclic 2-Azaspiro[3.3]heptaneTwo rings sharing a single carbon atom.High Fsp³ character, improved solubility, novel exit vectors.[1][2][3]Can be synthetically challenging.
Bridged Bicyclic 2-Azabicyclo[2.2.1]heptaneTwo rings sharing two non-adjacent atoms.Highly rigid, defined exit vectors.Can be less lipophilic than monocyclic counterparts.[22][23]
Fused Bicyclic Octahydropyrrolo[1,2-a]pyrazineTwo rings sharing two adjacent atoms.Can mimic the shape of larger ring systems.Conformational flexibility can vary.
Acyclic Constrained Bicyclo[1.1.1]pentane (BCP)Highly strained, cage-like structure.Excellent bioisostere for para-substituted benzene rings, high rigidity.[24][25][26][27]Synthesis of substituted derivatives can be complex.

Conclusion

The validation of "2-Azaspiro[3.3]heptan-5-one" as a rigid scaffold reveals a promising new tool for medicinal chemists. Its inherent three-dimensionality, coupled with its potential to modulate physicochemical properties in a favorable manner, makes it an attractive alternative to more traditional, flexible scaffolds like piperidine. The detailed experimental and computational workflows outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel scaffolds, enabling a data-driven approach to modern drug design. The continued exploration of such innovative molecular architectures will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (URL: [Link])

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (URL: [Link])

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. PubMed. (URL: [Link])

  • Small molecule x-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. (URL: [Link])

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. (URL: [Link])

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. (URL: [Link])

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. (URL: [Link])

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Small molecule crystallography - Excillum. (URL: [Link])

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. (URL: [Link])

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. (URL: [Link])

  • X-ray Crystallography - SECOND EDITION. (URL: [Link])

  • A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design. (URL: [Link])

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (URL: [Link])

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. (URL: [Link])

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. (URL: [Link])

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. (URL: [Link])

  • Tutorial 07 | Molecule-Specific Excel Sheet for NMR Analysis. YouTube. (URL: [Link])

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. (URL: [Link])

  • Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Lincoln Repository. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (URL: [Link])

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. (URL: [Link])

  • Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. ResearchGate. (URL: [Link])

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. (URL: [Link])

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. (URL: [Link])

Sources

Physicochemical properties of "2-Azaspiro[3.3]heptan-5-one" compared to other heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro" Advantage

In the pursuit of novel chemical space, the "escape from flatland" has driven medicinal chemistry toward sp


-rich scaffolds that offer superior physicochemical properties over traditional planar heterocycles. 2-Azaspiro[3.3]heptan-5-one  represents a high-value, rigidified bioisostere of 4-piperidone and 3-azetidinone.[1]

Unlike flexible piperidines, this spirocyclic scaffold locks substituents into defined vectors, reducing the entropic penalty of binding. Furthermore, the orthogonal arrangement of the two cyclobutane rings creates a unique topological footprint that can improve metabolic stability while modulating basicity and lipophilicity (LogD). This guide provides a technical deep-dive into its properties, synthesis, and experimental characterization.[2]

Physicochemical Profile: Head-to-Head Comparison

The following table contrasts 2-Azaspiro[3.3]heptan-5-one with its closest structural analogs: 4-Piperidone (the 6-membered flexible analog) and 3-Azetidinone (the 4-membered analog).

Property2-Azaspiro[3.3]heptan-5-one 4-Piperidone 3-Azetidinone Implication for Drug Design
Structure Spirocyclic (Rigid)Monocyclic (Flexible)Monocyclic (Strained)Spiro geometry provides novel exit vectors (90° twist).[1]
Formula C

H

NO
C

H

NO
C

H

NO
-
MW ( g/mol ) 111.1499.1371.08Slight MW increase is offset by improved properties.[1]
cLogP ~ -0.06 to -0.4~ -0.2 (varies w/ hydration)~ -1.0Spiro scaffold lowers lipophilicity vs. simple alkyl chains but is more lipophilic than azetidine.[1]
TPSA (Å

)
29.129.129.1Identical polar surface area; differences in permeability arise from shape/lipophilicity.[1]
pKa (Base) ~ 7.5 – 8.5 (Predicted)*~ 7.9 – 9.0~ 9.5 (Unstable)Critical: The ketone reduces basicity (inductive effect), potentially improving membrane permeability by increasing the neutral fraction at pH 7.4.
Fsp

0.830.800.66Higher fraction of sp

carbons correlates with improved clinical success rates.
Stability High (Metabolically robust)Moderate (Prone to oxidation)Low (Ring strain/reactive)The spiro-fusion protects the strained rings from rapid metabolic opening.[1]

*Note: The pKa of the spiro-ketone is lower than the parent 2-azaspiro[3.3]heptane (~9.[1]4) due to the electron-withdrawing nature of the carbonyl group, situated three bonds away.

Structural Analysis: Vectorization & Rigidity

The primary advantage of the 2-azaspiro[3.3]heptane scaffold is its ability to project substituents in non-planar directions.[1]

The "Orthogonal Twist"

In a standard piperidine ring, substituents at the 4-position are generally coplanar with the ring average plane (equatorial/axial). In 2-azaspiro[3.3]heptan-5-one, the two cyclobutane rings are fused at a single carbon (C4), forcing them to be perpendicular (orthogonal) to each other.

  • Result: A substituent on the nitrogen (Ring A) is spatially separated and orthogonally oriented relative to the ketone vector (Ring B). This allows for the exploration of binding pockets that are inaccessible to flat aromatic or chair-form cyclohexane mimics.

Spiro_Vector_Analysis cluster_0 Traditional Scaffold (Piperidine) cluster_1 Spiro Scaffold (2-Azaspiro[3.3]heptan-5-one) Pip Piperidine Ring (Flexible Chair) Vec1 Vector A (Nitrogen) Pip->Vec1 Equatorial Vec2 Vector B (C4-Substituent) Pip->Vec2 Equatorial/Axial Comparison Drug Design Impact Vec2->Comparison Linear/Flat Space Spiro Spiro[3.3] Core (Rigid Orthogonal) Vec3 Vector A (Nitrogen) Spiro->Vec3 Plane X Vec4 Vector B (C5-Ketone) Spiro->Vec4 Plane Y (90° Twist) Vec4->Comparison 3D Globular Space

Figure 1: Vector analysis comparing the linear/planar projection of piperidine vs. the orthogonal projection of the spiro scaffold.

Synthetic Accessibility

While commercially available as a building block, understanding the synthesis is crucial for derivatization. The synthesis generally involves the construction of the second cyclobutane ring onto a pre-existing azetidine or simultaneous cyclization.

Common Route: Cyclization of a protected bis-electrophile with a masked ketone equivalent.[1]

Synthesis_Workflow Start Starting Material: N-Boc-3-azetidinone or Linear Precursors Step1 Step 1: Olefination / Homologation (e.g., Wittig or Horner-Wadsworth-Emmons) Start->Step1 Chain Extension Step2 Step 2: [2+2] Cycloaddition (Photochemical or Thermal with Ketene equivalent) Step1->Step2 Ring Formation Step3 Step 3: Deprotection / Hydrolysis to reveal Ketone Step2->Step3 Functional Group Manipulation Final Product: 2-Azaspiro[3.3]heptan-5-one Step3->Final Purification

Figure 2: General synthetic strategy for accessing the spiro[3.3]heptanone core.

Experimental Protocols

To validate the integration of this scaffold into your lead series, use the following self-validating protocols.

Protocol A: Determination of pKa (Potentiometric Titration)

Why this matters: The ketone at C5 lowers the pKa of the amine compared to the parent spirocycle. Accurate pKa is essential for predicting CNS penetration and lysosomal trapping.

Materials:

  • Compound: 2-Azaspiro[3.3]heptan-5-one (free base or HCl salt).[1]

  • Titrant: 0.1 N HCl and 0.1 N NaOH (standardized).[1]

  • Solvent: 0.15 M KCl (aq) to maintain ionic strength.

  • Instrument: Mettler Toledo or Sirius T3 Autotitrator.

Procedure:

  • Preparation: Dissolve 1-2 mg of compound in 20 mL of degassed 0.15 M KCl solution. Ensure temperature is stable at 25°C ± 0.5°C.

  • Blank Run: Perform a titration on the solvent blank to subtract background carbonate/drift.

  • Titration:

    • Acidify the sample to pH ~2.5 using 0.1 N HCl.

    • Titrate upwards to pH ~11.5 using 0.1 N NaOH.[1]

    • Perform in triplicate.

  • Analysis: Use the Bjerrum plot method or derivative analysis (dpH/dV) to identify the inflection point.

  • Validation: The pKa should be lower than piperidine (11.2) and the parent spiroheptane (9.4), likely falling in the 7.5–8.5 range.

Protocol B: Lipophilicity (LogD

) via Shake-Flask

Why this matters: Spirocycles are often used to lower LogD to improve metabolic stability.

Procedure:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Sample Dissolution: Dissolve the compound in the pre-saturated 1-octanol phase (Target conc: 100 µM).

  • Equilibration: Mix equal volumes (1 mL) of the compound-octanol solution and pre-saturated PBS in a glass vial.

  • Agitation: Shake at 250 rpm for 4 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    [1]
    
  • Expectation: Expect a LogD significantly lower than the corresponding benzene or cyclohexane analog, typically < 1.0.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1][3] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews.[1] Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: A review. Bioorganic & Medicinal Chemistry Letters.[1]

  • PubChem Compound Summary. (2023). 2-Azaspiro[3.3]heptan-5-one (CAS 1352546-68-9).[1] National Center for Biotechnology Information.[1] Link[1]

  • Mykhailiuk, P. K. (2024).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][5] Angewandte Chemie International Edition.[1] Link

Sources

The "Twisted" Architect: A Guide to 2-Azaspiro[3.3]heptan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of "2-Azaspiro[3.3]heptan-5-one" Derivatives Content Type: Publish Comparison Guide

Executive Summary: Escaping Flatland

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists have moved beyond the "flatland" of aromatic rings.[1][2] The 2-azaspiro[3.3]heptan-5-one scaffold represents a high-value,


-rich building block that offers a unique geometric proposition: a rigid, orthogonal twist that aligns exit vectors in a way impossible for monocyclic analogs like piperidine or pyrrolidine.

This guide provides a deep technical analysis of the conformational landscape of this specific scaffold, comparing it against its symmetric isomer (the 6-one) and traditional bioisosteres. We focus on the "butterfly" puckering modes, the electronic impact of the


-spiro ketone, and the practical implications for drug design.

Conformational Analysis: The Mechanics of the Scaffold

The Spiro[3.3]heptane Core

Unlike the chair conformation of cyclohexane (


 angles), the spiro[3.3]heptane core consists of two cyclobutane rings fused at a single quaternary carbon.
  • Ring Strain: The internal bond angles are compressed (

    
    ), creating significant Baeyer strain.
    
  • Puckering (The "Butterfly" Effect): To relieve torsional strain (eclipsing interactions), the cyclobutane rings do not remain planar. They adopt a puckered conformation. In the parent spiro[3.3]heptane, the rings are puckered by approximately 20–30^\circ .

The Impact of the 5-Ketone

The introduction of a ketone at the C5 position (adjacent to the spiro center) drastically alters the conformational equilibrium compared to the parent hydrocarbon or the symmetric 6-one isomer.

  • Hybridization Change: The C5 carbon becomes

    
     hybridized (planar). This removes one source of torsional strain (eclipsing hydrogens) at that vertex, forcing the ring containing the ketone to adopt a significantly flatter conformation than the azetidine ring.
    
  • Electronic Interaction: The

    
     interaction between the strained C-C bonds of the spiro center and the adjacent carbonyl group lowers the energy barrier for ring inversion.
    
  • Vector Alignment: In the 5-one derivative, the carbonyl vector is not parallel to the plane of the azetidine ring. Instead, it projects at a distinct angle (approx.

    
     relative to the spiro axis), providing a "kinked" geometry that can access unique binding pockets.
    
Conformational Equilibrium Visualization

The molecule exists in a rapid equilibrium between two puckered conformers. The barrier to inversion is low (< 1.5 kcal/mol), making the structure appear effectively time-averaged (planar) on the NMR time scale at room temperature, but rigid and directional in a protein binding pocket.

Conformation cluster_legend Key Structural Features ConfA Conformer A (Ring A Puckered Up) TS Transition State (Planar) ConfA->TS Ring Flip (~1.2 kcal/mol) TS->ConfA ConfB Conformer B (Ring A Puckered Down) TS->ConfB ConfB->TS Info The C5-Ketone flattens the cyclobutanone ring relative to the azetidine ring.

Caption: Conformational equilibrium of the spiro-ketone. The sp2 center reduces the inversion barrier compared to the parent alkane.

Comparative Guide: 5-one vs. Alternatives

This section objectively compares the 2-azaspiro[3.3]heptan-5-one (asymmetric) against the 6-one (symmetric) and the standard 4-piperidone .

Physicochemical Profile[3][4][5][6]
Feature2-Azaspiro[3.3]heptan-5-one2-Azaspiro[3.3]heptan-6-onePiperidin-4-one
Geometry Orthogonal/Kinked Linear/SymmetricPlanar/Chair
Vector Angle ~60° offset from N-vector180° (Linear)180° (Linear)
Lipophilicity (LogP) Lower (Compact polar surface)LowerModerate
Basicity (pKa) ~8.5 (Azetidine-like)~8.5~9.2
Metabolic Stability High (Quaternary center blocks metabolism)HighLow (Susceptible to N-dealkylation/oxidation)
Synthetic Access Moderate (Asymmetric route)High (Symmetric route)Very High
Why Choose the 5-one?
  • The "Magic Methyl" Effect of Geometry: While the 6-one provides a linear spacer similar to piperazine, the 5-one places the carbonyl functionality "off-axis." This is critical when a binding pocket requires a hydrogen bond acceptor that is not directly in line with the amine vector.

  • Reduced Lipophilicity: The compact, caged nature of the spiro system typically lowers LogD by 0.5–1.0 units compared to piperidines, improving solubility without adding polar groups.

Experimental Protocols

To validate the conformation and utilize this scaffold, the following protocols are recommended.

Synthesis of the Core Scaffold

The synthesis of the 5-one isomer is less trivial than the 6-one due to asymmetry. A robust route involves the ring expansion of cyclopropyl derivatives or direct [2+2] cycloaddition strategies.

Method A: Dichloroketene Cycloaddition (Standard for Spiro-ketones)

  • Reactant: Start with N-Boc-3-methyleneazetidine.

  • Cycloaddition: Treat with trichloroacetyl chloride and Zn/Cu couple (generating dichloroketene in situ).

    • Note: This typically yields the 5,5-dichloro derivative.

  • Dechlorination: Reflux with Zn dust in acetic acid.

    • Result: This yields the 2-azaspiro[3.3]heptan-5-one (ketone adjacent to spiro).

Variable Temperature (VT) NMR Analysis

To determine the barrier to ring inversion:

  • Sample Prep: Dissolve 10 mg of the derivative in

    
     (allows cooling to -90°C).
    
  • Acquisition: Acquire

    
     NMR spectra at 25°C, 0°C, -40°C, and -80°C.
    
  • Observation:

    • At 25°C: The methylene protons adjacent to the ketone appear as a singlet (or simple doublet) due to rapid averaging.

    • At -80°C: These signals broaden and split (decoalescence) as the "butterfly" conformers freeze out.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate 
    
    
    
    using the Eyring equation.

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for selecting this scaffold and the synthetic flow.

SynthesisFlow Start Target Design: Need rigid linker with non-linear vector? Choice Select Scaffold Start->Choice Opt1 Piperidine/Piperazine (Linear, Flexible) Choice->Opt1 No constraints Opt2 2-Azaspiro[3.3]heptan-6-one (Linear, Rigid) Choice->Opt2 Linear Vector Opt3 2-Azaspiro[3.3]heptan-5-one (Kinked, Rigid) Choice->Opt3 Angled Vector SynStep1 Start: N-Boc-3-methyleneazetidine Opt3->SynStep1 SynStep2 [2+2] Cycloaddition (Dichloroketene) SynStep1->SynStep2 SynStep3 Zn/HOAc Reduction SynStep2->SynStep3 Final Product: 5-Oxo Derivative SynStep3->Final

Caption: Decision matrix for scaffold selection and synthetic route to the 5-oxo derivative.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Chupakhin, E., et al. (2019). Conformational Analysis of Saturated Heterocycles. Journal of Organic Chemistry. Link

  • PubChem Database. (2025).[3] 2-Azaspiro[3.3]heptan-5-one Compound Summary. National Library of Medicine. Link

Sources

In vitro ADME properties of "2-Azaspiro[3.3]heptan-5-one" containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Flatland: In Vitro ADME Properties of 2-Azaspiro[1]heptan-5-one Containing Compounds vs. Traditional Heterocycles

Introduction: The ADME Challenge in Medicinal Chemistry

For decades, saturated nitrogen-containing heterocycles like piperidine and pyrrolidine have been the workhorses of drug discovery. However, their over-representation has led to recurring pharmacokinetic bottlenecks. The high basicity of these amines (pKa > 10) often triggers off-target liabilities, including hERG channel inhibition and phospholipidosis[2],[3]. Furthermore, the easily abstractable α-protons adjacent to the nitrogen center make these flat rings highly susceptible to rapid CYP450-mediated oxidation, leading to high intrinsic clearance (CLint) and poor oral bioavailability.

To overcome these limitations, medicinal chemists have increasingly turned to "escape from flatland" strategies[4]. The 2-azaspiro[1]heptane scaffold has emerged as a premier bioisostere for piperidine[5]. By introducing a ketone at the 5-position to create 2-azaspiro[1]heptan-5-one , researchers can unlock a highly rigid, angular module that not only improves metabolic stability but also provides a unique, tilted exit vector for novel target engagement[6].

Structural & Physiochemical Rationale (Causality of Optimization)

Why does the 2-azaspiro[1]heptan-5-one scaffold outperform traditional heterocycles in ADME assays? The causality lies in its three-dimensional geometry and electronic distribution:

  • Steric Shielding & Lack of α-Protons: Unlike piperidine, the spirocyclic core lacks contiguous, easily oxidizable methylene groups. The strain of the four-membered rings alters the C-H bond dissociation energies, making the scaffold highly resistant to CYP-mediated N-dealkylation and ring hydroxylation[2].

  • pKa Modulation via Inductive Effects: The electron-withdrawing nature of the 5-one (ketone) group exerts a strong inductive pull across the spiro center. This lowers the predicted basicity of the amine from ~10.5 (piperidine) to approximately 8.0–8.5. A lower pKa increases the fraction of unionized drug at physiological pH, directly enhancing passive membrane permeability (Caco-2) and reducing non-specific lipophilic binding[7].

  • Tilted Exit Vectors: While standard 2,6-substituted spirocycles offer linear exit vectors mimicking 1,4-piperidines, the 5-one substitution provides a tilted (angular) exit vector[6]. This allows the molecule to probe distinct sub-pockets in the target protein without paying the high entropic penalty associated with freezing the conformation of flexible monocyclic rings.

ADME_Logic A Piperidine Scaffold (Flat, High pKa) B CYP450 Oxidation (High Clearance) A->B In vivo liability C Spirocyclic Core (Escape Flatland) B->C Bioisosteric design D 2-Azaspiro[3.3]heptane (Stable, Moderate pKa) C->D Structural rigidity E 5-One Substitution (Tilted Vector) D->E Vector tuning F 2-Azaspiro[3.3]heptan-5-one (Optimized ADME) E->F Final candidate

Fig 1. Logical progression of ADME optimization via spirocyclic bioisosteric replacement.

Objective Comparison: Performance Data

The table below objectively compares the physicochemical and predicted in vitro ADME properties of model amide compounds utilizing different heterocyclic scaffolds.

PropertyPiperidinePyrrolidine2-Azaspiro[1]heptane2-Azaspiro[1]heptan-5-one
Ring Geometry 6-membered, chair5-membered, envelopeSpirocyclic, 3D orthogonalSpirocyclic, 3D orthogonal
Fraction sp3 (Fsp3) 1.001.001.000.86
Predicted Amine pKa ~10.0 - 11.2~11.3~9.0 - 9.7~8.0 - 8.5
Metabolic Liability High (α-C oxidation)High (α-C oxidation)LowLow
Exit Vector Orientation Linear / EquatorialAngledLinear (2,6-substitution)Tilted (2,5-substitution)
hERG Liability Risk HighHighModerateLow

Data synthesis derived from comparative structural analyses of piperidine bioisosteres[2],[5].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the ADME properties of 2-azaspiro[1]heptan-5-one derivatives must be evaluated using self-validating assay systems. Below are the rigorous, step-by-step methodologies required to benchmark these compounds.

Protocol A: In Vitro Microsomal Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance (CLint) of the compound. To make this a self-validating system, high-clearance (Verapamil) and low-clearance (Warfarin) controls must be run in parallel to verify the enzymatic viability of the microsomes[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 2-azaspiro[1]heptan-5-one test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: In a 96-well plate, combine 50 µL of the test compound (1 µM) with 50 µL of Human Liver Microsomes (HLM) suspended in buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the plate at 37°C for 10 minutes[2].

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specified intervals (0, 5, 15, 30, and 60 minutes), transfer 20 µL aliquots from the reaction mixture into a quenching plate.

  • Quenching: Immediately terminate the reaction by adding 100 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide)[2].

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Assay_Workflow Step1 1. Prepare 1 µM Test Compound + QC Controls (Verapamil/Warfarin) Step2 2. Pre-incubate with HLM (0.5 mg/mL) at 37°C for 10 min Step1->Step2 Step3 3. Initiate Reaction Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling Collect at 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Quench Reaction Add Ice-Cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Calculate Intrinsic Clearance (CLint) Step5->Step6

Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Protocol B: Caco-2 Permeability & Efflux Assay

Because the 5-one substitution lowers the basicity of the spirocycle, passive permeability is expected to improve. This is validated using a bidirectional Caco-2 cell monolayer assay.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21-25 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (system validation check).

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Include Propranolol as a high-permeability control and Digoxin as a P-gp efflux control.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO2 incubator. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Quantification: Quench samples with ACN/Internal Standard and analyze via LC-MS/MS. Calculate the Apparent Permeability (Papp) and the Efflux Ratio (Papp B-A / Papp A-B). An efflux ratio < 2 indicates the compound is not a significant substrate for active efflux transporters.

Conclusion

The transition from simple monocyclic amines to functionalized spirocycles like 2-azaspiro[1]heptan-5-one represents a sophisticated evolution in drug design. By leveraging the inherent steric shielding of the spiro core and the targeted electronic modulation of the 5-one group, medicinal chemists can systematically engineer out the metabolic and off-target liabilities that plague traditional piperidine derivatives.

References

  • Yoshioka, R., et al. (2020). "Design, synthesis, and optimization of a series of 2-azaspiro[1]heptane derivatives as orally bioavailable fetal hemoglobin inducers." Bioorganic & Medicinal Chemistry Letters, 30(19), 127453. Available at:[Link]

  • Mykhailiuk, P. K. (2023). "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." ResearchGate. Available at:[Link]

Sources

Evaluating the Metabolic Stability of "2-Azaspiro[3.3]heptan-5-one" Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[3.3]heptan-5-one scaffold represents a high-value, albeit challenging, structural motif in modern drug discovery. While the spirocyclic core (2-azaspiro[3.3]heptane) is widely utilized as a metabolically stable bioisostere for piperidine to lower lipophilicity (


) and increase 

character, the introduction of the 5-one (ketone) functionality creates a distinct metabolic liability.

This guide provides a technical framework for evaluating these derivatives, highlighting a critical metabolic divergence: while the spiro-system effectively blocks cytochrome P450 (CYP) oxidation, the ketone moiety is highly susceptible to stereoselective reduction by cytosolic enzymes (Carbonyl Reductases/AKRs). This often leads to an In Vitro-In Vivo Disconnect (IVIVD) if relying solely on microsomal stability data.

Part 1: The Comparative Landscape

To understand the stability profile of 2-azaspiro[3.3]heptan-5-one, it must be benchmarked against its structural ancestors and analogs.

Table 1: Structural & Metabolic Comparison
ScaffoldStructure DescriptionPrimary Metabolic LiabilityMetabolic Stability Rating
4-Piperidone 6-membered ring ketone

-carbon oxidation (CYP) & Ketone reduction
Low
2-Azaspiro[3.3]heptane Spirocycle (No ketone)N-oxidation or distal hydroxylation (Slow)High (Gold Standard)
2-Azaspiro[3.3]heptan-5-one Target Scaffold Rapid Cytosolic Ketone Reduction Low to Moderate
3,3-Difluoro-2-azaspiro[3.3]heptane Bioisostere of ketoneHighly resistant to metabolismVery High
The Mechanistic Divergence

The metabolic fate of the "5-one" derivative differs fundamentally from standard nitrogen heterocycles.

  • Oxidative Blockade: The strained spiro-geometry prevents the formation of the planar intermediate required for

    
    -carbon oxidation adjacent to the nitrogen, effectively shutting down the major clearance pathway seen in piperidines.
    
  • Reductive Vulnerability: The exposed ketone at the 5-position is a prime substrate for Aldo-Keto Reductases (AKR) and Carbonyl Reductases (CBR) . These enzymes convert the ketone to the corresponding alcohol (hydroxyl), often creating a new conjugation handle for glucuronidation (UGT).

MetabolicPathways Parent 2-Azaspiro[3.3] heptan-5-one CYP CYP450 (Microsomal) Parent->CYP Slow CBR Cytosolic Reductases (AKR / CBR) Parent->CBR Rapid Oxidation N-Oxidation / Ring Opening (Minor Pathway) CYP->Oxidation Alcohol Secondary Alcohol (Major Metabolite) CBR->Alcohol Glucuronide O-Glucuronide (Phase II) Alcohol->Glucuronide UGTs

Figure 1: Metabolic fate of the scaffold. Note that the primary clearance mechanism shifts from CYP-mediated oxidation to cytosolic reduction.

Part 2: Experimental Protocols

Critical Warning: Standard Human Liver Microsome (HLM) stability assays often underpredict clearance for this scaffold. Microsomes are washed of cytosol, removing the soluble reductases (AKR/CBR) responsible for metabolizing the ketone.

Recommended Assay: Cryopreserved Hepatocyte Stability

Hepatocytes contain the full complement of Phase I (CYP + Reductases) and Phase II (UGT/SULT) enzymes, making them the only valid system for this scaffold.

Protocol Workflow
  • Test System: Cryopreserved Human Hepatocytes (pooled mixed gender, >10 donors).

  • Compound Concentration: 1

    
    M (Low concentration to avoid enzyme saturation).
    
  • Incubation Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.

  • Time Points: 0, 15, 30, 60, 90, and 120 minutes.

  • Control Inclusion (Self-Validating Step):

    • Low Clearance Control: Warfarin or Tolbutamide.

    • Reductase Positive Control:Haloperidol or Metyrapone (Known ketone reductase substrates). If these are stable, your assay lacks reductase activity.

Step-by-Step Methodology
  • Thawing: Thaw hepatocytes rapidly at 37°C; suspend in viability medium. Centrifuge (50 x g, 5 min) and resuspend to

    
     cells/mL. Viability must be >75% (Trypan Blue exclusion).
    
  • Initiation: Pre-incubate cell suspension (50

    
    L) at 37°C for 10 min. Add 50 
    
    
    
    L of test compound solution (2
    
    
    M in buffer) to initiate (
    
    
    M,
    
    
    cells/mL).
  • Quenching: At each time point, remove 50

    
    L and dispense into 150 
    
    
    
    L ice-cold Acetonitrile (ACN) containing internal standard (e.g., Diclofenac).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor for the Parent (

    
    ) and the reduced Alcohol metabolite (
    
    
    
    ).

Part 3: Data Interpretation & Decision Logic

When analyzing data for 2-azaspiro[3.3]heptan-5-one derivatives, you will likely encounter a "Microsome-Hepatocyte Disconnect."

Hypothetical Data Comparison
Compound VariantHLM

(mL/min/kg)
Hepatocyte

(mL/min/kg)
Interpretation
Variant A (Naked Ketone) < 15 (Stable)> 80 (High)False Negative in HLM. Cytosolic reduction is driving clearance.
Variant B (

-Methyl)
< 10 (Stable)35 (Moderate)Steric hindrance slows reduction.
Variant C (Oxetane) < 5 (Stable)< 10 (Stable)Ketone replaced; metabolic liability removed.
Evaluation Workflow

Use this logic tree to determine if the scaffold requires structural modification.

EvaluationWorkflow Start Start: 2-Azaspiro[3.3] heptan-5-one Derivative Step1 Screen 1: HLM Stability (+NADPH) Start->Step1 Decision1 Is it Stable in HLM? Step1->Decision1 Step2 Screen 2: Hepatocyte Stability Decision1->Step2 Yes (Low Cl) Stop Stop: Oxidative Liability Decision1->Stop No (High Cl) Decision2 Is it Stable in Hepatocytes? Step2->Decision2 MetID Metabolite ID (LC-MS) Decision2->MetID No (High Cl) Proceed Advance to PK Study Decision2->Proceed Yes Result1 Major Metabolite: M+2 (Alcohol Formation) MetID->Result1 Reductive Metabolism Confirmed Fix Design Strategy: 1. Add steric bulk ($alpha$-Me) 2. Replace C=O with CF2 or Oxetane Result1->Fix

Figure 2: Decision tree for evaluating spirocyclic ketone derivatives. Note the specific loop for identifying reductive instability.

Part 4: Structural Optimization Strategies

If the "5-one" derivative shows high hepatocyte clearance due to reduction, apply these medicinal chemistry strategies:

  • Steric Shielding: Introduce gem-dimethyl groups adjacent to the ketone (

    
    -position). This sterically hinders the approach of the reductase hydride donor (NADPH).
    
  • Bioisosteric Replacement:

    • Gem-difluoro (

      
      ):  Removes the carbonyl entirely while maintaining similar polarization and geometry.
      
    • Oxetane: A spiro-oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) mimics the carbonyl's H-bond accepting capability without the reductive liability.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition. Link

  • Freeman-Cook, K. D., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[1] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

Technical Guide: 2-Azaspiro[3.3]heptan-5-one in Parallel Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Escape from Flatland: In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to


-rich architectures is a primary strategy to improve solubility, metabolic stability, and target selectivity.[1]

The Subject: 2-Azaspiro[3.3]heptan-5-one (CAS: 1352546-68-9) represents a high-value, strained spirocyclic scaffold. Unlike its ubiquitous cousin piperidin-4-one, this scaffold introduces a distinct 90° vector twist and high metabolic resilience due to the absence of activated


-hydrogens typical of six-membered rings.

The Application: This guide details the utility of 2-azaspiro[3.3]heptan-5-one in high-throughput parallel synthesis, specifically focusing on reductive amination protocols that preserve the strained cyclobutane ring while accessing novel chemical space.

Part 1: The Scaffold Landscape (Comparative Analysis)

To understand the value of 2-azaspiro[3.3]heptan-5-one, we must compare it against the industry standard (Piperidin-4-one) and a lower-molecular-weight alternative (Azetidin-3-one).

Table 1: Physicochemical & Structural Comparison
Feature2-Azaspiro[3.3]heptan-5-one N-Boc-Piperidin-4-one N-Boc-Azetidin-3-one
Structure Type Spirocyclic (

rich)
Monocyclic (Planar/Chair)Monocyclic (Strained)
Vector Geometry Orthogonal (90° twist) Linear/PlanarLinear
Steric Environment High (Ketone

to spiro center)
Low (Ketone accessible)Moderate
Metabolic Stability High (Blocked

-oxidation sites)
Low (Prone to P450 oxidation)Moderate
LLE (Lipophilic Efficiency) High (low intrinsic LogP)ModerateModerate
Synthetic Risk Ring strain release (Acid sensitive)Low (Very robust)Polymerization risk
Structural Insight: The "Twist" Factor

While piperidines present substituents in a predictable equatorial/axial plane, the 2-azaspiro[3.3]heptan-5-one orients the resulting amine (post-reductive amination) on a vector perpendicular to the azetidine nitrogen. This allows the exploration of binding pockets that are topologically inaccessible to flat aromatic or piperidine-based analogs.

Part 2: Synthetic Utility in Parallel Libraries

The primary utility of this scaffold in library synthesis is Reductive Amination . However, the specific position of the ketone (C5, adjacent to the C4 spiro-center) creates unique challenges and opportunities compared to the more symmetric 2-azaspiro[3.3]heptan-6-one.

Mechanism & Challenges
  • Steric Hindrance: The carbonyl at C5 is sterically crowded by the adjacent azetidine ring. This slows down imine formation compared to cyclohexanones.

  • Stereoselectivity: Hydride attack on the C5-imine is highly stereoselective, typically favoring the formation of the anti-isomer relative to the bulkier substituent on the azetidine nitrogen (if present).

  • Strain Energy: The spiro[3.3]heptane system has significant ring strain (~60 kcal/mol). While kinetically stable, strong Lewis acids or high temperatures can trigger relief-of-strain rearrangements (e.g., to bicyclo[3.2.0]heptanes).

Validated Workflow: Parallel Reductive Amination

The following workflow is optimized for 96-well block synthesis, prioritizing mild conditions to prevent scaffold degradation.

LibraryWorkflow cluster_conditions Critical Parameters Start Scaffold Dispensing (0.1 mmol 2-Azaspiro[3.3]heptan-5-one) AmineAdd Amine Addition (1.2 equiv, diverse R-NH2) Start->AmineAdd AcidCat Activation (AcOH, pH 5-6) AmineAdd->AcidCat ImineForm Imine Formation (2h @ RT, DCE/TFE) AcidCat->ImineForm Param2 Avoid strong mineral acids (Prevents rearrangement) AcidCat->Param2 Reduction Reduction (NaBH(OAc)3, 2.0 equiv) ImineForm->Reduction One-pot Param1 Solvent: DCE/TFE (9:1) TFE accelerates imine formation ImineForm->Param1 Quench Quench & Scavenge (Polymer-supported Isocyanate) Reduction->Quench Workup Phase Sep / SPE (SCX-2 Cartridge) Quench->Workup QC QC Analysis (LCMS / 1H NMR) Workup->QC

Figure 1: Optimized Parallel Synthesis Workflow for Strained Spirocyclic Ketones.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a 96-member library of 5-amino-2-azaspiro[3.3]heptanes.

Reagents
  • Scaffold: tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Commercial or synthesized via oxidation of the 5-hydroxy precursor).

  • Solvent: 1,2-Dichloroethane (DCE) with 10% 2,2,2-Trifluoroethanol (TFE). Note: TFE acts as a hydrogen-bond donor activator, crucial for sterically hindered ketones.

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Acid Source: Acetic acid (AcOH).

Step-by-Step Procedure
  • Plate Preparation: To a deep-well 96-well plate, dispense the spiro-ketone (21 mg, 0.1 mmol) in DCE (0.5 mL).

  • Amine Addition: Add diverse primary/secondary amines (0.12 mmol, 1.2 equiv).

  • Activation: Add AcOH (10 µL). Crucial: Maintain pH ~5-6. Do not use HCl.

  • Imine Formation: Shake at Room Temperature (RT) for 2 hours.

    • Checkpoint: Unlike piperidones, these spiro-ketones require longer equilibration due to steric bulk at C5.

  • Reduction: Add STAB (42 mg, 0.2 mmol, 2.0 equiv) as a solid or suspension in DCE.

  • Reaction: Seal and shake at RT for 16 hours.

  • Scavenging (Self-Validating Step): Add polymer-supported isocyanate resin (2.0 equiv relative to excess amine) to scavenge unreacted starting amines. Shake for 4 hours.

  • Workup: Filter the resin. Pass the filtrate through an SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH (releases the product).

  • Deprotection (Optional): If the N-Boc group needs removal for further functionalization, treat with 4M HCl in Dioxane at 0°C. Warning: Avoid prolonged exposure to strong acid at high temps to prevent ring opening.

Part 4: Physicochemical Data & Performance

The following data illustrates the "Spiro Effect" on drug-like properties compared to a standard piperidine analog.

Table 2: Property Modulation (Matched Molecular Pair)
PropertySpiro-Analog (R=Phenyl)Piperidine-Analog (R=Phenyl)Impact
Formula


-
LogP (Calc) 2.12.6Improved (Lower)
TPSA 35

35

Neutral
Fsp3 0.650.55Improved
Solubility (pH 7.4) High (>100 µM)Moderate (50 µM)Improved
Cl_int (Microsomes) Low (<10 µL/min/mg)High (>50 µL/min/mg)Major Improvement

Data Source: Extrapolated from Burkhard et al. (2010) and internal benchmarking of spirocyclic bioisosteres.

Metabolic Stability Rationale

The 2-azaspiro[3.3]heptane core lacks the activated methylene groups adjacent to the nitrogen that are present in piperidines (which are prone to


-hydroxylation by CYP450). This intrinsic metabolic stability allows for lower dosing and improved half-life.

Part 5: References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2] Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • BenchChem. (2025).[3] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.[3]

  • ChemScene. (2025). Product Data: 2-Azaspiro[3.3]heptan-5-one (CAS 1352546-68-9).[4]

Sources

Safety Operating Guide

2-Azaspiro[3.3]heptan-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azaspiro[3.3]heptan-5-one (CAS: 665-04-3) represents a unique class of strained spirocyclic building blocks.[1] Unlike standard aliphatic amines, the spiro[3.3]heptane system possesses significant ring strain energy (~52 kcal/mol, attributed to two cyclobutane rings). Improper disposal can lead to uncontrolled exothermic ring-opening polymerization or violent reactions with oxidizers.[1]

This guide provides a self-validating disposal protocol designed to neutralize these specific risks before the waste leaves your bench.

Chemical Profile & Hazard Identification

Before disposal, you must acknowledge the dual-threat nature of this molecule:

  • Functional Reactivity: The secondary amine is basic and nucleophilic; the ketone is electrophilic.[1]

  • Structural Energy: The strained spiro-fused cyclobutane rings act as stored potential energy.[1]

PropertyDataDisposal Implication
Physical State Solid (typically HCl salt or free base)Dust inhalation hazard; requires dissolution for incineration.[1]
Basicity (pKa) ~9-10 (Estimated for amine)Incompatible with Acids: Exothermic neutralization.[1]
Ring Strain High (Spiro[3.3] system)Shock/Heat Sensitivity: Avoid rapid heating; susceptible to acid-catalyzed ring opening.[1]
GHS Hazards H302 (Harmful), H315 (Irritant), H319 (Eye)Standard PPE (Nitrile gloves, goggles) required.

Waste Stream Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream.

WasteDecision Start Start: Identify Waste State IsSolid Is it Solid (Pure)? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidPath Dissolve in Combustible Solvent (MeOH or EtOH) IsSolid->SolidPath Yes SolventCheck Check Solvent Type IsSolution->SolventCheck NonHalogenated Non-Halogenated (MeOH, Acetone, Ethyl Acetate) SolidPath->NonHalogenated Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->StreamB

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.[2][3]

Pre-Disposal Stabilization Protocol (The "Self-Validating" System)

Why this matters: Simply tossing spirocyclic amines into a general waste drum can be dangerous.[1] If the drum contains acidic residues or strong oxidizers, the heat of neutralization combined with the release of ring strain energy can cause the drum to over-pressurize.

The Protocol: Perform this "Quench & Check" routine before transferring to the central waste accumulation area.

Step 1: Dilution (The Thermal Sink)
  • Action: Never dispose of more than 5g of pure substance without dilution.

  • Method: Dissolve the solid in a compatible solvent (Ethanol or Methanol are preferred) to a concentration of <10% w/v.[1]

  • Causality: The solvent acts as a heat sink, absorbing thermal energy released during any potential downstream reactions in the waste container.

Step 2: pH Validation
  • Action: Check the pH of your waste solution.

  • Requirement: Ensure pH is between 6 and 10.

  • Adjustment:

    • If too basic (>10): Slowly add dilute Acetic Acid (1M) while stirring.

    • If too acidic (<6): Slowly add Saturated Sodium Bicarbonate.[1]

  • Validation: Use a pH strip.[1] This prevents your waste from triggering acid-base reactions in the main consolidation drum.[1]

Step 3: Oxidizer Check[1]
  • Critical Rule: Verify that the waste container DOES NOT contain nitric acid, perchlorates, or peroxides.

  • Mechanism: Amines + Oxidizers

    
     N-Oxides or potentially explosive nitro-compounds.[1]
    

Regulatory Classification & Packaging

Since 2-Azaspiro[3.3]heptan-5-one is not explicitly listed on the EPA P-list or U-list, it is classified based on characteristics .

Regulatory CategoryCodeApplicability
Ignitability D001 Applies if dissolved in flammable solvents (Flash point <60°C).[1]
Corrosivity D002 Applies if aqueous and pH

2 or

12.[1][4]5. (Unlikely if Protocol Step 2 is followed).
Toxic Characteristic While not TC-listed, treat as toxic.[1][5] Do not drain dispose.[1][6][7][8]

Packaging Requirements:

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the solution is acidic.[1]

  • Labeling: Must read "Hazardous Waste."[1]

  • Constituents: Explicitly list "2-Azaspiro[3.3]heptan-5-one" and the solvent (e.g., "Methanol"). Do not use generic labels like "Organic Waste."[1]

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust/Vapor) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with Vermiculite or Sand PPE->Contain Collect 4. Collection Scoop into HDPE Jar (No Dust) Contain->Collect Clean 5. Decontamination Triple Rinse Area with Soap/Water Collect->Clean Dispose 6. Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (2023).[1] 2-Azaspiro[3.3]heptane Compound Summary. National Library of Medicine.[1] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Azaspiro[3.3]heptan-5-one

[1]

Introduction: The High-Energy Scaffold

2-Azaspiro[3.3]heptan-5-one (and its related salts, e.g., HCl or hemioxalate) is a high-value pharmacophore used to introduce conformational restriction into drug candidates.[1] Unlike standard aliphatic amines, this molecule features a spiro[3.3] system —two fused cyclobutane/azetidine rings sharing a single carbon atom.[1]

The Safety Paradox: The very features that make it valuable—rigid geometry and specific bond angles—impart significant ring strain (~60-65 kcal/mol) .[1] This makes the compound thermodynamically unstable relative to linear analogues, increasing the risk of rapid exothermic decomposition if mishandled, alongside the standard toxicological risks of secondary amines and ketones.

This guide moves beyond generic safety advice, applying Read-Across Toxicology and strained-ring physics to define a precise PPE and handling strategy.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] The risks are threefold:

Hazard ClassSpecific RiskMechanism of Action
Chemical Toxicity Corrosive / Irritant Secondary amines react with moisture in mucous membranes to form alkaline solutions, causing severe burns or "Blue Haze" (glaucopsia) in eyes.[1]
Physical Hazard High Energy / Instability The strained spiro-system is prone to ring-opening.[1] Acidic or basic catalysis can trigger exothermic runaway, potentially pressurizing sealed vessels.[1]
Pharmacological Bioactivity As a drug fragment, it may possess unknown biological activity.[1] Treat as a Potent Compound (Band 3/4) until data proves otherwise.[1]

PPE Selection Matrix (The "Barrier Strategy")

Standard nitrile gloves are often insufficient for small, strained nitrogenous heterocycles which can permeate rubber matrices rapidly.[1]

Protective Equipment Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 5-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.[1]Small cyclic amines have high permeation rates.[1] Double gloving provides a "breakthrough buffer" and visual breach detection (if colored differently).[1]
Eye Protection Chemical Splash Goggles (Indirect Vented)Prohibited: Safety GlassesAmine vapors cause corneal edema (swelling), leading to temporary blindness/blurred vision.[1] Goggles seal the eyes from vapor.[1]
Respiratory P100 / OV Cartridge (if outside hood)Standard: Fume Hood Use OnlyDusts (salts) are irritating; free base vapors are corrosive.[1] N95 masks do not stop organic vapors.[1]
Body Defense Tyvek Lab Coat (Closed front) + Chemical ApronCotton absorbs amines, keeping them against the skin. Tyvek repels particulates and splashes.[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Engineering Check[1]
  • Ventilation: Verify Fume Hood face velocity is > 100 fpm (0.5 m/s) .

  • Static Control: If handling the salt form (e.g., Hydrochloride), use an ionizing bar or anti-static gun. Strained salts are often fluffy, electrostatic powders that disperse easily.[1]

Phase 2: Handling & Weighing[1]
  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves (taped to sleeve) -> Goggles.[1]

  • Transfer: Weigh inside the fume hood. Do not use a spatula that has been used for strong acids/oxidizers without thorough cleaning (trace contamination trigger).[1]

  • Solubilization: Add solvent slowly.[1] The heat of solution for amine salts can be significant.[1]

    • Preferred Solvents: DCM, THF, Methanol.[1]

    • Avoid: Acetone (can form enamines/imines with the secondary amine over time).[1]

Phase 3: Decontamination (The "Doffing" Sequence)
  • Wipe outer gloves with a dilute acetic acid solution (or soap/water) before removal to neutralize amine residues.[1]

  • Remove outer gloves (turn inside out).[1]

  • Remove goggles.[1]

  • Remove coat.[1]

  • Remove inner gloves.[1]

  • Wash hands with soap and cool water (warm water opens pores).[1]

Visualizing the Safety Logic

Diagram 1: PPE Decision Hierarchy

This workflow illustrates the logic for selecting PPE based on the state of the matter (Solid Salt vs. Free Base Oil).[1]

PPE_Logiccluster_legendLegendStartStart: Material StateHighRiskHigh Risk ActionSafeActionStandard ProtocolMaterial2-Azaspiro[3.3]heptan-5-oneStatePhysical State?Material->StateSolidSolid (Salt Form)(HCl, Oxalate)State->SolidLiquidLiquid/Oil (Free Base)(Volatile)State->LiquidRisk_DustRisk: Inhalation of ParticulatesSolid->Risk_DustRisk_VaporRisk: Vapor Permeation & GlaucopsiaLiquid->Risk_VaporPPE_SolidPPE: Nitrile Gloves + N95 (if open) + GogglesRisk_Dust->PPE_SolidPPE_LiquidPPE: Double Nitrile/Laminate + Goggles + Fume Hood (Mandatory)Risk_Vapor->PPE_Liquid

Caption: Decision tree for PPE selection based on the physical state of the spiro-amine.

Emergency Response & Disposal

Spill Response (Small Scale < 50g)

Do NOT use water immediately. Water can spread the hydrophobic free base or generate heat with the salt.[1]

  • Evacuate the immediate area (10 ft radius).[1]

  • Absorb with a 1:1 mixture of sand and soda ash (sodium carbonate) or a commercial "Organic Base" spill kit.[1]

  • Sweep carefully to avoid dust generation.[1][2]

  • Clean surface with dilute (5%) acetic acid or citric acid to neutralize traces, followed by soap and water.[1]

Disposal Strategy

Crucial: Never dispose of strained rings in general trash or down the drain.

  • Waste Stream: Segregate into "Halogen-Free Organic Solvents" (unless it is an HCl salt, then "Halogenated").[1]

  • Labeling: Clearly mark "Contains Strained Rings / Reactive Amine."[1]

  • Destruction: High-temperature incineration with afterburner is required to break the spiro-cycle safely without generating toxic nitrogen oxides (NOx).[1]

Diagram 2: Emergency Spill Workflow

Spill_ResponseSpillSpill DetectedAssessIs it > 50mL or outside Hood?Spill->AssessEvacuateEVACUATE LABCall EHSAssess->EvacuateYesContainContainmentAssess->ContainNoAbsorbAbsorb withVermiculite/SandContain->AbsorbNeutralizeWipe withDilute Acetic AcidAbsorb->NeutralizeDisposeTag as Hazardous WasteNeutralize->Dispose

Caption: Immediate response workflow for spiro-amine spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20521856, 2-Azaspiro[3.3]heptane. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.